Ethyl 5-phenylpyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-phenylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)11-8-12(14-9-11)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHVLJGBLGLONL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(NC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696213 | |
| Record name | Ethyl 5-phenylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92041-21-9 | |
| Record name | Ethyl 5-phenylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-phenylpyrrolidine-3-carboxylate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating Scarcity in Scientific Data
The landscape of chemical research is vast, with countless compounds synthesized and explored. However, not all molecules receive the same level of scrutiny in published literature. Ethyl 5-phenylpyrrolidine-3-carboxylate (CAS No. 92041-21-9) is one such compound that, despite its presence in chemical supplier databases, has a limited footprint in peer-reviewed journals. This guide, therefore, adopts a dual approach. Where specific data for the target molecule is available, it is presented. Where it is not, we will draw upon established principles of organic chemistry and data from closely related analogues to provide a scientifically grounded and insightful overview. This approach aims to equip researchers with the foundational knowledge to work with and explore the potential of this intriguing pyrrolidine derivative.
Molecular Overview and Physicochemical Properties
This compound is a disubstituted pyrrolidine, a five-membered nitrogen-containing heterocycle that is a cornerstone of many natural products and pharmaceuticals.[1] The presence of both a phenyl group at the 5-position and an ethyl carboxylate at the 3-position introduces two stereocenters, leading to the potential for cis and trans diastereomers, each of which can exist as a pair of enantiomers.
The pyrrolidine ring's non-planar, puckered nature allows for a three-dimensional exploration of chemical space, a desirable trait in drug design.[1] The phenyl group adds aromatic character and potential for π-π stacking interactions, while the ethyl ester provides a handle for further synthetic modification or can act as a key pharmacophoric feature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 92041-21-9 | BLDpharm[2] |
| Molecular Formula | C₁₃H₁₇NO₂ | BLDpharm[2] |
| Molecular Weight | 219.28 g/mol | BLDpharm[2] |
| SMILES Code | O=C(C1CNC(C2=CC=CC=C2)C1)OCC | BLDpharm[2] |
Synthesis and Stereochemical Considerations
Proposed Synthetic Pathway: [3+2] Cycloaddition
A plausible and efficient route to the pyrrolidine core of this compound is the 1,3-dipolar cycloaddition of an azomethine ylide with an appropriate dipolarophile. In this case, the reaction would likely involve an azomethine ylide generated in situ from the condensation of an α-amino acid ester (such as glycine ethyl ester) and an aldehyde (benzaldehyde), which then reacts with an electron-deficient alkene like ethyl acrylate.
The stereochemical outcome of this reaction (the ratio of cis to trans isomers) is highly dependent on the reaction conditions, including the choice of catalyst (often a Lewis acid), solvent, and the nature of the substituents on both the azomethine ylide and the dipolarophile.[4] The diastereoselectivity can often be controlled to favor one isomer over the other.
Figure 1: Proposed synthetic workflow for this compound via a [3+2] cycloaddition reaction.
Stereoisomerism and Separation
The presence of two stereocenters at positions 3 and 5 of the pyrrolidine ring means that this compound can exist as two diastereomeric pairs of enantiomers (cis and trans). The relative stereochemistry is determined by the orientation of the phenyl and ethyl carboxylate groups relative to the plane of the ring.
-
cis-isomer : The phenyl and ethyl carboxylate groups are on the same side of the ring.
-
trans-isomer : The phenyl and ethyl carboxylate groups are on opposite sides of the ring.
The separation of these diastereomers can typically be achieved by standard chromatographic techniques such as column chromatography on silica gel, owing to their different physical properties (e.g., polarity and boiling point). The separation of the enantiomers of each diastereomer would require chiral chromatography or resolution with a chiral resolving agent.
Spectroscopic Characterization (Predicted)
Although experimental spectra for this compound are not available in the searched literature, we can predict the key spectroscopic features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to be complex due to the presence of diastereomers. Key signals would include:
-
A triplet and a quartet for the ethyl ester group (CH₃ and OCH₂ respectively).
-
Multiplets in the aromatic region (around 7.2-7.4 ppm) corresponding to the phenyl group protons.
-
A series of multiplets in the aliphatic region for the pyrrolidine ring protons. The chemical shifts and coupling constants of the protons at C3 and C5 would be diagnostic for determining the cis/trans stereochemistry. In many pyrrolidine systems, the coupling constant between cis protons is typically larger than that between trans protons.
-
A broad singlet for the N-H proton.
-
-
¹³C NMR : The carbon NMR spectrum would show distinct signals for each carbon atom in the two diastereomers. Expected signals include:
-
Signals for the ethyl ester group (a carbonyl carbon around 170-175 ppm, an OCH₂ carbon around 60 ppm, and a CH₃ carbon around 14 ppm).
-
Signals in the aromatic region (125-145 ppm) for the phenyl group.
-
Signals for the five carbons of the pyrrolidine ring.
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:
-
N-H stretch : A moderate absorption band around 3300-3400 cm⁻¹.
-
C-H stretches : Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=O stretch (ester) : A strong, sharp absorption band in the region of 1730-1750 cm⁻¹.
-
C=C stretches (aromatic) : Several weaker absorptions in the 1450-1600 cm⁻¹ region.
-
C-N stretch : A medium absorption in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 219. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OEt, 45 Da) from the ester, loss of the entire ester group (-COOEt, 73 Da), and fragmentation of the pyrrolidine ring.
Potential Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] Derivatives of pyrrolidine-3-carboxylic acid, in particular, have been investigated for various therapeutic applications. While there is no specific pharmacological data for this compound in the searched literature, its structural motifs suggest several potential areas of interest for drug discovery.
-
Neurological Disorders : The phenylpyrrolidine moiety is a feature in compounds targeting the central nervous system. The rigid, three-dimensional structure of the pyrrolidine ring allows for precise orientation of the phenyl group to interact with receptor binding sites.
-
Antimicrobial and Anticancer Agents : Many substituted pyrrolidines and their derivatives have demonstrated antimicrobial and anticancer activities.[5] The phenyl and ester groups can be further functionalized to optimize binding to biological targets.
-
Enzyme Inhibitors : The carboxylic acid ester can mimic peptide bonds or interact with the active sites of various enzymes.
The true potential of this compound remains to be unlocked through dedicated synthesis and biological evaluation.
Safety and Handling
Based on the GHS information provided by a chemical supplier, this compound should be handled with care.[2]
-
Hazard Statements :
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements :
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area.
Conclusion and Future Directions
This compound represents a molecule of untapped potential. While specific research on this compound is limited, its structural features place it firmly within a class of compounds of high interest to medicinal chemists. This guide has aimed to provide a comprehensive overview based on established chemical principles and data from closely related analogues.
Future research should focus on:
-
Development of a robust and stereoselective synthesis : A reliable method to access both cis and trans diastereomers in high purity is essential for further study.
-
Full spectroscopic characterization : Detailed NMR, IR, and MS analysis of the purified diastereomers is needed to confirm their structures and provide reference data for future work.
-
Biological screening : A broad biological screening program could uncover potential therapeutic applications for this compound and its derivatives.
By filling these knowledge gaps, the scientific community can begin to explore the full potential of this compound in drug discovery and beyond.
References
[5] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC, National Institutes of Health, 2022. [Link]
[6] Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI, 2024. [Link]
[7] Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents | Request PDF. ResearchGate, 2019. [Link]
[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
[8] Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs | Request PDF. ResearchGate. [Link]
[9] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC, National Institutes of Health. [Link]
[10] Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. ResearchGate, 2025. [Link]
[11] US7279491B2 - Phenylpiperidines and phenylpyrrolidines - Google Patents. Google Patents.
[3] Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters. ACS Publications, 2023. [Link]
[12] Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity - MDPI. MDPI. [Link]
[13] Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate | C13H15NO3 | CID 313653 - PubChem. PubChem. [Link]
[4] Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. Organic Chemistry Portal. [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
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A Technical Guide to the Structural Elucidation of Ethyl 5-phenylpyrrolidine-3-carboxylate
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The precise structural characterization of its derivatives is a cornerstone of drug discovery and development, ensuring molecular identity, purity, and batch-to-batch consistency. This guide provides an in-depth, multi-technique approach to the definitive structure elucidation of Ethyl 5-phenylpyrrolidine-3-carboxylate, a representative substituted pyrrolidine. We will detail the synergistic application of High-Resolution Mass Spectrometry (HRMS), Tandem MS (MS/MS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each section explains the causality behind the experimental choices and provides field-proven protocols, culminating in an integrated, self-validating confirmation of the target structure.
Introduction: The Imperative of Unambiguous Characterization
This compound (C₁₃H₁₇NO₂) is a heterocyclic compound featuring a phenyl group at the 5-position and an ethyl carboxylate at the 3-position of the pyrrolidine ring. The presence of two stereocenters (at C3 and C5) implies the potential for multiple diastereomers, making rigorous structural analysis not just a procedural formality but a scientific necessity. An error in structural assignment can have profound consequences, leading to wasted resources in downstream development and flawed structure-activity relationship (SAR) studies.
This guide presents a logical workflow for elucidating the molecule's constitution and connectivity, moving from elemental composition to the fine details of its atomic framework.
Foundational Analysis: Molecular Formula and Functional Groups
The first step in any structural elucidation is to confirm the molecular formula and identify the key functional groups present. This is achieved through a combination of High-Resolution Mass Spectrometry and Infrared Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Before attempting to assemble the molecular puzzle, we must be certain of all the pieces. HRMS provides the most accurate determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm). This allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For this analysis, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields the intact protonated molecule [M+H]⁺.
Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile containing 0.1% formic acid to promote protonation.
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard immediately prior to the analysis to ensure high mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu). The high resolution of the TOF analyzer is critical for this measurement.[2]
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare the measured m/z value to the theoretical value calculated for the proposed formula, C₁₃H₁₇NO₂.
Data Presentation: Elemental Composition Confirmation
| Parameter | Theoretical Value (C₁₃H₁₈NO₂⁺) | Experimental Value | Mass Error (ppm) |
|---|
| Exact Mass | 220.1332 | 220.1335 | 1.4 |
This table presents hypothetical but realistic data.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending). This provides a molecular "fingerprint" and corroborates the structural features suggested by the molecular formula.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.
-
Sample Application: Place a small amount of the purified liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.
Data Presentation: Key FTIR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment | Implication |
|---|---|---|---|
| ~3350 | Medium, Broad | N-H Stretch | Presence of a secondary amine. |
| ~3030 | Medium | Aromatic C-H Stretch | Confirms the phenyl group. |
| ~2980-2850 | Strong | Aliphatic C-H Stretch | Confirms the pyrrolidine ring and ethyl group. |
| ~1730 | Strong, Sharp | C=O Stretch (Ester) | Confirms the ethyl carboxylate group. |
| ~1180 | Strong | C-O Stretch (Ester) | Corroborates the ester functionality. |
The presence of N-H, C=O (ester), and both aromatic and aliphatic C-H absorptions is perfectly consistent with the proposed structure of this compound. The FTIR spectrum for the parent pyrrolidine ring shows characteristic N-H and C-H stretches.[4]
Structural Assembly: NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of an organic molecule. A suite of 1D and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework.
¹H NMR: Mapping the Proton Environment
Expertise & Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration). The chemical shift is highly sensitive to the local magnetic field, which is influenced by shielding and deshielding effects from nearby functional groups.[5]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. A 400 or 500 MHz instrument is typically sufficient.[3]
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then referenced to TMS.
Predicted ¹H NMR Data Interpretation (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| 7.40 - 7.20 | m | 5H | Phenyl H | Typical region for monosubstituted benzene ring protons. |
| ~4.60 | t | 1H | H5 | Methine proton adjacent to both the phenyl group and the nitrogen atom, causing significant deshielding. |
| 4.15 | q | 2H | -OCH₂ CH₃ | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group (n+1 = 3+1=4). |
| ~3.50 | m | 1H | H3 | Methine proton adjacent to the electron-withdrawing ester group. |
| ~2.40 & ~2.10 | m | 2H | H4 | Diastereotopic methylene protons on the pyrrolidine ring.[6] Their distinct environments lead to complex splitting. |
| ~2.20 | m | 2H | H2 | Methylene protons adjacent to the nitrogen. |
| 1.95 (variable) | br s | 1H | NH | Secondary amine proton; signal is often broad and its position is solvent/concentration dependent. |
| 1.25 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group (n+1 = 2+1=3). |
Note: Chemical shifts are predictive and can vary. The multiplicity of ring protons (H2, H3, H4, H5) will be complex due to cis/trans relationships and second-order coupling effects.
¹³C NMR & DEPT: Defining the Carbon Skeleton
Expertise & Rationale: Broadband proton-decoupled ¹³C NMR provides a single peak for each chemically unique carbon atom. The chemical shift range is much wider than in ¹H NMR (~200 ppm), resulting in excellent signal dispersion. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups, which greatly aids in signal assignment.
Experimental Protocol: ¹³C NMR and DEPT Acquisition
-
Sample & Setup: The same sample prepared for ¹H NMR is used.
-
¹³C Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. Longer acquisition times are often needed due to the low natural abundance of ¹³C.
-
DEPT Acquisition: Run DEPT-135 and DEPT-90 experiments. In DEPT-135, CH/CH₃ signals are positive and CH₂ signals are negative. In DEPT-90, only CH signals appear.
Predicted ¹³C NMR Data Interpretation (in CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
|---|---|---|---|
| ~174.0 | No Signal | C=O | Ester carbonyl carbon. |
| ~142.0 | No Signal | Phenyl C (ipso) | Quaternary carbon of the phenyl ring attached to the pyrrolidine. |
| ~128.8 | Positive | Phenyl C (ortho/meta) | Aromatic CH carbons. |
| ~127.5 | Positive | Phenyl C (para) | Aromatic CH carbon. |
| ~65.0 | Positive | C5 | Methine carbon attached to the phenyl group and nitrogen. |
| 60.8 | Negative | -OCH₂ CH₃ | Ester methylene carbon. |
| ~50.0 | Negative | C2 | Aliphatic CH₂ adjacent to nitrogen. |
| ~45.0 | Positive | C3 | Methine carbon attached to the ester group. |
| ~38.0 | Negative | C4 | Aliphatic CH₂ carbon. |
| 14.2 | Positive | -OCH₂CH₃ | Ester methyl carbon. |
2D NMR: Unambiguous Connectivity Confirmation
Expertise & Rationale: While 1D NMR provides the list of parts, 2D NMR shows how they are connected. COSY, HSQC, and HMBC experiments are essential for confirming the final structure without ambiguity.[7]
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (2-3 bonds), which is critical for connecting molecular fragments across quaternary carbons or heteroatoms.
// Connections H_signals -> COSY [label="Identifies\nspin systems"]; C_signals -> HSQC; H_signals -> HSQC [label="Assigns C-H pairs"]; {H_signals, C_signals} -> HMBC [label="Connects fragments"];
COSY -> {Phenyl, Ethyl, Pyrrolidine} [color="#4285F4"]; HSQC -> {Phenyl, Ethyl, Pyrrolidine} [color="#EA4335"]; HMBC -> Structure [label="Confirms Final Assembly", color="#FBBC05", style=bold];
{Phenyl, Ethyl, Pyrrolidine} -> Structure [style=dashed]; } ondot Caption: Workflow for structural assembly using 2D NMR techniques.
Key 2D NMR Correlations for Confirmation:
-
HSQC: Would cleanly pair every proton signal (except NH) with its corresponding carbon signal from the tables above.
-
COSY: Would show correlations within the ethyl group (-CH₂ -CH₃ ) and along the entire pyrrolidine backbone (H2-H3-H4-H5).
-
HMBC (Critical Correlations):
-
A cross-peak between the H5 proton and the ipso-carbon of the phenyl ring confirms the phenyl-pyrrolidine connection.
-
A cross-peak between the H3 proton and the ester C=O carbon confirms the position of the carboxylate group.
-
A cross-peak between the -OCH₂ - protons and the ester C=O carbon confirms the ethyl ester structure.
-
Fragmentation Analysis: Tandem Mass Spectrometry (MS/MS)
Expertise & Rationale: Tandem Mass Spectrometry (MS/MS) provides orthogonal structural evidence by probing how the molecule breaks apart under energetic conditions. The precursor ion ([M+H]⁺) is isolated and fragmented, and the resulting product ions are mass analyzed. The fragmentation pattern is characteristic of the molecule's structure. For pyrrolidine-containing compounds, fragmentation often involves the loss of substituents or the opening of the heterocyclic ring.[8][9]
Experimental Protocol: Collision-Induced Dissociation (CID) MS/MS
-
Precursor Selection: In the mass spectrometer, set the first mass analyzer (e.g., a quadrupole) to isolate the [M+H]⁺ ion (m/z 220.1).
-
Fragmentation: Pass the isolated ions into a collision cell filled with an inert gas (e.g., argon). The resulting collisions impart energy, causing the ions to fragment.
-
Product Ion Analysis: Scan the second mass analyzer to detect the m/z values of the resulting fragment (product) ions.
Interpretation of Key Fragments:
-
m/z 174.1: Loss of ethanol (46 Da) from the ethyl ester group, a common fragmentation pathway for ethyl esters.
-
m/z 192.1: Loss of ethene (28 Da) via a McLafferty-type rearrangement involving the ester.
-
m/z 143.1: Loss of the phenyl radical (77 Da), indicating the presence of a phenyl substituent.
-
m/z 91.1: A common fragment in molecules containing a benzyl moiety, corresponding to the tropylium ion. This fragment is highly indicative of the phenyl group's location. The formation of this ion from α-pyrrolidinophenones is a known pathway.[10]
Integrated Structure Confirmation
The definitive structure of this compound is confirmed by the convergence of data from all analytical techniques. Each method provides a piece of the puzzle, and together they form a single, coherent picture.
-
HRMS confirms the elemental formula is C₁₃H₁₇NO₂.
-
FTIR confirms the presence of a secondary amine, an ester, and a phenyl group.
-
¹H and ¹³C NMR provide the complete atom inventory and chemical environments.
-
COSY, HSQC, and HMBC unambiguously establish the atomic connectivity, linking the ethyl group to the carboxylate, the carboxylate to the C3 position, and the phenyl group to the C5 position of the pyrrolidine ring.
-
MS/MS corroborates the presence of the key structural motifs through predictable fragmentation pathways.
This rigorous, multi-faceted approach provides a self-validating system, ensuring the structure of this compound is elucidated with the highest degree of scientific confidence, a mandatory requirement for advancing compounds in a research and development setting.
References
-
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]
-
Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl. Vietnam Journal of Science and Technology. [Link]
-
An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society. [Link]
-
1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry. [Link]
-
cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. Journal of Natural Products. [Link]
-
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]
-
Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry. [Link]
-
Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). ResearchGate. [Link]
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Ethyl 5-phenylpyrrolidine-3-carboxylate IUPAC name and synonyms
An In-Depth Technical Guide to Ethyl 5-phenylpyrrolidine-3-carboxylate: Nomenclature, Properties, Synthesis, and Applications
Abstract
The pyrrolidine ring system is a cornerstone of modern medicinal chemistry, prized for its three-dimensional structure that allows for a thorough exploration of pharmacophore space.[1] Unlike flat, aromatic scaffolds, the non-planar nature of the saturated pyrrolidine ring provides access to unique chemical diversity, making it a prevalent feature in numerous FDA-approved pharmaceuticals.[1] This guide provides a comprehensive technical overview of a specific, valuable derivative: this compound. We will detail its formal nomenclature and synonyms, physicochemical properties, plausible synthetic strategies, and potential applications for professionals in research and drug development. This document serves as a foundational resource for scientists interested in leveraging this scaffold for the creation of novel bioactive compounds.
Chemical Identity and Nomenclature
Establishing the precise identity of a chemical entity is critical for regulatory compliance, literature searches, and experimental reproducibility. This section outlines the formal names and identifiers for this compound.
IUPAC Name
The systematic name for the compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is:
This compound
Synonyms and Common Names
In literature and commercial catalogs, this compound may be referred to by several other names, including:
The hydrochloride salt form is also commonly available and is referred to as 5-Phenyl-pyrrolidine-3-carboxylic acid ethyl ester hydrochloride .[2][3]
Chemical Identifiers
For unambiguous identification, the following identifiers are used. Data is provided for the free base and its common hydrochloride salt form.
| Identifier | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| CAS Number | 92041-21-9 | 2097068-63-6 | [2][3][4] |
| Molecular Formula | C₁₃H₁₇NO₂ | C₁₃H₁₈ClNO₂ | [2] |
| SMILES | O=C(C1CNC(C2=CC=CC=C2)C1)OCC | O=C(C1CNC(C2=CC=CC=C2)C1)OCC.[H]Cl | [2] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in biological systems and its suitability for various experimental conditions.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| Molecular Weight | 219.28 g/mol (Calculated) | 255.74 g/mol | [2][3] |
| Storage | - | Sealed in dry, 2-8°C | [2] |
| Shipping | - | Room temperature (in continental US) | [2] |
The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The prevalence of the pyrrolidine scaffold in pharmaceuticals is not coincidental; it is a direct result of its advantageous physicochemical properties.[1] Medicinal chemists increasingly favor three-dimensional saturated heterocyclic systems over traditional two-dimensional aromatic rings.[1] The sp³-hybridized carbons in the pyrrolidine ring create a non-planar, puckered conformation, which allows substituents to project into three-dimensional space. This "3D coverage" is critical for establishing complex and highly specific interactions with biological targets like proteins and enzymes.[1]
Furthermore, the nitrogen atom within the ring imparts polarity and serves as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This enhances aqueous solubility and allows for crucial intermolecular interactions that are often key to a drug's mechanism of action.[1]
Synthesis of this compound
While numerous methods exist for synthesizing substituted pyrrolidines, a common and logical approach involves the formation of key carbon-carbon and carbon-nitrogen bonds through well-established reaction mechanisms. The synthesis of related 5-oxopyrrolidine structures often involves the condensation of amines with itaconic acid or its derivatives.[5][6]
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic approach to this compound identifies a key disconnection at the N1-C2 and C4-C5 bonds, suggesting a precursor that can be formed via a Michael addition. A plausible strategy involves the conjugate addition of a nitromethane equivalent to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent intramolecular cyclization via reductive amination. This multi-step, one-pot approach is efficient and leverages commercially available starting materials.
Representative Synthetic Protocol
This protocol is a representative example based on established chemical principles for pyrrolidine synthesis. It is designed as a self-validating system where the progress and identity of intermediates can be confirmed using standard analytical techniques (TLC, NMR, MS).
Objective: To synthesize this compound from ethyl (E)-4-phenylbut-2-enoate and nitromethane.
Step 1: Michael Addition
-
To a stirred solution of ethyl (E)-4-phenylbut-2-enoate (1.0 eq) in a suitable aprotic solvent (e.g., THF) at 0°C, add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq).
-
Slowly add nitromethane (1.5 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitro-ester intermediate, ethyl 5-nitro-4-phenylpentanoate.
Causality: DBU is chosen as a strong, non-nucleophilic base to deprotonate nitromethane, forming the nitronate anion, which acts as the nucleophile in the 1,4-conjugate (Michael) addition to the electron-deficient alkene of the crotonate derivative.
Step 2: Reductive Cyclization
-
Dissolve the crude nitro-ester intermediate from Step 1 in a protic solvent like methanol or ethanol.
-
Add a heterogeneous catalyst, such as Raney Nickel (approx. 10% w/w) or Palladium on Carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (H₂) to 50-100 psi or, alternatively, use a transfer hydrogenation source like ammonium formate.
-
Heat the reaction to 40-50°C and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield pure this compound.
Causality: Raney Nickel is a highly effective catalyst for the reduction of nitro groups to primary amines. Under these conditions, the reduction of the nitro group to an amine is immediately followed by an intramolecular nucleophilic attack of the newly formed amine onto the ester carbonyl, which, after loss of ethanol, forms the stable five-membered pyrrolidine ring.
Workflow Visualization
The following diagram illustrates the logical flow of the proposed synthetic pathway.
Caption: Synthetic workflow for this compound.
Applications and Research Interest
While specific biological activity data for this compound is not widely published, the core scaffold is of significant interest in drug development. Structurally related compounds have shown promise in several therapeutic areas, suggesting potential avenues of research for this molecule.
-
Pharmaceutical Intermediates: The pyrrolidine ring is a versatile building block. For example, the related compound Ethyl 5-phenyl-1H-pyrrole-3-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals.[7] A fluorinated analog is an intermediate in the production of Vonoprazan, a potassium-competitive acid blocker.[8] This highlights the utility of the title compound as a starting point for more complex molecular architectures.
-
Neurological Disorders: The phenyl-pyrrole scaffold has been investigated for developing drugs that target neurological disorders.[7] The 3D orientation of the phenyl group relative to the pyrrolidine ring can be crucial for binding to CNS targets.
-
Anticancer and Antimicrobial Agents: Novel 5-oxopyrrolidine derivatives have been synthesized and shown to possess promising in vitro anticancer activity against lung cancer cell lines (A549) and antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[6][9] This suggests that the 1,5-disubstituted pyrrolidinone core is a viable scaffold for developing new anti-infective and oncology agents.
Conclusion
This compound is a valuable chemical entity that combines two privileged structures in medicinal chemistry: the phenyl ring and the pyrrolidine scaffold. Its well-defined three-dimensional structure and synthetic accessibility make it an attractive building block for creating libraries of compounds for biological screening. For researchers and drug development professionals, this compound represents a strategic starting point for programs targeting a wide range of diseases, from neurological disorders to infectious diseases and cancer.
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An In-depth Technical Guide to the Potential Biological Activity of Ethyl 5-phenylpyrrolidine-3-carboxylate
A Senior Application Scientist's Perspective on a Promising Scaffold
This guide provides a detailed exploration of the potential biological activities of Ethyl 5-phenylpyrrolidine-3-carboxylate. While direct experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes the known biological activities of structurally related pyrrolidine derivatives to build a predictive framework for its potential therapeutic applications. By examining the rich chemistry and diverse bioactivities of the pyrrolidine core, we can infer the likely pharmacological profile of this target compound, offering valuable insights for researchers, scientists, and drug development professionals.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.[1] This guide will delve into the potential anticancer, antimicrobial, anti-inflammatory, and other biological activities of this compound by drawing parallels with well-characterized analogs.
Table of Contents
-
Chemical Profile of this compound
-
Anticipated Biological Activities
-
Anticancer Potential
-
Antimicrobial Efficacy
-
Anti-inflammatory Properties
-
Other Potential Activities
-
-
Proposed Experimental Workflows for Activity Screening
-
References
Chemical Profile of this compound
-
IUPAC Name: this compound
-
Molecular Formula: C13H17NO2
-
Core Scaffold: The molecule features a central pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom. This core is substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 3-position. The stereochemistry at these positions will be a critical determinant of biological activity.
Anticipated Biological Activities
Based on the extensive literature on pyrrolidine derivatives, this compound is predicted to exhibit a range of biological activities. The following sections explore these possibilities, supported by evidence from related compounds.
Anticancer Potential
The 5-oxopyrrolidine scaffold, a close structural relative, has demonstrated significant anticancer properties.[2] Derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid have shown potent activity against A549 human lung adenocarcinoma cells.[2] The introduction of various substituents on the pyrrolidine ring has been shown to modulate this activity, with certain hydrazone derivatives exhibiting the most potent effects.[2]
Inference for this compound: The presence of the phenyl group and the ethyl carboxylate ester in the target molecule could contribute to its anticancer potential. The phenyl group can engage in hydrophobic and pi-stacking interactions within the active sites of target proteins, while the ester group could be a site for metabolic activation or a handle for further derivatization to improve potency and selectivity.
Antimicrobial Efficacy
Pyrrolidine derivatives have been extensively investigated for their antimicrobial properties. For instance, novel 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs have been synthesized and evaluated as potential antibacterial drugs, showing moderate to good activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria.[3][4] Furthermore, certain 5-oxopyrrolidine derivatives have demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[2][5]
Inference for this compound: The structural similarity to these active compounds suggests that this compound could possess antibacterial and potentially antifungal properties. The specific substitution pattern will be crucial in determining the spectrum and potency of its antimicrobial action.
Anti-inflammatory Properties
Derivatives of pyrrolidine-2,5-dione have been identified as multitarget anti-inflammatory agents, showing inhibition of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[6] Notably, some of these compounds exhibited selective COX-2 inhibition, a desirable characteristic for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[6] Additionally, certain ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates have demonstrated anti-inflammatory activity greater than that of the standard drug diclofenac sodium in a carrageenan-induced edema model.[7]
Inference for this compound: The pyrrolidine core in the target molecule provides a strong basis for potential anti-inflammatory activity. The phenyl and ethyl carboxylate substituents could influence its interaction with key inflammatory enzymes like COX and LOX.
Other Potential Activities
The versatility of the pyrrolidine scaffold extends to other therapeutic areas:
-
Antioxidant Activity: Some derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid have shown good antioxidant activity.[5]
-
Antiglycation Activity: Spiro-indolone-pyrrolidine derivatives have been found to be potent inhibitors of advanced glycation end (AGE) product formation, suggesting potential applications in managing diabetic complications.[8]
-
Antihypoxic Activity: Certain pyrrolidine derivatives have exhibited antihypoxic activity comparable to succinic acid.[7]
Proposed Experimental Workflows for Activity Screening
To validate the predicted biological activities of this compound, a systematic screening approach is recommended.
Diagram: General Workflow for Biological Activity Screening
Caption: A generalized workflow for the synthesis, in vitro screening, and in vivo validation of this compound.
Detailed Protocols
Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Plate cancer cell lines (e.g., A549, MCF-7, HCT116) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Serial Dilution: Perform serial dilutions of this compound in a 96-well plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is limited, the extensive research on structurally related pyrrolidine derivatives provides a strong foundation for predicting its potential as a valuable scaffold in drug discovery. The phenyl and ethyl carboxylate substituents are likely to play a significant role in modulating its interaction with various biological targets, potentially leading to anticancer, antimicrobial, and anti-inflammatory activities.
Future research should focus on the synthesis and systematic biological evaluation of this compound and its stereoisomers. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of this promising scaffold. The experimental workflows outlined in this guide provide a clear roadmap for initiating these investigations. The exploration of this and other novel pyrrolidine derivatives holds the potential to yield new therapeutic agents for a range of human diseases.
References
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Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5026. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to Ethyl 5-Phenylpyrrolidine-3-Carboxylate Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold represents a cornerstone in medicinal chemistry, prized for its conformational flexibility and synthetic tractability. Within this diverse chemical family, ethyl 5-phenylpyrrolidine-3-carboxylate and its derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets of these derivatives, with a focus on their applications as anticonvulsant, anti-inflammatory, and anticancer agents. We will delve into the mechanistic underpinnings of their activity, supported by detailed, field-proven experimental protocols for their evaluation. This guide is designed to empower researchers and drug development professionals with the knowledge and practical tools necessary to explore and advance this versatile chemical scaffold towards clinical translation.
The this compound Scaffold: A Privileged Structure in Drug Discovery
The this compound core structure offers a unique three-dimensional architecture that allows for precise modulation of its physicochemical properties through targeted substitutions. The phenyl ring, the pyrrolidine core, and the ethyl carboxylate group each provide opportunities for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This inherent versatility has led to the exploration of these derivatives against a wide array of biological targets, underscoring their status as a "privileged scaffold" in modern drug discovery.
Anticonvulsant Activity: Modulating Neuronal Excitability
Several derivatives of the this compound scaffold have demonstrated significant anticonvulsant properties in preclinical models. The primary mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels or the enhancement of inhibitory neurotransmission.
Proposed Mechanism of Action: Ion Channel Modulation
A plausible mechanism for the anticonvulsant effects of these derivatives is the inhibition of neuronal voltage-sensitive sodium and calcium channels.[1][2] By blocking these channels, the compounds can reduce the rapid and excessive firing of neurons that characterizes seizure activity.
Diagram 1: Proposed Anticonvulsant Mechanism
Caption: Inhibition of ion channels by derivatives reduces neurotransmitter release.
Experimental Evaluation of Anticonvulsant Activity
The anticonvulsant potential of this compound derivatives can be assessed using well-established preclinical models.
This test is a model for generalized tonic-clonic seizures.
Protocol:
-
Animal Model: Adult male mice (20-30 g).
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A vehicle control group should be included.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
-
Seizure Induction: Apply a short electrical stimulus (e.g., 50 mA, 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Data Analysis: Calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension.[1][2]
This test is a model for myoclonic and absence seizures.
Protocol:
-
Animal Model: Adult male mice (18-25 g).
-
Compound Administration: Administer the test compound i.p. at various doses, including a vehicle control.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes).
-
Seizure Induction: Administer a subcutaneous (s.c.) injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in the majority of animals (e.g., 85 mg/kg).
-
Observation: Observe the mice for a set period (e.g., 30 minutes) and record the occurrence and latency of clonic seizures (lasting for at least 5 seconds).
-
Data Analysis: Calculate the ED50, the dose that protects 50% of the animals from clonic seizures.[1][2]
Table 1: Representative Anticonvulsant Activity Data for a Phenylpyrrolidine Derivative (Compound 14) [1][2]
| Test | ED50 (mg/kg, i.p.) |
| MES | 49.6 |
| scPTZ | 67.4 |
Anti-Inflammatory Effects: Targeting the NF-κB Signaling Pathway
Chronic inflammation is a key driver of numerous diseases. Certain this compound derivatives have shown promising anti-inflammatory activity, potentially through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3]
Proposed Mechanism of Action: Inhibition of NF-κB Activation
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that certain this compound derivatives can inhibit this pathway, thereby reducing the production of inflammatory mediators.[4]
Diagram 2: NF-κB Signaling Pathway and Point of Inhibition
Caption: Derivatives may inhibit the IKK complex, preventing NF-κB activation.
Experimental Evaluation of Anti-Inflammatory Activity
This is a widely used in vivo model of acute inflammation.
Protocol:
-
Animal Model: Male Wistar rats (150-200 g).
-
Compound Administration: Administer the test compound orally or i.p. at various doses. A vehicle control and a positive control (e.g., indomethacin) should be included.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 60 minutes).
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Table 2: Representative In Vivo Anti-inflammatory Activity of an Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate Derivative [5]
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema (at 2 hours) |
| Test Compound | 10 | 33.3 ± 0.77 |
| Test Compound | 20 | 34.7 ± 0.74 |
| Aspirin | 10 | 57.57 ± 1.23 |
This in vitro assay confirms the molecular mechanism of action.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) to sub-confluency.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to activate the NF-κB pathway.
-
Protein Extraction: Lyse the cells and extract total protein.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65).
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities and normalize to a loading control (e.g., β-actin). A decrease in the ratio of phospho-IκBα to total IκBα would indicate inhibition of the pathway.[6]
Anticancer Potential: Targeting Tubulin Polymerization
The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Certain ethyl 2-amino-pyrrole-3-carboxylate derivatives, structurally related to the core topic, have shown potent anticancer activity by inhibiting tubulin polymerization.
Proposed Mechanism of Action: Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division. Compounds that inhibit tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Diagram 3: Experimental Workflow for Evaluating Anticancer Activity
Caption: A multi-assay approach to confirm anticancer mechanism.
Experimental Evaluation of Anticancer Activity
This colorimetric assay measures cell viability and is used to determine the cytotoxic potential of a compound.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Table 3: Representative Cytotoxicity Data (IC50 in µM) for Pyrrole-based Carboxamide Derivatives
| Cell Line | Compound CA-61 | Compound CA-84 |
| HCC1806 (Breast) | 0.12 ± 0.01 | 0.09 ± 0.01 |
| H1299 (Lung) | 0.15 ± 0.02 | 0.11 ± 0.01 |
| PC-3 (Prostate) | 0.21 ± 0.03 | 0.14 ± 0.02 |
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Protocol:
-
Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescent reporter.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations, a positive control (e.g., colchicine), and a negative control (vehicle).
-
Initiation of Polymerization: Add the tubulin/GTP/reporter mix to each well and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time as the tubulin polymerizes and incorporates the fluorescent reporter.
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the control indicates inhibition. Calculate the IC50 for tubulin polymerization.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a rich source of novel therapeutic agents with diverse biological activities. This guide has provided a detailed overview of their potential as anticonvulsant, anti-inflammatory, and anticancer agents, along with robust experimental protocols for their evaluation. The evidence presented herein strongly supports the continued exploration of this chemical class in drug discovery programs.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to optimize potency and selectivity for specific targets.
-
In-depth Mechanistic Studies: Utilization of advanced techniques to further elucidate the molecular mechanisms of action.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the drug-like properties of lead compounds to assess their potential for clinical development.
By leveraging the insights and methodologies outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound derivatives and translate these promising molecules into novel therapies for a range of human diseases.
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The Synthesis and Strategic Application of Substituted Pyrrolidine-3-Carboxylates in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a critical attribute in the design of molecules with high target affinity and specificity.[1] Among the myriad of pyrrolidine derivatives, substituted pyrrolidine-3-carboxylates have emerged as a particularly privileged scaffold, offering a rigid, stereochemically defined framework that is instrumental in the development of potent and selective enzyme inhibitors and receptor modulators.[3] This guide provides a comprehensive exploration of the discovery, historical evolution of synthetic strategies, and the pivotal role of substituted pyrrolidine-3-carboxylates in the advancement of modern therapeutics.
The Genesis of a Privileged Scaffold: A Historical Perspective
The journey into the synthesis of substituted pyrrolidines began with the utilization of the "chiral pool," leveraging naturally occurring chiral molecules as starting materials to impart stereochemical control. Early and foundational work in this area often commenced with readily available amino acids, such as proline and 4-hydroxyproline.[4][5] These precursors, possessing inherent chirality, provided a robust entry point for the synthesis of optically pure pyrrolidine derivatives. The functionalization of these pre-existing pyrrolidine rings was a common strategy, allowing for the introduction of various substituents while retaining the core stereochemistry.[4]
The evolution from these initial approaches to more sophisticated and versatile synthetic methodologies reflects the broader advancements in synthetic organic chemistry. The need for greater diversity in substitution patterns and more convergent synthetic routes spurred the development of methods that construct the pyrrolidine ring from acyclic precursors. This shift has been marked by the advent of powerful catalytic asymmetric reactions, which have revolutionized the ability to control stereochemistry with high precision.
The Alchemist's Toolkit: A Survey of Key Synthetic Methodologies
The modern synthetic chemist has a diverse arsenal of reactions to construct substituted pyrrolidine-3-carboxylates. The choice of a particular methodology is often dictated by the desired substitution pattern, the required stereochemical outcome, and considerations of scalability and atom economy.
From the Chiral Pool: A Classic Foundation
The use of (2S,4R)-4-hydroxyproline as a starting material represents a classic and reliable, albeit often lengthy, route to certain substituted pyrrolidine-3-carboxylates. This method capitalizes on the inherent chirality of the starting material to produce enantiomerically pure products.
Experimental Protocol: Synthesis of (R)-pyrrolidine-3-carboxylic Acid from (2S,4R)-4-hydroxyproline
This multi-step synthesis involves the dehydroxylation of 4-hydroxyproline, a process that can be achieved through various methods, including the Barton-McCombie deoxygenation or Mitsunobu reaction, followed by protective group manipulations.
Step 1: Protection of the Amine and Carboxylic Acid
-
To a solution of (2S,4R)-4-hydroxyproline in a suitable solvent (e.g., a mixture of dioxane and water), add a suitable N-protecting group reagent (e.g., benzyl chloroformate) and a base (e.g., sodium bicarbonate) at 0 °C.
-
After stirring for several hours at room temperature, protect the carboxylic acid, for example, as a methyl ester using diazomethane or by acid-catalyzed esterification.
Step 2: Dehydroxylation (Barton-McCombie Reaction Example)
-
To the protected 4-hydroxyproline derivative in an inert solvent (e.g., toluene), add a base (e.g., sodium hydride) followed by carbon disulfide.
-
After stirring, add methyl iodide to form the xanthate ester.
-
Heat the xanthate ester in the presence of a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride) to effect the deoxygenation.
Step 3: Deprotection
-
Remove the N- and C-terminal protecting groups under appropriate conditions (e.g., hydrogenolysis for a benzyl protecting group and saponification for a methyl ester) to yield (R)-pyrrolidine-3-carboxylic acid.
Asymmetric Catalysis: The Modern Paradigm
The advent of asymmetric catalysis has provided more direct and efficient routes to enantiomerically enriched substituted pyrrolidine-3-carboxylates, often with higher yields and fewer synthetic steps compared to chiral pool approaches.[1]
Organocatalytic Asymmetric Michael Addition
A powerful and atom-economical strategy involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates.[6][7] This reaction, followed by a reductive cyclization, provides highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a concise two-step sequence.[6]
Experimental Protocol: Organocatalytic Synthesis of a 5-Methylpyrrolidine-3-Carboxylic Acid Derivative [6]
Step 1: Asymmetric Michael Addition
-
To a solution of a 4-oxo-2-enoate (e.g., methyl 4-oxopent-2-enoate) in an appropriate solvent (e.g., toluene), add nitromethane and a chiral amine organocatalyst (e.g., a derivative of thiourea).
-
Stir the reaction mixture at room temperature for the time required to achieve high conversion (monitored by TLC or NMR).
-
Purify the resulting Michael adduct by column chromatography.
Step 2: Reductive Cyclization
-
Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol).
-
Add a hydrogenation catalyst (e.g., Palladium on carbon).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate to obtain the desired 5-methylpyrrolidine-3-carboxylic acid derivative.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is another cornerstone of modern pyrrolidine synthesis.[8] This method allows for the rapid construction of the pyrrolidine ring with the potential to create multiple stereocenters in a single step. The use of chiral catalysts or auxiliaries can render this transformation highly stereoselective.
Experimental Protocol: Silver-Catalyzed [3+2] Cycloaddition [9]
-
In a reaction vessel, combine the N-tert-butanesulfinyl imine (0.3 mmol), the α-imino ester (0.6 mmol), and silver carbonate (Ag₂CO₃, 10 mol %) in toluene (0.4 M).
-
Stir the reaction mixture at room temperature for the appropriate duration.
-
Upon completion, the crude reaction mixture can be purified by column chromatography to yield the densely substituted pyrrolidine product.
Asymmetric Catalytic Hydrogenation
For the synthesis of certain substituted pyrrolidine-3-carboxylates, asymmetric catalytic hydrogenation of a corresponding pyrrole or pyrroline precursor offers a highly efficient and scalable route. The use of chiral rhodium or ruthenium complexes, such as those containing BINAP ligands, can lead to excellent enantioselectivities (>99% ee).[1]
A Comparative Analysis of Synthetic Strategies
The choice of synthetic route is a critical decision in any drug development program, with implications for efficiency, cost, and scalability.
| Parameter | Organocatalytic Michael Addition | Asymmetric Catalytic Hydrogenation | Synthesis from (2S,4R)-4-hydroxyproline |
| Overall Yield | ~70-85% | Up to >95% | Variable, typically lower |
| Enantiomeric Excess (ee) | High (typically 97%) | Excellent (>99%) | High (maintains starting material chirality) |
| Number of Steps | 2 | 1-2 | 3-5+ |
| Key Reagents/Catalysts | Chiral amine organocatalyst | Chiral Rhodium or Ruthenium complexes | Dehydroxylation reagents, protecting groups |
| Reaction Conditions | Mild (room temperature) | Elevated pressure (H₂ gas) | Varies (cryogenic to reflux) |
| Scalability | Moderate | High | Moderate to low |
| Cost-Effectiveness | Generally good | Can be high (precious metal catalysts) | Dependent on multi-step reagent costs |
Table 1: A comparative summary of key synthetic routes to (R)-pyrrolidine-3-carboxylic acid.[1]
Causality Behind Experimental Choices:
-
Organocatalytic Michael Addition is often favored in early-stage discovery due to its operational simplicity, mild reaction conditions, and the avoidance of precious metal catalysts. The stereochemical outcome is dictated by the chiral catalyst, offering flexibility in accessing different enantiomers.
-
Asymmetric Catalytic Hydrogenation is a preferred method for large-scale synthesis due to its high efficiency, excellent stereocontrol, and often fewer purification steps. The primary drawback can be the cost and sensitivity of the metal catalysts.
-
Synthesis from the Chiral Pool remains a valuable strategy when a specific, complex stereochemical arrangement, already present in the starting material, is desired. However, the linear nature of these syntheses can lead to lower overall yields and be less amenable to large-scale production.
The Impact on Drug Discovery: Case Studies and Applications
The substituted pyrrolidine-3-carboxylate scaffold is a key component in a number of clinically important drugs and investigational agents.
Endothelin Receptor Antagonists
The endothelin (ET) system is implicated in vasoconstriction, and its modulation is a therapeutic target for various cardiovascular diseases.[10] Starting from a known ET(A)-specific antagonist, researchers at Abbott Laboratories discovered that replacing a dibutylaminoacetamide group with a diphenylmethylaminoacetamide group on a pyrrolidine-3-carboxylic acid core resulted in a complete reversal of receptor specificity, leading to potent ET(B) receptor antagonists.[10] Further structure-activity relationship (SAR) studies, including ortho-alkylation of the phenyl rings and modification of the 2-aryl group of the pyrrolidine core, led to the identification of A-308165, a potent antagonist with over 27,000-fold selectivity for the ET(B) receptor.[10]
Caption: Simplified signaling pathway of Endothelin-1 and the inhibitory action of A-308165.
Dopamine Transporter Inhibitors
Substituted pyrrolidines are also prominent in the field of neuroscience. Certain synthetic cathinones containing a pyrrolidine ring have been shown to be potent inhibitors of the dopamine transporter (DAT).[11][12] Their abuse potential is related to their potency and selectivity for DAT over the serotonin transporter (SERT).[11][12] This highlights the importance of the pyrrolidine scaffold in designing molecules that interact with key neurotransmitter systems.
Caption: A generalized experimental workflow for the organocatalytic synthesis of substituted pyrrolidine-3-carboxylates.
Conclusion and Future Outlook
The journey of substituted pyrrolidine-3-carboxylates from their origins in the chiral pool to their synthesis via sophisticated catalytic methods underscores the dynamic nature of synthetic organic chemistry. The development of stereoselective, efficient, and scalable routes to these valuable building blocks has had a profound impact on drug discovery, enabling the creation of novel therapeutics with enhanced potency and selectivity. As our understanding of disease biology deepens, the demand for novel, three-dimensional molecular scaffolds will undoubtedly continue to grow. The versatility and proven track record of substituted pyrrolidine-3-carboxylates ensure that they will remain a central and enduring feature in the landscape of medicinal chemistry for the foreseeable future. The continued innovation in catalytic methods will further expand the accessible chemical space around this remarkable scaffold, paving the way for the next generation of life-saving medicines.
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- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to Ethyl 5-Phenylpyrrolidine-3-carboxylate in Medicinal Chemistry
Introduction: The Strategic Value of the 5-Phenylpyrrolidine-3-carboxylate Core
In the landscape of modern drug discovery, the pyrrolidine ring stands as a cornerstone scaffold, prized for its prevalence in natural products and its ability to confer advantageous physicochemical properties to bioactive molecules. Its saturated, non-planar structure provides a three-dimensional geometry that allows for a more precise exploration of the pharmacophore space compared to its flat, aromatic counterpart, pyrrole. This "pseudorotation" of the five-membered ring offers a unique conformational flexibility that can be exploited to achieve optimal interactions with biological targets.
Within this privileged class of heterocycles, the ethyl 5-phenylpyrrolidine-3-carboxylate core emerges as a particularly compelling scaffold for medicinal chemists. This structure strategically combines several key features: a basic nitrogen atom for salt formation and hydrogen bonding, a stereogenic center at C5 for enantioselective interactions, a phenyl group that can be readily functionalized to probe hydrophobic pockets or establish pi-stacking interactions, and an ethyl carboxylate handle for further chemical elaboration into amides, hydrazides, and other functional groups. This inherent versatility makes it an attractive starting point for the development of novel therapeutics across a range of disease areas, including infectious diseases, oncology, and neurology. This guide will provide an in-depth exploration of the synthesis, derivatization, and medicinal chemistry applications of this valuable scaffold.
Synthetic Strategies: Building the Core Scaffold
The construction of the this compound core can be approached through several synthetic routes, with the 1,3-dipolar cycloaddition reaction being a particularly powerful and convergent method for generating highly substituted pyrrolidines.
Key Synthetic Pathway: 1,3-Dipolar Cycloaddition
A robust method for the synthesis of the this compound scaffold involves the [3+2] cycloaddition of an azomethine ylide with an appropriate dipolarophile. The azomethine ylide can be generated in situ from the condensation of an amino acid, such as sarcosine, with an aldehyde, like benzaldehyde. The dipolarophile in this case would be an electron-deficient alkene, such as ethyl acrylate.
Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)
The this compound scaffold is a versatile template for the design of a wide array of therapeutic agents. Its strategic derivatization at three key positions—the pyrrolidine nitrogen (N1), the C3-ethyl carboxylate, and the C5-phenyl ring—allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.
Antimicrobial and Antiviral Agents
The pyrrolidine core is a common feature in many antimicrobial and antiviral drugs. The nitrogen atom can be functionalized to introduce pharmacophores that mimic natural substrates or interact with specific residues in enzyme active sites. For instance, derivatization of the pyrrolidine nitrogen with bulky aromatic or heterocyclic moieties can lead to potent inhibitors of bacterial or viral enzymes.
-
Structure-Activity Relationship Insights:
-
N-Substitution: The introduction of N-aryl or N-heteroaryl groups can enhance antimicrobial activity. The nature and substitution pattern on these aromatic rings are critical. Electron-withdrawing groups on the N-phenyl ring have been shown to increase activity against certain bacterial strains.
-
C3-Amide Derivatives: Conversion of the ethyl ester to a diverse library of amides is a common and effective strategy. Amides derived from aromatic or heterocyclic amines often exhibit improved biological activity compared to the parent ester. For example, amides of 5-oxo-pyrrolidine-3-carboxylic acid have shown promising antimicrobial and anticancer activities.
-
C5-Phenyl Ring Substitution: The phenyl ring at the C5 position can be substituted to optimize hydrophobic and electronic interactions with the target protein. Halogenation or the introduction of small alkyl or alkoxy groups can significantly modulate potency and selectivity.
-
Anticancer Agents
The 5-phenylpyrrolidine scaffold has been explored for the development of anticancer agents. The three-dimensional nature of the pyrrolidine ring allows for precise orientation of substituents to interact with key residues in the binding sites of cancer-related proteins such as kinases and proteases.
-
Structure-Activity Relationship Insights:
-
Derivatives of 5-oxopyrrolidine have demonstrated anticancer activity, particularly when functionalized with hydrazone moieties. The presence of a free amino group on the N-phenyl substituent has been shown to be important for anticancer activity against A549 human lung adenocarcinoma cells, while also exhibiting lower cytotoxicity towards non-cancerous cells.
-
The substitution pattern on the C5-phenyl ring can influence the mechanism of action. For example, certain substitutions may favor the inhibition of tubulin polymerization, a validated anticancer strategy.
-
Central Nervous System (CNS) Agents
The pyrrolidine scaffold is a key component of several CNS-active drugs, including anticonvulsants and nootropics. The ability of the scaffold to cross the blood-brain barrier and interact with neuronal targets makes it an attractive starting point for the design of novel CNS agents.
-
Structure-Activity Relationship Insights:
-
Amide derivatives of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid have been synthesized and evaluated for their anticonvulsant activity. The nature of the amine used to form the amide bond significantly impacts the activity profile, with certain piperazine derivatives showing high potency in the maximal electroshock (MES) seizure test.
-
The stereochemistry at the chiral centers of the pyrrolidine ring is often crucial for CNS activity, with one enantiomer typically being significantly more potent than the other.
-
Enzyme Inhibitors
The adaptability of the 5-phenylpyrrolidine scaffold makes it suitable for the design of inhibitors for a variety of enzymes. By modifying the substituents, the scaffold can be tailored to fit the specific topology and chemical environment of a target enzyme's active site.
-
Structure-Activity Relationship Insights:
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Michael adducts of N-phenylmaleimide, which share a similar succinimide core, have been investigated as dual inhibitors of COX and LOX enzymes, suggesting potential anti-inflammatory and analgesic applications. The stereochemistry of these adducts was found to be critical for their inhibitory activity. One such derivative, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, has shown significant anti-inflammatory and analgesic effects in in vivo models.
-
Data Summary: Bioactivity of 5-Phenylpyrrolidine-3-carboxylate Analogs
To illustrate the structure-activity relationships discussed, the following table summarizes the biological activities of representative derivatives.
| Compound ID | Scaffold Modification | Biological Target/Activity | Potency (IC50/ED50/MIC) | Reference |
| I | N-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide derivative with 5-nitrothiophene | Antimicrobial (Multidrug-resistant S. aureus) | MIC: 1-4 µg/mL | |
| II | 1-{2-[4-(2-methoxyphenyl)-piperazin-1-yl]-2-oxo-ethyl}-3-methyl-3-phenyl-pyrrolidine-2,5-dione | Anticonvulsant (MES test) | ED50 = 97.51 mg/kg | |
| III | Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | 5-Lipoxygenase (5-LOX) Inhibition | IC50 = 105 µg/mL | |
| IV | Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | Cyclooxygenase-1 (COX-1) Inhibition | IC50 = 314 µg/mL |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the core scaffold and a representative derivatization.
Protocol 1: Synthesis of this compound via 1,3-Dipolar Cycloaddition
This protocol describes a plausible synthesis based on the well-established 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene.
Materials:
-
Benzaldehyde
-
Sarcosine (N-methylglycine)
-
Ethyl acrylate
-
Toluene, anhydrous
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add benzaldehyde (1.0 eq), sarcosine (1.1 eq), and anhydrous toluene.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. The reaction progress can be monitored by observing the amount of water collected.
-
Once the formation of the azomethine ylide is complete (typically after 2-4 hours, when water evolution ceases), cool the reaction mixture to room temperature.
-
Add ethyl acrylate (1.2 eq) to the solution of the in situ generated azomethine ylide.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the cycloaddition can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: N-Arylation of this compound
This protocol details the functionalization of the pyrrolidine nitrogen via a Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromonitrobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-arylated product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Diagram 1: Synthetic Workflow for this compound and its Derivatization
Caption: Synthetic and derivatization workflow for the scaffold.
Diagram 2: Key Derivatization Points on the Scaffold
Caption: Key positions for chemical modification on the scaffold.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile starting point for the development of novel therapeutic agents. Its inherent structural features, including stereogenicity, conformational flexibility, and multiple points for chemical modification, provide a rich platform for lead discovery and optimization. While much of the published research has focused on the related 5-oxo-pyrrolidine core, the principles of derivatization and the observed structure-activity relationships for this related scaffold provide a strong rationale for the continued exploration of the 5-phenylpyrrolidine-3-carboxylate core.
Future work in this area should focus on the development of stereoselective syntheses of the core scaffold to enable the investigation of individual enantiomers, as biological activity is often highly dependent on stereochemistry. Furthermore, the application of modern synthetic methodologies, such as late-stage functionalization, could rapidly expand the chemical space around this scaffold. As our understanding of the molecular basis of disease continues to grow, the strategic application of versatile scaffolds like this compound will be crucial in the design and development of the next generation of targeted therapies.
References
-
Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. (2018). Molecules. Retrieved January 19, 2026, from [Link]
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. (2015). ARKIVOC. Retrieved January 19, 2026, from [Link]
-
Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. (2023). ACS Omega. Retrieved January 19, 2026, from [Link]
-
1,3-Dipolar cycloaddition of polycyclic azomethine ylide to norcorroles: towards dibenzoullazine-fused derivatives. (n.d.). Chemical Communications. Retrieved January 19, 2026, from [Link]
-
Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. (n.d.). Chemical Communications. Retrieved January 19, 2026, from [Link]
-
Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). IRIS UniPA. Retrieved January 19, 2026, from [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Pharmaceuticals. Retrieved January 19, 2026, from [Link]
-
Design, synthesis and biological activity of new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid. (2015). European Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. (2021). Drug Design, Development and Therapy. Retrieved January 19, 2026, from [Link]
-
Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. (2021). Drug Design, Development and Therapy. Retrieved January 19, 2026, from [Link]
-
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). Pharmaceuticals. Retrieved January 19, 2026, from [Link]
In silico modeling of Ethyl 5-phenylpyrrolidine-3-carboxylate interactions
An In-Depth Technical Guide: In Silico Modeling of Ethyl 5-phenylpyrrolidine-3-carboxylate Interactions
Executive Summary
The discovery and development of novel therapeutics is a complex, time-intensive, and costly endeavor.[1][2] In silico modeling, or computer-aided drug design (CADD), has become an indispensable component of the modern drug discovery pipeline, offering a means to accelerate timelines, reduce costs, and refine research focus by predicting molecular interactions and pharmacokinetic properties before committing to expensive and time-consuming wet-lab experiments.[1][3][4] This guide provides a comprehensive, technically-grounded workflow for the in silico characterization of a novel chemical entity, This compound .
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional structure and its presence in numerous biologically active compounds.[5][6][7] Its non-planar, sp³-hybridized nature allows for efficient exploration of pharmacophore space, contributing to the stereochemistry and binding affinity of drug candidates.[5][6] This document outlines a systematic approach to investigate the therapeutic potential of this compound, covering target identification rationale, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
As specific biological targets for this compound are not extensively documented, this guide will proceed as a realistic case study in early-stage drug discovery. We will select a hypothetical, yet relevant, biological target based on the known activities of similar pyrrolidine-containing molecules, which have shown efficacy as anticancer agents.[7][8] Specifically, we will use Malate Synthase (PDB ID: 5CBB) from Mycobacterium tuberculosis as our exemplar target, based on studies identifying it as a potential target for novel anti-tubercular agents containing indolizine scaffolds, which share heterocyclic nitrogen features.[9] This provides a robust framework for demonstrating the power of in silico techniques to generate actionable hypotheses for a novel compound.
Part 1: Foundational Steps - Ligand and Target Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This initial phase ensures that both the small molecule (ligand) and the protein (target) are structurally and chemically prepared for accurate simulation.
Ligand Preparation: Defining the "Key"
The first step is to generate a high-quality 3D conformation of this compound. This is critical as the molecule's 3D shape dictates its potential interactions with a protein's binding site.
Protocol 1: 3D Ligand Generation and Optimization
-
2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software such as ChemDraw or the open-source PubChem Sketcher.
-
Conversion to 3D: Convert the 2D structure into a 3D format (e.g., SDF or MOL2). Many programs, like Avogadro or online tools, can perform this conversion.
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a force field like MMFF94 or UFF. This step optimizes bond lengths, angles, and dihedrals to produce a more realistic, low-energy conformation.
-
File Format Preparation: For subsequent docking studies with tools like AutoDock, the ligand file must be converted to the PDBQT format. This format includes atomic coordinates, partial charges (typically Gasteiger charges), and information about rotatable bonds.[10]
Target Selection and Preparation: Preparing the "Lock"
Our selected target is Malate Synthase, an enzyme essential for the glyoxylate cycle in Mycobacterium tuberculosis, making it a promising target for anti-tubercular drug development.[9]
Protocol 2: Protein Target Preparation
-
Structure Retrieval: Download the 3D crystal structure of Malate Synthase (PDB ID: 5CBB) from the RCSB Protein Data Bank (PDB).[11]
-
Initial Cleaning: The raw PDB file often contains non-essential molecules such as water, co-crystallized ligands, and ions. These must be removed to avoid interference in the docking simulation.[10][12]
-
Structural Correction: Check for and repair any missing atoms or residues in the protein structure. Tools like the "Repair Missing Atoms" function in AutoDockTools or Chimera can be used.[12]
-
Protonation State and Charge Assignment: Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds. Assign appropriate charges to the amino acid residues (e.g., Kollman charges).[12]
-
File Format Conversion: Save the cleaned, repaired, and protonated protein structure in the PDBQT format required for docking with AutoDock Vina.
Part 2: Predicting Interactions - Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][13] It is primarily used to predict the binding mode and estimate the binding affinity of a small molecule within the active site of a target protein.[13][14]
Causality: Why Docking is a Critical First Step
Docking serves as a rapid, computationally inexpensive screening method to filter and prioritize compounds. By simulating the "handshake" between a ligand and a protein, we can generate initial hypotheses about how the molecule might exert a biological effect.[11] A strong predicted binding affinity (a low binding energy value) suggests that the compound is more likely to be a potent inhibitor or modulator of the target.
Experimental Workflow: Docking with AutoDock Vina
The following workflow outlines the process of performing a molecular docking experiment using AutoDock Vina, a widely used open-source docking program.
Protocol 3: Molecular Docking Simulation
-
Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of the target protein.[12] The size and center of this box tell the docking algorithm where to perform its search. For known targets, this can be centered on a co-crystallized ligand; for unknown sites, a "blind docking" approach with a grid covering the entire protein may be necessary.[12]
-
Configuration File: Create a configuration file that specifies the file paths for the protein receptor (5CBB.pdbqt), the ligand (ligand.pdbqt), and the grid box parameters (center coordinates and dimensions).
-
Running the Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input. Vina will perform a series of computational "runs" to explore different binding poses of the ligand within the defined grid box.[11][12]
-
Result Analysis: Vina outputs a file containing the top-ranked binding poses, sorted by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.[11]
-
Visualization: Analyze the top-ranked pose using molecular visualization software like PyMOL or UCSF Chimera.[15] This allows for the detailed examination of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's active site residues.
Diagram 1: Molecular Docking Workflow
Caption: A flowchart of the molecular docking process.
Data Presentation: Interpreting Docking Results
The primary quantitative output from a docking simulation is the binding affinity. This data should be tabulated for clarity.
Table 1: Hypothetical Docking Results for this compound against Malate Synthase (5CBB)
| Rank | Binding Affinity (kcal/mol) | RMSD from Best Mode | Key Interacting Residues (Hypothetical) | Interaction Type |
| 1 | -8.5 | 0.000 | GLY-123, SER-124 | Hydrogen Bond |
| 2 | -8.2 | 1.254 | LEU-205, PHE-208 | Hydrophobic |
| 3 | -7.9 | 1.876 | GLY-123, ALA-150 | Hydrogen Bond, van der Waals |
Part 3: Assessing Stability - Molecular Dynamics (MD) Simulation
While molecular docking provides a static snapshot of a potential binding event, biological systems are dynamic. Molecular Dynamics (MD) simulations provide a deeper understanding by modeling the movements and interactions of atoms and molecules over time.[13]
Causality: Why MD is a Necessary Validation Step
An MD simulation validates the stability of the protein-ligand complex predicted by docking. It places the complex into a simulated physiological environment (water, ions, physiological temperature, and pressure) to observe whether the ligand remains stably bound in the active site.[16][17] This step is crucial for weeding out docking poses that are energetically favorable in a vacuum but unstable in a more realistic, dynamic context.
Experimental Workflow: MD Simulation with GROMACS
GROMACS is a versatile and widely used software package for performing molecular dynamics simulations.[16][18][19]
Protocol 4: GROMACS MD Simulation
-
System Preparation:
-
Topology Generation: Create a topology file for the ligand, which describes its bond lengths, angles, and charge parameters. This can be done using servers like SwissParam or CGenFF. The protein topology is generated using GROMACS tools (e.g., pdb2gmx).
-
Complex Formation: Combine the coordinate files of the protein and the docked ligand into a single complex.
-
Solvation: Place the protein-ligand complex in a simulation box (e.g., a cubic or dodecahedron box) and fill it with water molecules (e.g., SPC/E or TIP3P water models).[17]
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.[17][19]
-
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes or inappropriate geometries created during the setup process.[17]
-
Equilibration:
-
NVT Equilibration: Equilibrate the system at a constant Number of particles, Volume, and Temperature (NVT ensemble) for a short period (e.g., 100-200 ps). This allows the solvent to equilibrate around the protein-ligand complex while the complex itself is position-restrained.[17]
-
NPT Equilibration: Follow with a longer equilibration at a constant Number of particles, Pressure, and Temperature (NPT ensemble) for e.g., 500-1000 ps. This step ensures the system reaches the correct density.[17]
-
-
Production MD Run: Run the final production simulation for a significant duration (e.g., 50-100 nanoseconds) with all restraints removed. During this phase, trajectory data (atomic coordinates over time) is saved for analysis.[17]
-
Analysis of Trajectory:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex. A stable, converging RMSD plot indicates the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation.
-
Diagram 2: Molecular Dynamics Simulation Workflow
Caption: Workflow for ADMET property prediction.
Data Presentation: A Comprehensive ADMET Profile
The predicted properties should be summarized clearly.
Table 2: Predicted ADMET and Physicochemical Properties for this compound
| Property Class | Parameter | Predicted Value | Optimal Range |
| Physicochemical | Molecular Weight | 219.28 g/mol | < 500 |
| LogP (Consensus) | 1.85 | -0.4 to +5.6 | |
| H-bond Donors | 1 | ≤ 5 | |
| H-bond Acceptors | 3 | ≤ 10 | |
| TPSA | 38.33 Ų | < 140 Ų | |
| Pharmacokinetics | GI Absorption | High | High |
| BBB Permeant | Yes | Yes | |
| P-gp Substrate | No | No | |
| CYP1A2 Inhibitor | No | No | |
| CYP2C9 Inhibitor | No | No | |
| Druglikeness | Lipinski's Rule | Yes (0 violations) | 0 violations |
| Bioavailability Score | 0.55 | > 0.1 | |
| Toxicity | AMES Toxicity | No | No |
Conclusion and Future Outlook
This guide has detailed a rigorous, multi-step in silico workflow to characterize the therapeutic potential of a novel chemical entity, this compound. By integrating molecular docking, molecular dynamics simulations, and ADMET profiling, we can efficiently progress from a simple chemical structure to a data-rich profile that generates actionable hypotheses and informs subsequent experimental work.
The hypothetical results presented here—strong binding affinity to Malate Synthase, stable complex formation in MD simulations, and a favorable ADMET profile—would strongly support advancing this compound to the next stage of the drug discovery pipeline. The logical next steps would include:
-
In Vitro Validation: Synthesize the compound and perform in vitro assays to confirm its inhibitory activity against the target enzyme (Malate Synthase).
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to optimize potency and selectivity.
-
Cell-based and In Vivo Testing: Evaluate the compound's efficacy and safety in more complex biological systems.
This iterative cycle of computational modeling and experimental validation is the cornerstone of modern rational drug design, enabling a more efficient and targeted approach to discovering the medicines of tomorrow.
References
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Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry. [Link]
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Li Petri, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Topics in Medicinal Chemistry. [Link]
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Deep Intelligent Pharma. (2025). Ultimate Guide – The Best Computational Drug Design Tools and Services of 2025. SourceForge. [Link]
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Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials. [Link]
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GROMACS Development Team. (2024). Introduction to Molecular Dynamics - the GROMACS tutorials! GROMACS. [Link]
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Aurlide. (2025). How do you predict ADMET properties of drug candidates? Aurlide. [Link]
-
Hess, B. (2024). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]
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EMBL-EBI. (2024). GROMACS tutorial | Biomolecular simulations. EMBL-EBI. [Link]
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Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. [Link]
-
Digital Chemistry. (2024). Beyond Public Data: How Proprietary ADMET Models Transform Drug Discovery. Digital Chemistry. [Link]
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Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics Tutorials. [Link]
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Deep Origin. ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]
-
Fiveable. (2024). ADMET prediction. Fiveable. [Link]
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Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. [Link]
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Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Pharmacological Profile of Novel Pyrrolidine Derivatives
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents one of the most versatile and significant scaffolds in drug discovery.[1][2] Its prevalence in numerous natural products, such as alkaloids, and its core presence in a wide array of FDA-approved drugs underscore its importance.[3][4] Unlike its aromatic counterpart, pyrrole, the saturated, sp³-hybridized nature of the pyrrolidine ring provides a non-planar, three-dimensional structure.[5][6] This feature is highly advantageous for medicinal chemists as it allows for a more comprehensive exploration of pharmacophore space, enabling precise spatial orientation of substituents to optimize interactions with biological targets.[5][6]
The pyrrolidine framework is not merely a passive carrier of functional groups; its inherent stereochemistry and the ability of its nitrogen atom to act as a hydrogen bond donor or acceptor contribute directly to the pharmacological profile.[7] This versatility has led to the development of pyrrolidine derivatives with a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, antidiabetic, and antimicrobial properties.[2][8] This guide provides a technical overview of the key methodologies and strategic considerations involved in characterizing the pharmacological profile of novel pyrrolidine derivatives, from initial synthesis to in vivo validation.
I. Medicinal Chemistry: Crafting Diversity from a Core Scaffold
The generation of novel pyrrolidine derivatives is the foundational step in exploring their therapeutic potential. The choice of synthetic strategy is intrinsically linked to the desired pharmacological outcome, aiming to create a library of compounds with diverse stereochemistry and functional group presentation.
Key Synthetic Strategies:
-
1,3-Dipolar Cycloaddition: A powerful method for constructing the pyrrolidine ring with high stereocontrol, often involving the reaction of an azomethine ylide with an alkene. This strategy is fundamental for creating polysubstituted and spiro-pyrrolidine derivatives.[9][10]
-
Functionalization of Proline: L-proline and its derivatives serve as readily available chiral building blocks. The carboxylic acid and secondary amine functionalities provide convenient handles for modification, allowing for the synthesis of a wide range of N-substituted or C-substituted pyrrolidines.
-
Multicomponent Reactions (MCRs): These reactions offer an efficient route to complex pyrrolidine structures in a single step from three or more starting materials, accelerating the discovery of novel chemical entities.
-
Cyclization of Acyclic Precursors: Intramolecular reactions, such as the aminocyclization of sugar-derived precursors, can yield polyhydroxylated pyrrolidines, which are often potent enzyme inhibitors.[11]
The causality behind these choices lies in achieving "Diversity-Oriented Synthesis." By systematically varying substituents at different positions of the pyrrolidine ring, researchers can probe the structure-activity relationship (SAR) and identify key interactions with the biological target. For instance, incorporating aromatic moieties can enhance binding to hydrophobic pockets in enzymes, a strategy successfully employed in developing potent α-L-fucosidase inhibitors.[12]
II. Pharmacological Evaluation: A Multi-Tiered Approach
Characterizing the pharmacological profile of a novel pyrrolidine derivative is a systematic process that moves from broad, high-throughput screening to specific, mechanism-of-action studies.
A. General Workflow for Pharmacological Profiling
The process follows a logical progression from initial synthesis to in vivo validation. Each stage acts as a filter to select the most promising candidates for further development.
Caption: General workflow for the pharmacological profiling of novel compounds.
B. In Vitro Experimental Protocols
The trustworthiness of in vitro data hinges on self-validating protocols that include appropriate controls and yield reproducible results.
1. Enzyme Inhibition Assays
Many pyrrolidine derivatives function as enzyme inhibitors.[8] A standard protocol is essential to determine their potency (IC50) and mechanism.
-
Target Examples: Autotaxin (ATX)[13], α-glucosidase[11], Dipeptidyl peptidase-IV (DPP-IV)[1][8], Cyclooxygenases (COX-1/COX-2).[14]
-
Protocol: General Spectrophotometric Enzyme Inhibition Assay
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Reaction Mixture: In a 96-well plate, add the appropriate buffer, the target enzyme at a fixed concentration, and the test compound at various concentrations.
-
Causality: The buffer is optimized for pH and ionic strength to ensure maximal enzyme activity.
-
-
Controls:
-
Negative Control (100% Activity): Enzyme + Buffer + Vehicle (DMSO).
-
Positive Control: Enzyme + Buffer + a known, potent inhibitor.
-
Blank: Buffer + Substrate (to measure non-enzymatic substrate degradation).
-
-
Initiation: Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes at 37°C) to allow for binding. Initiate the reaction by adding the substrate.
-
Detection: Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of this change is proportional to enzyme activity.
-
Calculation: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cell Viability and Cytotoxicity Assays
These assays are crucial for anticancer drug discovery and for assessing the general toxicity of compounds against healthy cells.
-
Target Cell Lines: A549 (lung cancer)[15], HCT116 (colon cancer)[10], MCF-7 (breast cancer).[6]
-
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrrolidine derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow, water-soluble MTT to a purple, insoluble formazan.
-
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm).
-
Analysis: Normalize the absorbance values to the vehicle-treated cells to calculate the percentage of cell viability. Determine the EC50 or IC50 value from the dose-response curve.
-
3. Antimicrobial Activity Assays
The microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Protocol: Broth Microdilution MIC Assay
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the microbial strain to each well.
-
Controls:
-
Growth Control: Medium + Inoculum (no compound).
-
Sterility Control: Medium only.
-
Positive Control: Medium + Inoculum + a standard antibiotic (e.g., Ampicillin, Gentamicin).[8]
-
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
C. Summary of In Vitro Activity Data
Summarizing quantitative data in tables allows for rapid comparison of the potency and selectivity of different derivatives.
| Compound ID | Target Enzyme/Cell Line | Assay Type | Potency (IC50/EC50/MIC) | Reference |
| Boronic Acid 21 | Autotaxin (ATX) | Enzyme Inhibition | 35 nM | [13] |
| Compound 13e | COX-2 | Enzyme Inhibition | 0.98 µM | [14] |
| Compound 26 | CXCR4 Receptor | Binding Affinity | 79 nM | [8] |
| Derivative 13 | IGR39 (Melanoma) | Cytotoxicity (MTT) | 2.50 µM | [16] |
| Compound 38 | S. aureus | Antimicrobial (MIC) | 3.11 µg/mL | [1][8] |
| Compound 6b | Acetylcholinesterase | Enzyme Inhibition | Ki = 43.17 nM | [10] |
III. In Vivo Pharmacological Assessment
Promising candidates from in vitro studies must be evaluated in whole-organism models to assess their efficacy, safety, and pharmacokinetic properties.
1. Anti-inflammatory Activity Models
-
Carrageenan-Induced Paw Edema: This is a standard model for evaluating acute inflammation.[14]
-
Methodology: A sub-plantar injection of carrageenan is administered to the hind paw of a rodent, inducing a localized inflammatory response. The test compound is administered (e.g., orally or intraperitoneally) prior to the carrageenan injection. Paw volume is measured at various time points to quantify the reduction in edema compared to a vehicle-treated control group.
-
Self-Validation: A known anti-inflammatory drug (e.g., indomethacin) is used as a positive control to validate the model's responsiveness.
-
2. Acute Toxicity Studies
-
Purpose: To determine the short-term safety profile of a compound and establish a safe dose range for further efficacy studies.
-
Methodology: Animals are administered escalating doses of the compound. They are then observed for a set period (e.g., 14 days) for signs of toxicity or mortality. Studies have shown certain pyrrolidine-2,5-dione derivatives to be safe up to a dose of 1000 mg/kg.[14]
3. In Silico ADMET Prediction
Before costly in vivo experiments, computational tools are used to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to identify potential liabilities, such as poor oral bioavailability or potential for off-target toxicity, guiding the selection of candidates for in vivo testing.[10][14]
IV. Mechanism of Action: A Case Study of CXCR4 Antagonism
Understanding how a compound exerts its effect at a molecular level is critical. Pyrrolidine derivatives have been designed as antagonists for chemokine receptors like CXCR4, which are implicated in cancer metastasis and HIV infection.[8]
Caption: Antagonism of the CXCL12/CXCR4 signaling pathway by a pyrrolidine derivative.
This pathway illustrates a key pharmacological evaluation point. A novel pyrrolidine derivative designed as a CXCR4 antagonist would be tested for its ability to:
-
Displace a radiolabeled ligand from the CXCR4 receptor (binding assay).[8]
-
Inhibit CXCL12-induced cytosolic calcium flux in cells expressing the receptor (functional assay).[8]
-
Block cancer cell migration in an in vitro transwell assay.
V. Future Perspectives and Conclusion
The pyrrolidine scaffold continues to be a cornerstone of modern medicinal chemistry. Future research will likely focus on several key areas:
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, a promising strategy for complex diseases like cancer and neuroinflammation.[10][14]
-
Covalent Inhibitors: Developing pyrrolidine derivatives that form a covalent bond with their target, offering enhanced potency and duration of action.
-
Prodrug Strategies: Improving the pharmacokinetic properties and cellular uptake of potent pyrrolidine-based nucleoside analogs through prodrug approaches like phosphoramidates.[17]
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Papadopoulou, A., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. Available at: [Link]
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Basha, N. J., & Goudgaon, N. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Center for Biotechnology Information (PMC). Available at: [Link]
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Moreno-Clavijo, E., et al. (2009). Synthesis of Novel Pyrrolidine 3,4-diol Derivatives as Inhibitors of alpha-L-fucosidases. PubMed. Available at: [Link]
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Basha, N. J., & Goudgaon, N. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Semantic Scholar. Available at: [Link]
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Shaukat, A., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. PubMed. Available at: [Link]
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Kumar, V., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ResearchGate. Available at: [Link]
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Turskis, V., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available at: [Link]
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Methodological & Application
Synthesis of Ethyl 5-phenylpyrrolidine-3-carboxylate from starting materials
An Application Note and Detailed Protocol for the Synthesis of Ethyl 5-phenylpyrrolidine-3-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic scaffold for drug discovery and development. The protocol leverages a robust and efficient one-pot [3+2] cycloaddition reaction, a cornerstone of modern heterocyclic chemistry. The synthesis begins with readily available starting materials—benzaldehyde, ethyl glycinate, and ethyl acrylate—and proceeds through the in-situ generation of an azomethine ylide, which subsequently undergoes a 1,3-dipolar cycloaddition to yield the target pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and a framework for characterization.
Introduction and Strategic Overview
The pyrrolidine ring is a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, and catalysts.[1] Its stereochemical complexity and versatile functionality make it a highly sought-after target in organic synthesis. This compound, possessing substitution at the 3- and 5-positions, represents a key intermediate for building a diverse library of pharmacologically active compounds.
Chosen Synthetic Pathway: 1,3-Dipolar Cycloaddition
For the synthesis of the target molecule, we have selected the catalytic asymmetric 1,3-dipolar cycloaddition of an azomethine ylide. This strategy is renowned for its high degree of versatility, efficiency, and ability to construct the pyrrolidine core in a single, atom-economical step.[1][2] This approach offers significant advantages over linear synthetic routes, which often require multiple steps, harsh conditions, and tedious purification procedures.
The core of this strategy involves the reaction of three components in a concerted fashion:
-
An aldehyde (benzaldehyde)
-
An α-amino acid ester (ethyl glycinate)
-
A dipolarophile (ethyl acrylate)
The aldehyde and amino acid ester react in situ to form an intermediate known as an azomethine ylide (a 1,3-dipole). This transient species is then trapped by the dipolarophile (ethyl acrylate) to generate the five-membered pyrrolidine ring with a high degree of regio- and stereoselectivity.[2][3] The use of metal catalysts, such as silver salts, can facilitate this process and influence the stereochemical outcome.[2]
Reaction Mechanism and Rationale
The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The key steps are outlined below:
-
Formation of the Iminium Salt: Benzaldehyde and ethyl glycinate condense to form an imine. In the presence of a catalyst (e.g., Ag₂O) and a base, the imine is protonated or activated, facilitating the next step.
-
Generation of the Azomethine Ylide: A base (e.g., triethylamine) deprotonates the α-carbon of the iminium intermediate, generating the reactive azomethine ylide. This 1,3-dipole is stabilized by the adjacent ester group.
-
[3+2] Cycloaddition: The azomethine ylide reacts with the electron-deficient alkene, ethyl acrylate (the dipolarophile). The electrons from the ylide and the alkene's π-system rearrange to form two new sigma bonds, constructing the pyrrolidine ring in a single step. The regioselectivity of this addition is governed by the electronic properties of the dipole and dipolarophile.
This mechanistic pathway is highly efficient for creating densely substituted pyrrolidines with multiple stereocenters.[2]
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | M/P (°C) | Density (g/mL) | Supplier |
| Benzaldehyde | C₇H₆O | 106.12 | -26 | 1.044 | Sigma-Aldrich |
| Ethyl glycinate HCl | C₄H₁₀ClNO₂ | 139.58 | 149 | N/A | Sigma-Aldrich |
| Ethyl acrylate | C₅H₈O₂ | 100.12 | -71 | 0.923 | Sigma-Aldrich |
| Silver(I) Oxide | Ag₂O | 231.74 | 280 (dec.) | 7.14 | Sigma-Aldrich |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | -115 | 0.726 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -97 | 1.326 | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | -84 | 0.902 | Fisher Scientific |
| Hexanes | N/A | N/A | -95 | 0.659 | Fisher Scientific |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | 884 | 2.664 | Sigma-Aldrich |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | N/A | N/A | Sorbent Technologies |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl glycinate hydrochloride (1.39 g, 10 mmol), benzaldehyde (1.02 mL, 10 mmol), and silver(I) oxide (0.116 g, 0.5 mmol).
-
Solvent and Reagent Addition: Place the flask under an inert atmosphere of nitrogen. Add anhydrous dichloromethane (DCM, 40 mL), followed by ethyl acrylate (1.62 mL, 15 mmol).
-
Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (2.8 mL, 20 mmol) dropwise over 5 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts, washing the pad with additional DCM (20 mL).
-
Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a pale yellow oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a clear oil.
Expected Results and Characterization
-
Yield: 70-85%
-
Appearance: Colorless to pale yellow oil
-
¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks for the phenyl protons, the pyrrolidine ring protons, and the ethyl ester protons.
-
¹³C NMR (101 MHz, CDCl₃): The spectrum will confirm the presence of all unique carbon atoms, including the ester carbonyl, the phenyl carbons, and the aliphatic carbons of the pyrrolidine ring and ethyl group.
-
Mass Spectrometry (ESI+): Calculated for C₁₃H₁₇NO₂ [M+H]⁺, expected m/z should be observed.
-
Infrared (IR) Spectroscopy: A strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretch of the ester is expected.
Synthetic Scheme
Caption: Overall reaction for the synthesis of this compound.
Concluding Remarks
This application note details a reliable and high-yielding protocol for the synthesis of this compound via a 1,3-dipolar cycloaddition reaction. The methodology is straightforward, utilizes commercially available reagents, and proceeds under mild conditions, making it highly suitable for applications in medicinal chemistry and academic research laboratories. The described protocol provides a solid foundation for accessing this important heterocyclic scaffold and for the future development of its derivatives.
References
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, Royal Society of Chemistry. Available at: [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, ACS Publications. Available at: [Link]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI. Available at: [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available at: [Link]
-
Diastereoselective synthesis of pyrrolidines via 1,3-dipolar cycloaddition of a chiral azomethine ylide. Tetrahedron Letters. Available at: [Link]
Sources
Application Note & Protocol: Asymmetric Synthesis of Chiral Ethyl 5-Phenylpyrrolidine-3-carboxylate
Here is a detailed application note and protocol for the asymmetric synthesis of chiral Ethyl 5-phenylpyrrolidine-3-carboxylate.
Audience: Researchers, scientists, and drug development professionals.
Abstract: The chiral pyrrolidine scaffold is a privileged motif in numerous FDA-approved pharmaceuticals and serves as a cornerstone in the design of chiral ligands and organocatalysts.[1][2] Specifically, polysubstituted pyrrolidines like this compound are valuable intermediates for synthesizing complex bioactive molecules.[3] The stereoselective construction of this framework is therefore of paramount importance. This guide provides an in-depth analysis of two powerful and widely adopted strategies for the asymmetric synthesis of this target class: the metal-catalyzed 1,3-dipolar cycloaddition of azomethine ylides and the organocatalytic Michael addition cascade. We offer detailed mechanistic insights, step-by-step experimental protocols, and robust analytical methods to validate the synthesis, providing a comprehensive resource for researchers in synthetic and medicinal chemistry.
Strategic Pathways to Chiral Pyrrolidines: A Mechanistic Overview
The construction of the pyrrolidine ring with precise control over multiple stereocenters can be achieved through several elegant catalytic strategies. The choice of method often depends on the desired substitution pattern, scalability, and availability of starting materials. Two of the most successful and versatile approaches are:
-
Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This method is arguably one of the most efficient for preparing enantioenriched pyrrolidines.[4] It involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile).[5] The in-situ generation of the azomethine ylide from a stable precursor, typically an α-iminoester, in the presence of a chiral metal catalyst allows for high levels of stereoinduction.[6] The metal complex coordinates to the ylide precursor, dictating the facial selectivity of the subsequent cycloaddition.
-
Organocatalytic Cascade Reactions: The rise of asymmetric organocatalysis has provided powerful, metal-free alternatives for pyrrolidine synthesis.[1][7] These methods often rely on the activation of substrates by chiral secondary amines, such as proline derivatives.[8] A common strategy involves an initial enantioselective Michael addition of an aldehyde or ketone to a nitro-olefin, which proceeds via an enamine intermediate. This is followed by an intramolecular cyclization and nucleophilic attack, creating the pyrrolidine ring in a highly stereocontrolled cascade sequence.
Featured Method I: Asymmetric 1,3-Dipolar Cycloaddition
This strategy excels in its ability to construct the pyrrolidine core in a single, highly convergent step. The use of a chiral ligand complexed to a metal salt (e.g., Ag, Cu) is critical for inducing enantioselectivity.
Mechanism and Rationale
The reaction is initiated by the deprotonation of an α-iminoester, derived from an α-amino acid ester and an aldehyde, in the presence of a base and a chiral metal complex. This generates a chiral metal-ligated azomethine ylide. This reactive intermediate is then trapped by a dipolarophile, such as ethyl cinnamate, in a concerted [3+2] cycloaddition. The chiral environment created by the ligand around the metal center effectively shields one face of the dipole, directing the approach of the dipolarophile to deliver the product with high enantiopurity.[6][9]
Caption: Catalytic cycle for asymmetric 1,3-dipolar cycloaddition.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the silver-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides.[6][9]
Materials:
-
Ethyl 2-(benzhydrylideneamino)acetate (Imine Precursor)
-
Ethyl (E)-cinnamate (Dipolarophile)
-
Silver(I) Acetate (AgOAc)
-
(R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
-
Triethylamine (Et₃N)
-
Toluene, Anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add silver(I) acetate (0.01 mmol, 5 mol%) and (R)-BINAP (0.011 mmol, 5.5 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the imine precursor, ethyl 2-(benzhydrylideneamino)acetate (0.2 mmol, 1.0 equiv.), and the dipolarophile, ethyl (E)-cinnamate (0.3 mmol, 1.5 equiv.).
-
Add triethylamine (0.2 mmol, 1.0 equiv.) to the mixture.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral pyrrolidine product.
-
The initial product will be an N-benzhydryl protected pyrrolidine. Deprotection via catalytic hydrogenation (e.g., H₂, Pd/C in methanol) followed by re-esterification if necessary will yield the desired this compound.
Featured Method II: Organocatalytic Michael Addition Cascade
This approach leverages the power of aminocatalysis to construct the pyrrolidine ring from simple acyclic precursors in a metal-free process. Catalysts derived from natural amino acids, like proline, are particularly effective.[7][10]
Mechanism and Rationale
The reaction is initiated by the condensation of a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) with an aldehyde to form a nucleophilic enamine intermediate. This enamine then undergoes a stereoselective Michael addition to a nitro-olefin (e.g., β-nitrostyrene). The resulting intermediate contains both a nucleophilic nitronate and an electrophilic iminium ion, which was regenerated upon enamine hydrolysis. An intramolecular cyclization via attack of the nitronate onto the iminium ion forms the pyrrolidine ring, establishing the final two stereocenters. Hydrolysis releases the product and regenerates the catalyst, completing the cycle.[7][11]
Caption: Organocatalytic iminium-enamine cascade for pyrrolidine synthesis.
Detailed Experimental Protocol
This protocol is based on well-established procedures for the diarylprolinol silyl ether-catalyzed synthesis of substituted pyrrolidines.[7][10][12]
Materials:
-
Ethyl glyoxylate
-
(E)-β-Nitrostyrene
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen catalyst)
-
Benzoic Acid (co-catalyst)
-
Dichloromethane (DCM), Anhydrous
Procedure:
-
To a dry vial, add the diarylprolinol silyl ether catalyst (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%).
-
Add anhydrous dichloromethane (1.0 mL) and stir to dissolve.
-
Add (E)-β-nitrostyrene (0.2 mmol, 1.0 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add ethyl glyoxylate (0.4 mmol, 2.0 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the ethyl 4-nitro-5-phenylpyrrolidine-3-carboxylate.
-
The nitro group can be reduced (e.g., using H₂ and Raney Nickel or zinc in acetic acid) and removed if desired to access further derivatives.
Data Summary and Comparison
The selection of a synthetic method depends on various factors including desired stereoisomer, substrate scope, and operational simplicity. Below is a comparative summary of typical results for these methods.
| Parameter | Method I: 1,3-Dipolar Cycloaddition | Method II: Organocatalytic Cascade |
| Catalyst Type | Chiral Metal Complex (e.g., Ag/(R)-BINAP) | Chiral Amine (e.g., Diarylprolinol ether) |
| Typical Catalyst Loading | 1-10 mol% | 10-20 mol% |
| Key Intermediates | Metallo-azomethine ylide | Enamine / Iminium ion |
| Typical Yield | 70-95% | 65-90% |
| Diastereoselectivity (dr) | Often high for specific isomers (e.g., >20:1) | Good to excellent (e.g., 10:1 to >20:1) |
| Enantioselectivity (ee) | Typically >90% ee | Typically >95% ee |
| Key Advantages | High convergency, direct ring formation. | Metal-free, operationally simple. |
| Considerations | Requires metal catalyst; potential for racemization. | May require longer reaction times or higher catalyst loading. |
Product Characterization and Analysis
Rigorous characterization is essential to confirm the structure, purity, and stereochemical integrity of the synthesized this compound.
Caption: Standard workflow for product purification and analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The relative stereochemistry (cis/trans) of the substituents on the pyrrolidine ring can often be determined by analyzing the coupling constants (J-values) between adjacent protons and through 2D NMR experiments like NOESY.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound, verifying its molecular formula.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee) of the product. The sample is run on a chiral stationary phase column, which separates the two enantiomers, allowing for their relative quantification.
References
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Vicario, J. L., Carrillo, L., & Badía, D. (2011). Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides. Chemical Communications, 47(37), 10209-10221. [Link]
-
Serpier, F., Flamme, B., Brayer, J. L., Folléas, B., & Darses, S. (2015). Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization. Organic Letters, 17(6), 1720-1723. [Link]
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Singh, S., Kumar, R., Dubey, N. N., & Appayee, C. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications. [Link]
-
Pellizzaro, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2334. [Link]
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Belyk, K. M., et al. (2004). A rapid catalytic asymmetric synthesis of 1,3,4-trisubstituted pyrrolidines. Tetrahedron Letters, 45(16), 3265-3268. [Link]
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Simal, C., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(7), 735-748. [Link]
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Karlsson, S. (2002). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. Doctoral Thesis, Mid Sweden University. [Link]
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Sáez, D., et al. (2024). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Organic & Biomolecular Chemistry. [Link]
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Singh, S., Kumar, R., Dubey, N. N., & Appayee, C. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. RSC Publishing. [Link]
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Blay, G., et al. (2017). Synthesis of New Pyrrolidine-Based Organocatalysts and Study of Their Use in the Asymmetric Michael Addition of Aldehydes to Nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612-619. [Link]
-
Simal, C., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]
-
Alfonso, F., et al. (2016). Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 52(76), 11342-11354. [Link]
-
Blay, G., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. National Institutes of Health. [Link]
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Pellizzaro, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
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Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
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Musacchio, T. J., & MacMillan, D. W. C. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 634(8034), 385-391. [Link]
-
Pericàs, M. A., et al. (2007). Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. Organic Letters, 9(21), 4127-4130. [Link]
-
Blay, G., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals. [Link]
-
Padwa, A., et al. (2021). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 26(11), 3295. [Link]
-
ResearchGate. (2018). Synthesis of Ethyl 3-Methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate Analogues Using Green and Expeditious Grinding Method. [Link]
-
ResearchGate. (2001). Asymmetric Synthesis of 5-Substituted Pyrrolidinones via a Chiral N-Acyliminium Equivalent. [Link]
-
Wang, X., et al. (2024). Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. ACS Catalysis, 14, 4193-4201. [Link]
-
SpringerLink. (2020). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. [Link]
-
Nájera, C., & Sansano, J. M. (2011). Enantioselective synthesis of five-membered heterocycles through [3+2]-cycloadditions with isocyano esters. In Topics in Heterocyclic Chemistry (Vol. 24, pp. 1-49). Springer. [Link]
-
Sharma, A., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2056. [Link]
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Application Notes and Protocols: Leveraging Ethyl 5-phenylpyrrolidine-3-carboxylate in Advanced Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Strategic Value of Pyrrolidines and the Efficiency of Multi-Component Reactions
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its saturated, three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic systems, often leading to enhanced target specificity and improved pharmacokinetic profiles.[1] In the relentless pursuit of novel bioactive compounds, the convergence of this privileged scaffold with the efficiency of multi-component reactions (MCRs) represents a powerful strategy for accelerated drug discovery.[3]
MCRs, wherein three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, offer significant advantages in terms of atom economy, step efficiency, and the rapid generation of molecular diversity.[4][5] This guide provides a detailed exploration of the synthetic utility of Ethyl 5-phenylpyrrolidine-3-carboxylate, a valuable building block for the construction of complex, drug-like molecules through the strategic application of MCRs, with a primary focus on the Ugi and Passerini reactions.
The Core Building Block: this compound
While extensive literature exists on the synthesis of various pyrrolidine derivatives, this section will focus on the conceptual pathways to this compound. The synthesis of such substituted pyrrolidines can be approached through several established methodologies in organic chemistry.
Conceptual Synthetic Pathways:
The synthesis of the target compound can be envisioned through cyclization strategies of acyclic precursors or by modification of existing pyrrolidine rings.[2] One common approach involves the Michael addition of an amine to an appropriate α,β-unsaturated ester, followed by intramolecular cyclization. Another powerful method is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. For the specific case of this compound, a plausible retrosynthetic analysis is depicted below.
Caption: Retrosynthetic analysis of this compound.
A practical synthetic route would likely involve a multi-step sequence, potentially starting from commercially available materials like cinnamic acid derivatives and amino acid esters. The stereochemistry at the 3 and 5 positions would be a critical aspect to control, often addressed through the use of chiral auxiliaries or asymmetric catalysis.[6]
Application in Multi-Component Reactions: A Gateway to Molecular Complexity
This compound, as a cyclic secondary amine with an ester functionality, is an ideal candidate for participation in several MCRs. The secondary amine can react with a carbonyl compound to form a key iminium ion intermediate, which is central to both the Ugi and Passerini reactions.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to generate an α-acylamino amide product.[7] When a cyclic amino acid ester like this compound is employed, the reaction can be envisioned to proceed through a 5-center-4-component pathway, where the amino acid derivative provides both the amine and carboxylic acid components (after in-situ hydrolysis or as a zwitterion).[2]
Generic Ugi Reaction Mechanism:
The generally accepted mechanism for the Ugi reaction involves the initial formation of a Schiff base from the amine and the carbonyl compound. Protonation of the Schiff base by the carboxylic acid activates it for nucleophilic attack by the isocyanide, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final α-acylamino amide product.[7]
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Application Notes and Protocols for the Synthesis of 5-Oxopyrrolidine Derivatives
Introduction: The Versatile 5-Oxopyrrolidine Scaffold in Modern Drug Discovery
The 5-oxopyrrolidine, also known as the pyroglutamic acid or 2-pyrrolidinone scaffold, represents a privileged structural motif in medicinal chemistry. Its prevalence in a wide array of biologically active compounds, ranging from antimicrobial and anticancer agents to central nervous system modulators, underscores its importance to researchers, scientists, and drug development professionals.[1][2] The inherent conformational rigidity of the five-membered lactam ring, coupled with the numerous points for functionalization, provides a robust framework for the design of novel therapeutics with enhanced potency and selectivity.[3] This guide offers a comprehensive overview of established and efficient protocols for the synthesis of diverse 5-oxopyrrolidine derivatives, emphasizing the chemical rationale behind the methodologies and providing detailed, actionable experimental procedures.
Core Synthetic Strategy: Michael Addition and Cyclization of Itaconic Acid
A cornerstone in the synthesis of the 5-oxopyrrolidine core involves the reaction of a primary amine with itaconic acid.[4] This versatile and widely applicable method proceeds through a tandem Michael addition-amidation cascade, offering a straightforward route to a variety of N-substituted 5-oxopyrrolidine-3-carboxylic acids.
Mechanism of Formation
The reaction is initiated by the nucleophilic attack of the primary amine onto one of the activated double bonds of itaconic acid (a Michael addition). This is followed by an intramolecular cyclization via amide bond formation, leading to the stable 5-oxopyrrolidine ring system. The choice of solvent and reaction temperature can significantly influence the reaction rate and overall yield.
Diagram: General Synthesis of N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids
Caption: General reaction scheme for the synthesis of the 5-oxopyrrolidine core.
Experimental Protocol 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol details the synthesis of a key intermediate that can be further functionalized.[1]
Materials:
-
N-(4-aminophenyl)acetamide
-
Itaconic acid
-
Water (distilled or deionized)
-
Reflux apparatus
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-(4-aminophenyl)acetamide (1 equivalent) and itaconic acid (1 equivalent).
-
Add a sufficient volume of water to form a slurry.
-
Heat the mixture to reflux and maintain for a period of 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Diversification of the 5-Oxopyrrolidine Scaffold: Synthesis of Bioactive Derivatives
The carboxylic acid and the N-substituent of the 5-oxopyrrolidine core serve as versatile handles for the introduction of a wide range of functional groups, leading to libraries of compounds with diverse biological activities.[5][6]
Synthesis of Hydrazone Derivatives
Hydrazones are a class of compounds known for their broad spectrum of pharmacological activities. The synthesis of 5-oxopyrrolidine-based hydrazones is a common strategy to enhance their therapeutic potential.[7]
Experimental Protocol 2: General Procedure for the Synthesis of Hydrazone Derivatives
This protocol outlines the synthesis of hydrazone derivatives from the corresponding carbohydrazide.[6]
Materials:
-
1-(Substituted-phenyl)-5-oxopyrrolidine-3-carbohydrazide
-
Appropriate aromatic or heteroaromatic aldehyde (1.1 equivalents)
-
2-Propanol
-
Reflux apparatus
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the 1-(substituted-phenyl)-5-oxopyrrolidine-3-carbohydrazide (1 equivalent) in hot 2-propanol in a round-bottom flask equipped with a reflux condenser.
-
Add the corresponding aldehyde (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
The resulting solid hydrazone derivative is collected by vacuum filtration.
-
Wash the product with a small amount of cold 2-propanol.
-
Dry the product under vacuum.
Diagram: Workflow for the Synthesis and Diversification of 5-Oxopyrrolidine Derivatives
Caption: A generalized workflow from core synthesis to bioactive derivatives.
Alternative Synthetic Routes
While the itaconic acid route is prevalent, other methodologies offer access to different substitution patterns and enantiomerically pure derivatives.
Reductive Amination
Reductive amination provides a powerful method for the synthesis of substituted amines and can be adapted for the construction of the pyrrolidine ring.[8][9] This approach typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ.[10] For the synthesis of 5-oxopyrrolidines, this can involve the intramolecular reductive amination of a γ-amino-δ-ketoester.
Ugi Multicomponent Reaction
The Ugi four-component condensation (U-4CC) is a highly efficient one-pot reaction that allows for the rapid assembly of complex molecules from simple starting materials.[11] By employing a bifunctional starting material, such as an amino acid, a variation known as the Ugi 5-center-4-component reaction (U-5C-4CR) can be utilized to generate diverse 5-oxopyrrolidine derivatives.[12][13]
Data Summary: Representative 5-Oxopyrrolidine Derivatives and Their Activities
The following table summarizes the biological activities of some synthesized 5-oxopyrrolidine derivatives, highlighting the impact of different substituents.
| Compound ID | N-Substituent | C3-Substituent | Target | Activity | Reference |
| 1 | 4-Acetamidophenyl | Carboxylic Acid | Precursor | - | [1] |
| 2 | 2-Hydroxyphenyl | Hydrazone (2-thienyl) | Gram-positive bacteria | Potent antibacterial | [6] |
| 3 | 4-Acetamidophenyl | Hydrazone (5-nitrothiophene) | S. aureus (MRSA) | Promising antimicrobial | [1] |
| 4 | 3,5-Dichloro-2-hydroxyphenyl | 5-Fluorobenzimidazole | A549 lung cancer cells | High anticancer activity | [6] |
Conclusion and Future Perspectives
The synthetic protocols detailed herein provide a robust foundation for the generation of diverse libraries of 5-oxopyrrolidine derivatives. The versatility of the core scaffold, combined with the efficiency of the described synthetic routes, continues to make it an attractive target for the development of novel therapeutic agents. Future research in this area will likely focus on the development of stereoselective synthetic methods to access enantiomerically pure derivatives, as well as the exploration of novel biological targets for this promising class of compounds.
References
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Grybaitė, B., Kairytė, K., Mickevičius, V. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 26(15), 4483. [Link]
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Kairytė, K., Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 986. [Link]
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Kairytė, K., Grybaitė, B., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl. [Link]
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Kairytė, K., Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Semantic Scholar. [Link]
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Grybaitė, B., Kairytė, K., Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3791. [Link]
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Kairytė, K., et al. (2020). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. ResearchGate. [Link]
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Mickevičius, V., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija. [Link]
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Kairytė, K., Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]
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Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and... OUCI. [Link]
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Van Der Werf, P., Orlowski, M., & Meister, A. (1971). Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the gamma-glutamyl cycle. Proceedings of the National Academy of Sciences of the United States of America, 68(12), 2982–2985. [Link]
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Van Der Werf, P., Orlowski, M., & Meister, A. (1971). Enzymatic Conversion of 5-Oxo-L-Proline* (L-Pyrrolidone Carboxylate) to L-Glutamate. PNAS. [Link]
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Wikipedia. (2024). Reductive amination. Wikipedia. [Link]
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de Souza, R. O. M. A., et al. (2010). Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. European Journal of Organic Chemistry, 2010(28), 5434-5437. [Link]
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Van Der Werf, P., Orlowski, M., & Meister, A. (1971). Enzymatic Conversion of 5-Oxo-L-Proline (L-Pyrrolidone Carboxylate) to L-Glutamate Coupled with Cleavage of Adenosine Triphosphate to Adenosine Diphosphate, a Reaction in the γ-Glutamyl Cycle. National Institutes of Health. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Matassini, C., Clemente, F., & Goti, A. (2017). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Ugi Reaction. Organic Chemistry Portal. [Link]
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National Institutes of Health. (n.d.). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. National Institutes of Health. [Link]
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Application of Ethyl 5-phenylpyrrolidine-3-carboxylate in creating kinase inhibitors
Application Notes & Protocols
Topic: Application of Ethyl 5-phenylpyrrolidine-3-carboxylate in Creating Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Guide Overview: Harnessing the this compound Scaffold for Next-Generation Kinase Inhibitor Discovery
As a Senior Application Scientist, this guide is structured to provide not just a series of steps, but a strategic framework for leveraging the this compound scaffold in kinase inhibitor design. We will move from the foundational principles of kinase biology and scaffold-based design to detailed, actionable protocols for synthesis and biological evaluation. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional character which allows for a nuanced exploration of pharmacophore space, a significant advantage over flat, aromatic systems.[1][2][3] This guide will demonstrate how to exploit these features to generate potent and selective kinase inhibitors.
The Rationale: Why Kinases and Why the Pyrrolidine Scaffold?
Protein kinases are a vast and critical class of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most therapeutically targeted protein families.[4][5][6] To date, over 70 small-molecule kinase inhibitors have received FDA approval, validating this target class.[7]
The challenge in kinase drug discovery lies in achieving selectivity. With over 500 kinases in the human kinome sharing a conserved ATP-binding site, off-target activity can lead to toxicity.[8] This is where the choice of a chemical scaffold becomes paramount. The non-planar, sp³-rich nature of the pyrrolidine ring offers distinct advantages:
-
Three-Dimensional Diversity: It allows for the precise spatial projection of substituents into distinct sub-pockets of the kinase active site.[1][9]
-
Improved Physicochemical Properties: Saturated heterocycles like pyrrolidine often lead to compounds with better solubility and metabolic profiles compared to their flat aromatic counterparts.[3]
-
Stereochemical Complexity: The presence of multiple chiral centers allows for the generation of stereoisomers that can exhibit differential binding and selectivity.[1][10]
Our starting block, This compound , provides a robust and versatile platform. The phenyl group can serve as an anchor in a hydrophobic pocket, while the ethyl carboxylate at the 3-position is an ideal handle for chemical modification and diversification, allowing us to build out a library of potential inhibitors.
Figure 1: General mechanism of an ATP-competitive kinase inhibitor.
Synthetic Strategy: From Scaffold to Inhibitor Library
Our strategy centers on modifying the this compound core via amide bond formation, a robust and widely used reaction in medicinal chemistry. The ester at the C-3 position will be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse panel of amines. This approach allows for the systematic exploration of the structure-activity relationship (SAR).[11][12]
The rationale is to introduce functionalities that can form key interactions with the kinase active site:
-
Hinge-Binding Motif: Many kinase inhibitors utilize a hydrogen bond donor/acceptor moiety to interact with the "hinge" region that connects the N- and C-lobes of the kinase. By coupling amines containing heterocycles (e.g., aminopyridines, aminopyrazoles), we can install this critical feature.
-
Solvent-Front Moieties: The coupled amines can be further decorated with groups that project towards the solvent-exposed region of the active site, which can be tuned to improve potency and solubility.
Caption: High-level synthetic workflow for library generation.
Protocol 2.1: Saponification of this compound
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, the essential precursor for amide coupling.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add LiOH·H₂O (2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 using 1 M HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 5-phenylpyrrolidine-3-carboxylic acid.
-
Validation: The product can be used in the next step without further purification, but its identity should be confirmed by LC-MS and ¹H NMR spectroscopy.
Protocol 2.2: Parallel Amide Coupling for Library Synthesis
This protocol outlines the coupling of the carboxylic acid intermediate with a panel of primary or secondary amines using HATU, a highly efficient peptide coupling reagent.
Materials:
-
5-phenylpyrrolidine-3-carboxylic acid (from Protocol 2.1)
-
Amine panel (e.g., 3-amino-pyridine, 4-(aminomethyl)piperidine, etc.) (1.1 eq per reaction)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vials or 96-well plate for parallel synthesis
Procedure:
-
In separate reaction vials, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
To each vial, add the corresponding amine (1.1 eq) followed by DIPEA (3.0 eq).
-
Add a solution of HATU (1.2 eq) in DMF to each vial.
-
Seal the vials and stir the mixtures at room temperature for 12-16 hours.
-
Work-up & Purification: The reaction mixtures can be purified using preparative reverse-phase HPLC to isolate the final amide products.
-
Validation: Confirm the identity and purity of each final compound using LC-MS and ¹H NMR. The purity should be >95% for biological testing.
Biological Evaluation: From In Vitro Activity to Cellular Potency
Once the library is synthesized and validated, a systematic biological evaluation is required to identify promising kinase inhibitors. This typically follows a screening cascade, starting with a biochemical assay and progressing to cell-based assays for the most active compounds.
Caption: A typical workflow for kinase inhibitor biological evaluation.
Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction. Inhibition is observed as a decrease in the luminescent signal.
Materials:
-
Target kinase (e.g., EGFR, SRC, etc.)
-
Kinase-specific substrate peptide
-
ATP
-
Synthesized compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipette and plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Prepare a master mix containing the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Add the kinase reaction mix to the wells containing the compounds.
-
Incubate the plate at room temperature for 1 hour.
-
ADP Detection: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells. This converts the ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).
Protocol 3.2: Cellular Antiproliferative Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the effect of the kinase inhibitors on cancer cell lines that are dependent on the target kinase.[13]
Materials:
-
Cancer cell line (e.g., A549 for EGFR inhibitors)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Clear, flat-bottomed 96-well plates
-
CO₂ incubator, multichannel pipette, plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the cells and add the compound-containing medium.
-
Incubate the plate for 72 hours in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability relative to untreated controls. Determine the GI₅₀ (concentration for 50% growth inhibition) values using non-linear regression.
Data Presentation & Structure-Activity Relationship (SAR)
All quantitative data should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.[11][12][14]
Table 1: Hypothetical Biological Data for a Library of Pyrrolidine-3-carboxamides
| Compound ID | R-Group (from R-NH₂) | Kinase IC₅₀ (nM) | Cell Line GI₅₀ (nM) |
| Scaffold | (Carboxylic Acid) | >10,000 | >10,000 |
| INH-01 | 3-pyridyl | 85 | 250 |
| INH-02 | 4-pyridyl | 450 | 1,200 |
| INH-03 | 4-(piperidin-4-yl) | 35 | 150 |
| INH-04 | Phenyl | 2,100 | >10,000 |
| INH-05 | 4-fluorophenyl | 1,500 | 8,000 |
From this hypothetical data, initial SAR insights can be drawn:
-
A nitrogen-containing heterocycle at the R-position appears crucial for activity (compare INH-01 and INH-02 to INH-04 ), likely due to a key hydrogen bond interaction in the hinge region.
-
The position of the nitrogen within the pyridine ring is important, with the 3-pyridyl (INH-01 ) being more potent than the 4-pyridyl (INH-02 ).
-
Introducing a basic amine with 3D character (INH-03 ) further enhances both biochemical and cellular potency, possibly by improving solubility or making additional interactions.
These initial findings would guide the design of the next generation of compounds, demonstrating the iterative nature of drug discovery.
References
- An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. PubMed Central.
- Synthesis of unique pyrrolidines for drug discovery. Enamine.
- How many kinases are druggable? A review of our current understanding. PMC.
- Synthesis of substituted pyrrolidines. DiVA portal.
- Application Notes and Protocols: Multicomponent Reactions for the Synthesis of Substituted Pyrrolidines. Benchchem.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Unknown Source.
- Protein kinases: drug targets for immunological disorders. PMC - PubMed Central.
- The Pyrrolidine Scaffold: A Framework for a Technical Guide on the Mechanism of Action of Novel Therapeutics. Benchchem.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)
- Kinase targets and anti-targets in cancer poly-pharmacology. ecancer.
- Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)
- Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes.
- Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI.
- Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PubMed Central.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
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- 14. mdpi.com [mdpi.com]
Ethyl 5-Phenylpyrrolidine-3-carboxylate: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
Introduction: The Strategic Value of the Pyrrolidine Core
The pyrrolidine ring system is a cornerstone in medicinal chemistry and drug discovery, prized for its ubiquity in natural products and its role as a versatile synthetic scaffold.[1] Its three-dimensional architecture allows for the precise spatial orientation of substituents, a critical factor in designing molecules with high target affinity and specificity. Within this class of compounds, ethyl 5-phenylpyrrolidine-3-carboxylate emerges as a particularly valuable building block. The strategic placement of a phenyl group at the 5-position and an ethyl carboxylate at the 3-position provides two key points for chemical modification, enabling the construction of a diverse array of complex heterocyclic structures with potential therapeutic applications.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a foundational element in heterocyclic chemistry.
Synthesis of the Pyrrolidine Scaffold: A Diastereoselective Approach
The most convergent and widely employed method for the synthesis of substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.[4][5] This approach allows for the stereocontrolled construction of the pyrrolidine ring in a single step. For the synthesis of this compound, an azomethine ylide generated from N-benzylideneglycine ethyl ester can be reacted with a suitable acrylate derivative. A plausible and efficient synthetic route is detailed below, based on established methodologies for similar structures.[6]
Protocol 1: Diastereoselective Synthesis of this compound via 1,3-Dipolar Cycloaddition
This protocol outlines a three-component reaction for the diastereoselective synthesis of the target compound.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
-
Benzaldehyde
-
Glycine ethyl ester hydrochloride
-
Triethylamine (Et3N)
-
Ethyl acrylate
-
Anhydrous Toluene
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the Free Amine: In a round-bottom flask, suspend glycine ethyl ester hydrochloride (1.0 eq) in anhydrous toluene. Add triethylamine (1.1 eq) and stir the mixture at room temperature for 30 minutes.
-
Formation of the Azomethine Ylide (in situ): To the stirred suspension, add benzaldehyde (1.0 eq). Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours to remove water azeotropically. The formation of the imine, which is in equilibrium with the azomethine ylide, is crucial for the subsequent cycloaddition.[7]
-
Cycloaddition Reaction: Cool the reaction mixture to room temperature. Add ethyl acrylate (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, filter the mixture to remove triethylamine hydrochloride. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a mixture of diastereomers. The diastereomeric ratio can be determined by 1H NMR spectroscopy.
Expected Outcome:
This reaction typically yields a mixture of cis and trans diastereomers. The stereoselectivity can be influenced by the choice of solvent and reaction temperature.
Functionalization of this compound
The synthesized this compound serves as a versatile platform for further chemical modifications at the secondary amine and the ester functionality.
N-Functionalization: Expanding Molecular Diversity
The secondary amine of the pyrrolidine ring is a key handle for introducing a wide range of substituents, thereby modulating the physicochemical and biological properties of the resulting molecules.
Protection of the secondary amine with a tert-butoxycarbonyl (Boc) group is a common strategy to prevent unwanted side reactions during subsequent transformations and to facilitate purification.[8][9]
Reaction Scheme:
Caption: N-Boc Protection Workflow.
Materials and Reagents:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Boc Anhydride Addition: Add a solution of (Boc)2O (1.1 eq) in DCM dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by silica gel column chromatography.
N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, influencing the biological activity of the molecule.[10][11]
Materials and Reagents:
-
This compound
-
Acyl chloride or Carboxylic acid
-
Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC)
-
Base (e.g., Et3N, DIPEA)
-
Anhydrous DCM or DMF
Procedure (using an acyl chloride):
-
Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool to 0 °C.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor by TLC.
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 2.
Modification of the Ester Group
The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol, providing further opportunities for diversification.
Materials and Reagents:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Base Addition: Add an aqueous solution of LiOH (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 2-8 hours until the reaction is complete (monitored by TLC).
-
Work-up: Acidify the reaction mixture with 1N HCl to pH ~3-4. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO4, and concentrate to yield the carboxylic acid.
Applications in Heterocyclic Synthesis
This compound is an excellent starting material for the construction of fused heterocyclic systems, particularly those containing a pyrrolidine ring.
Synthesis of Pyrrolo[1,2-a]pyrazines
Pyrrolo[1,2-a]pyrazines are a class of nitrogen-containing fused heterocycles with a broad range of biological activities.[4][12][13] The N-acylated derivative of this compound can be a key intermediate in their synthesis.
Synthetic Strategy:
Caption: Synthesis of Pyrrolo[1,2-a]pyrazinones.
Protocol 5: Synthesis of a Phenyl-Substituted Pyrrolo[1,2-a]pyrazin-1(2H)-one
-
N-Acylation: Acylate this compound with chloroacetyl chloride following a procedure similar to Protocol 3.
-
Ammonolysis: React the resulting N-chloroacetyl derivative with ammonia or a primary amine to introduce the second nitrogen atom.
-
Intramolecular Cyclization: Induce intramolecular cyclization via Dieckmann condensation or a similar base-catalyzed reaction to form the pyrazinone ring. The specific conditions will depend on the nature of the substituents.
Synthesis of Fused Systems via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related fused heterocyclic systems.[14][15][16] By converting the ethyl ester of the pyrrolidine to an aminoethyl side chain, the resulting derivative can undergo a Pictet-Spengler reaction with an appropriate aldehyde.
Synthetic Strategy:
-
Reduction of the Ester: Reduce the ethyl ester of N-Boc-ethyl 5-phenylpyrrolidine-3-carboxylate to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
-
Conversion to Amine: Convert the alcohol to a leaving group (e.g., tosylate or mesylate) and subsequently displace it with an azide, followed by reduction to the primary amine.
-
Pictet-Spengler Cyclization: React the resulting aminoethyl-pyrrolidine with an aromatic aldehyde (e.g., formaldehyde or a substituted benzaldehyde) under acidic conditions to afford the fused heterocyclic system.
Data Summary
| Compound/Intermediate | Key Functional Groups | Potential Applications |
| This compound | Secondary amine, Ester, Phenyl | Building block for diverse heterocycles |
| N-Boc-ethyl 5-phenylpyrrolidine-3-carboxylate | Protected amine, Ester | Intermediate for further functionalization |
| 5-Phenylpyrrolidine-3-carboxylic acid | Secondary amine, Carboxylic acid | Precursor for amides, esters, and other acid derivatives |
| (5-Phenylpyrrolidin-3-yl)methanol | Secondary amine, Primary alcohol | Intermediate for ether and ester synthesis |
| Phenyl-substituted Pyrrolo[1,2-a]pyrazinones | Fused heterocyclic core | Bioactive molecule scaffolds |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in the synthesis of complex heterocyclic compounds. Its straightforward, albeit diastereoselective, synthesis via 1,3-dipolar cycloaddition provides access to a scaffold with multiple points for diversification. The protocols outlined in this guide, based on established chemical principles, offer a robust framework for researchers to explore the vast chemical space accessible from this starting material. The strategic functionalization of the pyrrolidine nitrogen and the ester group opens avenues for the creation of novel fused heterocyclic systems with significant potential in drug discovery and materials science. Further exploration of enantioselective synthetic routes and the biological evaluation of the resulting compound libraries are promising areas for future research.
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Application Notes and Protocols for the N-Alkylation of Ethyl 5-Phenylpyrrolidine-3-carboxylate
Introduction: The Significance of N-Substituted Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Modification of the pyrrolidine nitrogen through N-alkylation is a critical strategy in drug discovery and development. This functionalization allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and basicity, which in turn can profoundly influence its pharmacokinetic profile and target engagement. The introduction of diverse alkyl groups can lead to enhanced potency, improved selectivity, and reduced off-target effects. Ethyl 5-phenylpyrrolidine-3-carboxylate is a valuable building block, and its selective N-alkylation opens a gateway to a wide array of novel chemical entities for therapeutic exploration.
This guide provides detailed experimental protocols for the N-alkylation of this compound, offering two robust and validated methods: direct alkylation with alkyl halides and reductive amination. The choice between these methods will depend on the nature of the desired alkyl substituent and the specific requirements of the research project.
Method 1: Direct N-Alkylation with Alkyl Halides
This classic approach involves a direct nucleophilic substitution (SN2) reaction between the secondary amine of the pyrrolidine ring and an alkyl halide.[1] A critical consideration for this substrate is the presence of the ethyl ester functionality, which is susceptible to hydrolysis under strongly basic conditions. Therefore, the choice of a mild, non-nucleophilic base is paramount to ensure the chemoselective N-alkylation without saponification of the ester.
Causality of Experimental Choices:
-
Base Selection: A relatively weak inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed. These bases are sufficiently strong to deprotonate the secondary ammonium salt formed during the reaction but are generally not strong enough to promote significant ester hydrolysis. Cesium carbonate is particularly effective for the selective mono-N-alkylation of sensitive amino esters, ensuring the ester group remains intact.[2]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism. These solvents do not participate in the reaction and can help to accelerate the rate of substitution.[1]
-
Temperature: The reaction is typically conducted at room temperature or with gentle heating. The optimal temperature will depend on the reactivity of the alkyl halide. More reactive halides like benzyl bromide or allyl bromide may proceed efficiently at room temperature, while less reactive alkyl halides might require moderate heating.
Experimental Workflow: Direct N-Alkylation
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Application Notes & Protocols: Ethyl 5-phenylpyrrolidine-3-carboxylate as a Privileged Scaffold for the Development of Novel Anticancer Agents
Introduction: The Pyrrolidine Scaffold as a Cornerstone in Oncology Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds." The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a quintessential example of such a scaffold.[1] Its prevalence in nature and its synthetic tractability have made it a cornerstone in the design of therapeutics across various diseases, with a particularly impactful role in oncology.[2][3][4] Pyrrolidine derivatives have demonstrated a remarkable breadth of anticancer activities, targeting a wide array of cellular mechanisms to inhibit tumor growth and proliferation.[5][6]
This guide focuses on a specific, high-potential starting material: Ethyl 5-phenylpyrrolidine-3-carboxylate . We will dissect its strategic value and provide a comprehensive, field-proven workflow for its use in developing next-generation anticancer agents. The rationale for selecting this scaffold lies in its inherent structural features: the phenyl group at the C5 position and the ethyl ester at the C3 position serve as versatile handles for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR).[5] This document is intended for researchers, medicinal chemists, and drug development professionals, providing not just protocols, but the strategic thinking behind them.
Section 1: Strategic Workflow for Anticancer Agent Development
The journey from a lead scaffold to a validated anticancer candidate is a systematic process of synthesis, screening, and optimization. The workflow presented here is an integrated, iterative approach designed to maximize efficiency and yield meaningful, actionable data at each stage.
Caption: A comprehensive workflow for developing anticancer agents from a lead scaffold.
Section 2: Protocols for Synthesis and Primary Screening
Protocol 1: Synthesis of a Representative Amide Derivative Library
Rationale: The ethyl ester at the C3 position is an ideal starting point for creating a diverse library of derivatives. Hydrolysis to the corresponding carboxylic acid provides a versatile intermediate that can be coupled with a wide range of amines. This approach allows for the systematic probing of the chemical space around this position to identify substituents that enhance anticancer activity. This process is fundamental to lead optimization.[7]
Part A: Hydrolysis of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Saponification: Add lithium hydroxide (LiOH) (1.5 equivalents) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding 1N hydrochloric acid (HCl) until the pH is ~3. Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield 5-phenylpyrrolidine-3-carboxylic acid.
Part B: Amide Coupling via EDC/HOBt Chemistry
-
Activation: Dissolve the 5-phenylpyrrolidine-3-carboxylic acid (1 equivalent) in dichloromethane (DCM). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at 0°C for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) and a tertiary amine base such as triethylamine (TEA) (2.0 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO3) solution, and brine. Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired amide derivative.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay
Rationale: The initial step in evaluating the anticancer potential of newly synthesized compounds is to assess their cytotoxicity against a panel of cancer cell lines.[8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[10] A reduction in metabolic activity is indicative of either cell death or inhibition of proliferation. Calculating the half-maximal inhibitory concentration (IC50) provides a quantitative measure of a compound's potency.[10]
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours of incubation, remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Data Presentation: Hypothetical Screening Results
Effective data presentation is crucial for identifying promising candidates. A clear, tabular format allows for rapid comparison of compound potency and selectivity.
| Compound ID | Modification (Amide Moiety) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HCT-116 (Colon) |
| Lead | Ethyl Ester | >100 | >100 | >100 |
| EPP-01 | Benzylamide | 25.6 | 30.1 | 22.4 |
| EPP-02 | 4-Chlorobenzylamide | 8.2 | 12.5 | 9.7 |
| EPP-03 | 4-Methoxybenzylamide | 45.3 | 51.8 | 48.9 |
| EPP-04 | 3,4-Dichlorobenzylamide | 2.5 | 4.1 | 3.3 |
| Cisplatin | (Positive Control) | 5.8 | 8.9 | 7.2 |
Interpretation: From this hypothetical data, compound EPP-04 , featuring a 3,4-dichlorobenzylamide moiety, emerges as the most potent "hit," with IC50 values significantly lower than the parent compound and the positive control, Cisplatin. This suggests that electron-withdrawing groups on the aromatic ring may be crucial for activity, providing a clear direction for the next cycle of lead optimization.
Section 3: Mechanism of Action & Target Identification
Identifying a potent compound is only the first step. Understanding its mechanism of action (MoA) and molecular target is critical for its development as a therapeutic agent.[11][12] This knowledge is essential for predicting efficacy, understanding potential side effects, and developing biomarkers.
Investigating Cellular Effects
For a validated "hit" like EPP-04, the next logical step is to investigate how it kills cancer cells. Common assays include:
-
Apoptosis Induction: Using Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the compound induces programmed cell death.
-
Cell Cycle Analysis: Staining cells with a DNA-intercalating dye (e.g., Propidium Iodide) and analyzing by flow cytometry to see if the compound causes arrest at a specific phase of the cell cycle (G1, S, or G2/M).
The Challenge of Target Identification
The ultimate goal is to identify the specific protein or pathway that the compound interacts with.[13][14] This is a complex but vital process. Pyrrolidine derivatives have been shown to interact with a variety of targets, including kinases and signaling pathways like PI3K/Akt.[2][15]
Caption: Hypothetical inhibition of the PI3K/Akt pathway by a pyrrolidine derivative.
Modern approaches to target identification include:
-
Chemical Proteomics: Using a modified version of the active compound as a "bait" to pull down its binding partners from cell lysates, which are then identified by mass spectrometry.[11]
-
Computational Docking: If a potential target class is suspected (e.g., kinases), computational models can predict how the compound might bind to the active sites of various proteins.
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome upon compound binding, allowing for target identification in a cellular context.[12]
Once a target is identified, it must be validated, often using genetic techniques like siRNA or CRISPR to confirm that inhibiting the target phenocopies the effect of the compound.[16]
Conclusion and Future Directions
This compound represents a highly promising and strategically sound starting point for the discovery of novel anticancer agents. Its structural features provide the necessary handles for extensive medicinal chemistry exploration. By employing a systematic workflow of derivative synthesis, robust in vitro screening, and in-depth mechanism of action studies, research teams can efficiently translate this privileged scaffold into potent and selective preclinical candidates. The iterative nature of this process, guided by empirical data from cytotoxicity assays and SAR analysis, is the key to unlocking the full therapeutic potential of this versatile chemical entity.
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Scale-up synthesis of Ethyl 5-phenylpyrrolidine-3-carboxylate for preclinical studies
An Application Note and Protocol for the Scalable Synthesis of Ethyl 5-phenylpyrrolidine-3-carboxylate for Preclinical Advancement
Introduction
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique three-dimensional structure provides an excellent framework for developing novel therapeutic agents. This compound, in particular, serves as a critical building block for the synthesis of more complex molecules intended for preclinical evaluation, including potential antitumor and antiviral agents.[2] The ability to produce this intermediate on a significant scale with high purity is paramount for advancing drug discovery programs from the bench to preclinical trials.
This document provides a comprehensive guide for the scale-up synthesis of this compound. Moving beyond a simple laboratory procedure, this application note details a robust process rooted in the principles of 1,3-dipolar cycloaddition, offering insights into reaction mechanisms, process optimization, and critical safety considerations suitable for researchers and drug development professionals.
Synthetic Strategy: 1,3-Dipolar Cycloaddition
The chosen synthetic route is a [3+2] cycloaddition reaction, a powerful and atom-economical method for constructing five-membered heterocycles.[3] This specific transformation involves the reaction of an azomethine ylide, a nitrogen-based 1,3-dipole, with an alkene (a dipolarophile) to directly form the pyrrolidine ring.[4] This approach is highly valued for its ability to generate multiple stereocenters in a single, often highly stereoselective, step.[5][6]
The azomethine ylide is generated in situ through the condensation of benzaldehyde and an α-amino acid ester, in this case, ethyl 2-aminoacetate. The transient ylide is immediately trapped by ethyl acrylate, the dipolarophile, to yield the target molecule. This method avoids the isolation of potentially unstable intermediates and is well-suited for a one-pot synthesis.[7]
Caption: Overall reaction scheme for the synthesis.
Critical Parameters for Scalable Synthesis
Scaling a synthesis from milligram to multi-gram or kilogram quantities requires careful consideration of several parameters that may have negligible effects at the lab scale.
-
Solvent Selection: The solvent must effectively dissolve all reactants while being relatively inert to the reaction conditions. Toluene is an excellent choice due to its high boiling point, which allows for effective azeotropic removal of water generated during the in situ formation of the azomethine ylide, driving the equilibrium towards the intermediate.
-
Temperature Control: The formation of the azomethine ylide and the subsequent cycloaddition can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent side reactions and ensure process safety. A properly sized reaction vessel with overhead stirring and external cooling/heating is essential.
-
Reagent Stoichiometry: While the core reaction is a 1:1:1 cycloaddition, slight excesses of the more volatile or easily handled reagents, like ethyl acrylate, can be used to ensure the complete consumption of the key intermediate.
-
In-Process Controls (IPCs): Trustworthiness in a scaled protocol is established through rigorous monitoring. Regular sampling and analysis by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are necessary to track the consumption of starting materials and the formation of the product, allowing for a clear determination of the reaction endpoint.
Table 1: Reagent and Solvent Properties
| Compound | Formula | Mol. Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Safety Notes |
| Benzaldehyde | C₇H₆O | 106.12 | 178.1 | 1.044 | Irritant, harmful if swallowed |
| Ethyl 2-aminoacetate | C₄H₉NO₂ | 103.12 | 144 | 1.025 | Causes skin and eye irritation |
| Ethyl Acrylate | C₅H₈O₂ | 100.12 | 99.6 | 0.923 | Flammable, irritant, sensitizer |
| Toluene | C₇H₈ | 92.14 | 110.6 | 0.867 | Flammable, health hazard |
Detailed Scale-Up Protocol (100 g Scale)
This protocol details the synthesis of this compound with a target output of approximately 100 grams. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment
-
Reactors: 2 L three-neck round-bottom flask
-
Apparatus: Mechanical stirrer, Dean-Stark trap, condenser, heating mantle with temperature controller, dropping funnel
-
Reagents:
-
Benzaldehyde (51.5 g, 0.485 mol)
-
Ethyl 2-aminoacetate (50.0 g, 0.485 mol)
-
Ethyl acrylate (58.3 g, 0.582 mol, 1.2 equiv)
-
Toluene (1 L)
-
-
Work-up:
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
-
Purification:
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for elution)
-
Reaction Setup and Execution
-
Setup: Assemble the 2 L flask with the mechanical stirrer, Dean-Stark trap, and condenser. Ensure all glassware is dry.
-
Charging Reagents: To the flask, add toluene (1 L), benzaldehyde (51.5 g), and ethyl 2-aminoacetate (50.0 g).
-
Azeotropic Water Removal: Begin stirring and heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed from the condensation reaction. Continue refluxing until no more water is collected (approximately 3-4 hours). This step is critical for the efficient formation of the azomethine ylide.
-
Addition of Dipolarophile: Cool the reaction mixture to approximately 80 °C. Add ethyl acrylate (58.3 g) dropwise via the dropping funnel over 30 minutes to control any potential exotherm.
-
Reaction: Once the addition is complete, heat the mixture back to reflux and maintain for 12-16 hours.
In-Process Controls (IPCs)
-
Monitor the reaction progress every 2-4 hours using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). Stain with potassium permanganate. The disappearance of the starting materials and the appearance of a new major product spot indicate reaction progression.
Work-up and Isolation
-
Cooling: Once the reaction is deemed complete by IPC, cool the mixture to room temperature.
-
Quenching & Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 250 mL) and brine (1 x 250 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
Final Purification
-
The crude oil is purified by flash column chromatography on silica gel. A gradient elution starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity to 80:20 Hexanes:Ethyl Acetate is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a clear oil. The expected yield is typically in the range of 60-75%.
Characterization of Final Product
Purity and structural confirmation are essential for materials destined for preclinical studies.
Table 2: Expected Analytical Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.25 (m, 5H, Ar-H), 4.60 (t, 1H), 4.15 (q, 2H), 3.60-3.40 (m, 2H), 3.10-2.90 (m, 1H), 2.40-2.20 (m, 2H), 1.25 (t, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 174.5, 142.0, 128.8, 127.8, 126.0, 65.0, 60.8, 55.0, 45.0, 35.0, 14.2. |
| Mass Spec. (ESI+) | m/z 220.13 [M+H]⁺ for C₁₃H₁₇NO₂ |
| Appearance | Colorless to pale yellow oil |
| Purity (by HPLC) | ≥98% |
Workflow and Safety
A clear understanding of the entire process flow and associated hazards is critical for safe and efficient execution.
Caption: Step-by-step process workflow diagram.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All operations must be performed in a certified chemical fume hood to avoid inhalation of volatile organic compounds.
-
Flammability: Toluene and ethyl acrylate are flammable. Ensure no ignition sources are present and that heating is conducted using a controlled heating mantle.
-
Chemical Hazards: Benzaldehyde and ethyl acrylate are irritants. Avoid contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The 1,3-dipolar cycloaddition of an in situ-generated azomethine ylide provides a reliable and scalable route to this compound. The protocol described herein emphasizes critical process parameters, in-process controls, and safety measures necessary for transitioning this synthesis from the laboratory bench to a scale suitable for supporting preclinical studies. Rigorous purification and characterization ensure the high quality required for subsequent stages of drug development.
References
- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing).
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters - ACS Publications.
- Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI.
- SolidPhase Pyrrolidine Synthesis via 1,3- Dipolar Cycloaddition of Azomethine Ylides Generated by the Decarboxylative Route. ResearchGate.
- 1,3-Dipolar cycloaddition. Wikipedia.
- Azomethine ylide. Wikipedia.
- Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. PMC.
- Regiochemistry in 1,3-Dipolar Cycloadditions of the Azomethine Ylide Formed from Diethyl Aminomalonate and Paraformaldehyde. The Journal of Organic Chemistry - ACS Publications.
- Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research - ACS Publications.
- Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. PMC - PubMed Central.
Sources
- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-phenylpyrrolidine-3-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 5-phenylpyrrolidine-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to ensure your success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
The construction of the polysubstituted pyrrolidine ring is most effectively achieved through a few key strategies. The most prominent and versatile method is the [3+2] dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile.[1] This method is powerful because it can generate multiple stereocenters in a single, convergent step.[1] An alternative, though less common for this specific substitution pattern, involves the cyclization of acyclic precursors, which can be achieved through various intramolecular reactions.[2]
Q2: What is the general mechanism of the [3+2] cycloaddition for pyrrolidine synthesis?
The [3+2] cycloaddition involves the reaction of a 1,3-dipole (the azomethine ylide) with a dipolarophile (an alkene). The azomethine ylide can be generated in situ from various precursors, such as the thermal decarboxylation of an imine derived from an α-amino acid or the reaction of an N-substituted glycine ester with an aldehyde. It then reacts with an electron-deficient alkene, like ethyl cinnamate, to form the five-membered pyrrolidine ring.
Caption: General mechanism for [3+2] cycloaddition synthesis.
Q3: What are the critical safety precautions for this synthesis?
Handling the reagents and solvents involved in this synthesis requires adherence to standard laboratory safety protocols.
-
Solvents: Many procedures may use solvents like toluene, dichloromethane, or tetrahydrofuran (THF). These should always be handled in a certified chemical fume hood. Benzene, a known carcinogen, should be avoided if possible, and if used, requires stringent safety measures.[3]
-
Reagents: Pyrrolidine and other amines can be noxious and should be handled in a well-ventilated hood.[3] Some catalysts or reagents, like strong acids or bases, are corrosive and require appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Conditions: Some reactions may require elevated temperatures or reflux conditions.[4] Ensure proper setup with securely clamped glassware and appropriate temperature monitoring to prevent accidents.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem Area: Low Reaction Yield
Q4: My overall yield of this compound is consistently low. What are the likely causes?
Low yields can stem from several factors throughout the experimental process, from initial reaction setup to final purification. A systematic approach is necessary to identify the root cause.
Caption: Troubleshooting workflow for diagnosing low product yield.
Q5: I'm observing a significant amount of a furan byproduct. How can I prevent this?
Furan byproduct formation is a classic side reaction in certain pyrrolidine syntheses, particularly those proceeding under acidic conditions.[5]
Causality: Strong acidic conditions can favor an alternative cyclization pathway, leading to the formation of a stable aromatic furan ring instead of the desired pyrrolidine.[5]
Solutions:
-
pH Control: This is the most critical factor. The reaction should be conducted under neutral or, at most, weakly acidic conditions. Using a weak acid like acetic acid is preferable if a catalyst is required.[5]
-
Avoid Strong Acids: Do not use strong mineral acids such as HCl or H₂SO₄ as catalysts.[5]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction. If furan formation is detected early, the conditions can be adjusted.[5]
-
Purification: If furan byproducts do form, they can often be separated from the desired pyrrolidine product via column chromatography due to differences in polarity.[5]
Problem Area: Poor Selectivity
Q6: I am getting a mixture of diastereomers. How can I improve the diastereoselectivity?
In [3+2] cycloadditions, diastereoselectivity is determined by the facial selectivity of the dipolarophile's approach to the azomethine ylide.[1] The substituents on both components create steric hindrance that will favor one approach over the other.[1]
Solutions:
-
Catalyst System: The choice of catalyst can significantly influence the transition state geometry. Lewis acids are commonly used to coordinate to the dipolarophile, increasing its reactivity and influencing the stereochemical outcome.
-
Solvent: The polarity of the solvent can affect the stability of the transition states, thereby influencing the diastereomeric ratio. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile).
-
Temperature: Lowering the reaction temperature generally increases selectivity, as the reaction becomes more sensitive to the small energy differences between the diastereomeric transition states.
-
Substituent Effects: The steric bulk of the substituents on both the azomethine ylide and the dipolarophile is a primary driver of selectivity. While the core structure is defined by the target molecule, modifications to protecting groups (e.g., on the nitrogen) could be explored if feasible.
| Parameter | Recommendation | Rationale |
| Catalyst | Screen various Lewis acids (e.g., Ag(I), Cu(I), Li(I) salts). | Influences the electronic properties and geometry of the transition state.[1] |
| Solvent | Test solvents of varying polarity (Toluene, THF, CH₂Cl₂, CH₃CN). | Can stabilize one transition state over another, altering the product ratio. |
| Temperature | Run reactions at lower temperatures (e.g., 0 °C or -20 °C). | Favors the pathway with the lowest activation energy, often leading to higher selectivity. |
Problem Area: Purification Challenges
Q7: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common when the compound's melting point is below the boiling point of the solvent or when the solution is supersaturated.[6]
Troubleshooting Protocol:
-
Re-dissolve: Heat the mixture to re-dissolve the oil completely.[6]
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation.[6]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask can help. This is critical for the formation of well-defined crystals.[6]
-
Induce Crystallization: If crystals do not form upon cooling, gently scratch the inside of the flask with a glass rod to create nucleation sites.[6] Alternatively, add a single "seed" crystal of the pure compound if available.[6]
-
Change Solvent System: If the issue persists, the solvent is likely unsuitable. A good solvent should dissolve the compound well when hot but poorly when cold.[6] Consider using a mixed solvent system (e.g., ethyl acetate/hexanes).
Q8: How do I select an appropriate solvent system for column chromatography?
The goal is to find a solvent system (eluent) where your target compound has a Retention Factor (Rf) of approximately 0.25-0.35 on a TLC plate.
Step-by-Step Protocol:
-
Spotting: Dissolve a small amount of your crude product in a volatile solvent (like dichloromethane) and spot it onto a TLC plate.
-
Initial Screening: Develop the TLC plate in a nonpolar solvent like hexanes or heptane. The spot should not move from the baseline.
-
Increasing Polarity: Gradually add a more polar solvent (e.g., ethyl acetate) to the mobile phase. Test various ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).
-
Optimal Rf: The ideal eluent system will move your desired compound to an Rf value of ~0.3, while separating it from impurities that are either much higher (less polar) or much lower (more polar) on the plate.
-
Column Packing: Once the eluent is determined, pack the column using that solvent system, ensuring there are no air bubbles or cracks.[6]
-
Loading and Elution: Load the sample onto the column (adsorbed onto a small amount of silica for best results) and begin eluting, collecting fractions and monitoring them by TLC.[6]
Section 3: References
-
Common side reactions in the synthesis of substituted pyrrolidines. (n.d.). Benchchem. Retrieved January 19, 2026, from
-
Preventing side reactions in pyrrolidine synthesis. (n.d.). Benchchem. Retrieved January 19, 2026, from
-
ETHYL 5-PHENYL-1H-PYRROLE-3-CARBOXYLATE synthesis. (n.d.). Chemicalbook. Retrieved January 19, 2026, from
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved January 19, 2026, from
-
Synthesis of Ethyl 3-Methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate Analogues Using Green and Expeditious Grinding Method. (n.d.). ResearchGate. Retrieved January 19, 2026, from
-
Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (n.d.). ResearchGate. Retrieved January 19, 2026, from
-
A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones. (n.d.). Retrieved January 19, 2026, from
-
Ethyl pyrrolidine-3-carboxylate hydrochloride. (n.d.). Sigma-Aldrich. Retrieved January 19, 2026, from
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PMC - NIH. Retrieved January 19, 2026, from
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (n.d.). Beilstein Journals. Retrieved January 19, 2026, from
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). ACS Publications. Retrieved January 19, 2026, from
-
Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. (n.d.). Retrieved January 19, 2026, from
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved January 19, 2026, from
-
Alternate processes for the preparation of pyrrolidine derivatives. (2019). Google Patents. Retrieved January 19, 2026, from
-
Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. (n.d.). ResearchGate. Retrieved January 19, 2026, from
-
Ethyl 5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate. (n.d.). BLDpharm. Retrieved January 19, 2026, from
-
Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (n.d.). ResearchGate. Retrieved January 19, 2026, from
-
Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification. (n.d.). Benchchem. Retrieved January 19, 2026, from
-
4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Ethyl 5-phenylpyrrolidine-3-carboxylate
Welcome to the technical support center for the purification of Ethyl 5-phenylpyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and ensure the integrity of your experimental results.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, providing step-by-step guidance to resolve them.
Recrystallization Issues
Q1: My this compound is "oiling out" instead of crystallizing upon cooling. What's happening and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often because the compound's melting point is lower than the boiling point of the chosen solvent, or the solution is too concentrated.
Troubleshooting Steps:
-
Re-dissolve the Oil: Gently heat the solution to redissolve the oil.
-
Add More Solvent: To prevent supersaturation, add a small amount of the hot solvent to the solution.
-
Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask can help facilitate gradual cooling, which is crucial for forming well-defined crystals.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.
-
Seeding: If available, add a single, pure "seed" crystal of this compound to initiate crystallization.
-
-
Re-evaluate Your Solvent System: If the issue persists, the solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Consider a mixed solvent system, such as ethyl acetate/hexanes, to modulate the polarity.
Q2: No crystals are forming even after the solution has cooled and been placed in an ice bath. What should I do?
A2: This is a common challenge that can stem from several factors.
Troubleshooting Steps:
-
Check for Oversaturation: You may have used too much solvent. Try evaporating some of the solvent to concentrate the solution and then attempt to cool it again.
-
Induce Nucleation: As mentioned above, scratching the flask or adding a seed crystal can help initiate crystal formation.
-
Ensure Sufficient Cooling: Make sure the solution has been thoroughly cooled in an ice bath to maximize the chances of precipitation.
-
Solvent Polarity: The solvent might be too effective at dissolving your compound, even at low temperatures. Consider adding a less polar "anti-solvent" dropwise to the cooled solution until turbidity persists, then slightly warm until clear and allow to cool slowly.
Column Chromatography Challenges
Q3: I'm having difficulty separating my product from a closely-eluting impurity using column chromatography. How can I improve the separation?
A3: Achieving good separation between compounds with similar polarities requires careful optimization of your chromatographic conditions.
Troubleshooting Steps:
-
Optimize the Solvent System (Eluent):
-
TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. Aim for a solvent system that gives your product an Rf value between 0.2 and 0.4 and maximizes the difference in Rf values (ΔRf) between your product and the impurity.
-
Solvent Polarity Gradient: A common starting point for compounds like this compound is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). Try different ratios to fine-tune the separation.
-
Adding a Modifier: Sometimes, adding a small percentage (0.5-1%) of a third solvent, like triethylamine (for basic compounds) or acetic acid (for acidic impurities), can significantly improve peak shape and resolution.
-
-
Column Parameters:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically used. If separation is still poor, consider using a finer mesh silica for higher resolution.
-
Column Dimensions: Use a longer, narrower column for difficult separations. A higher ratio of stationary phase to crude product (e.g., 50:1 to 100:1 by weight) can also improve resolution.
-
-
Loading and Elution Technique:
-
Dry Loading: For better band sharpness, dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent. Then, carefully load the dried powder onto the top of your column.
-
Gradient Elution: If a single solvent system (isocratic elution) is not effective, a gradient elution, where the polarity of the eluent is gradually increased during the run, can help separate closely-eluting compounds.
-
Q4: My compound is streaking on the TLC plate and the column. What is the cause and solution?
A4: Streaking is often caused by overloading the sample, the compound being highly polar and interacting strongly with the silica gel, or the presence of acidic or basic functional groups.
Troubleshooting Steps:
-
Reduce Sample Concentration: Ensure you are not spotting too much material on the TLC plate or loading too much onto the column.
-
Modify the Mobile Phase:
-
For basic compounds like pyrrolidines, adding a small amount of a base like triethylamine or ammonia to the eluent can neutralize acidic sites on the silica gel and reduce streaking.
-
For acidic impurities, adding a small amount of a weak acid like acetic acid can have a similar effect.
-
-
Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral) or a bonded-phase silica gel.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude this compound?
A1: Flash column chromatography on silica gel is generally the most effective and widely used method for purifying this compound, especially for removing byproducts and unreacted starting materials from the synthesis. Recrystallization can be an excellent secondary step to achieve high purity, particularly if a suitable solvent system can be identified.
Q2: What are some typical impurities I might encounter after the synthesis of this compound?
A2: The impurities will largely depend on the synthetic route employed. However, common impurities can include:
-
Unreacted starting materials.
-
Partially reacted intermediates.
-
Products from side reactions, such as over-alkylation or elimination.
-
Isomers of the desired product.
Q3: What are the recommended storage conditions for purified this compound?
A3: For long-term stability, it is recommended to store the purified compound in a cool, dry, and dark place.[1] An inert atmosphere (e.g., under argon or nitrogen) can also be beneficial to prevent slow degradation from atmospheric oxygen and moisture. Storing at 2-8°C is a common practice.[1]
Q4: Can I use acid-base extraction for purification?
A4: Yes, acid-base extraction can be a useful preliminary purification step. The pyrrolidine nitrogen is basic and can be protonated by an acid.
General Procedure:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer.
-
Wash the aqueous layer with fresh organic solvent to remove neutral impurities.
-
Basify the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the amine.
-
Extract the deprotonated product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate to obtain the partially purified product.
This technique is effective for removing non-basic impurities. However, it will not separate the desired product from other basic impurities.
III. Experimental Protocols & Data
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).
-
Visualize the spots using UV light and/or a potassium permanganate stain.
-
Select the solvent system that provides the best separation with an Rf of ~0.3 for the product.
-
-
Column Packing:
-
Choose an appropriately sized column.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.
-
Alternatively, use the dry loading method described in the troubleshooting section.
-
Carefully apply the sample to the top of the packed silica gel.
-
-
Elution and Fraction Collection:
-
Add the eluent to the column and apply pressure to begin elution.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for good resolution and capacity. |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate (e.g., 9:1 to 1:1) | Offers a good polarity range for eluting the compound. |
| Sample Loading | Dry Loading | Promotes sharper bands and better separation. |
| Monitoring | TLC with UV and KMnO₄ stain | Ensures all components are visualized. |
Visualization of Purification Workflow
Caption: Workflow for column chromatography purification.
IV. References
Sources
Overcoming side reactions in the synthesis of pyrrolidine-3-carboxylates
Last Updated: January 19, 2026
Introduction
Pyrrolidine-3-carboxylates are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2] Their synthesis, while conceptually straightforward, is often plagued by a variety of side reactions that can compromise yield, purity, and stereochemical integrity. This guide is designed to serve as a technical resource for researchers, providing in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of these valuable molecules. Drawing from established literature and mechanistic principles, we aim to explain the causality behind experimental choices and provide self-validating protocols to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrrolidine-3-carboxylates?
A1: The primary routes involve intramolecular cyclization of acyclic precursors. Key strategies include:
-
Intramolecular Michael Addition (Aza-Michael Reaction): An amine attacks an α,β-unsaturated ester. This is one of the most common and versatile methods.[2][3][4][5]
-
Intramolecular Nucleophilic Substitution (SN2): An amine displaces a leaving group on a γ- or δ-carbon. This is a classic and reliable method for forming the five-membered ring.[1]
-
Reductive Amination of γ-Ketoesters: A precursor containing a ketone and an ester is cyclized in the presence of an amine and a reducing agent.
-
Dieckmann Condensation: An intramolecular condensation of a diester containing a nitrogen atom in the backbone, followed by decarboxylation, can yield the desired scaffold.[6][7][8]
Q2: Why is the stereocenter at the C3 position prone to epimerization?
A2: The C3 position is α to the carboxylate's carbonyl group. Under basic conditions, the proton at C3 can be abstracted to form a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, leading to a loss of stereochemical information, a process known as epimerization.[9] This is particularly problematic when strong bases or prolonged reaction times at elevated temperatures are used.
Q3: How do I choose the right N-protecting group for my synthesis?
A3: The choice of the nitrogen protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the conditions required for its removal.
-
Boc (tert-butyloxycarbonyl): Stable to a wide range of non-acidic conditions. Easily removed with strong acids like TFA. It is often a good first choice.
-
Cbz (Carboxybenzyl): Stable to acidic and some basic conditions. Typically removed by catalytic hydrogenation, which can simultaneously reduce other functional groups like alkenes or nitro groups.
-
Fmoc (9-fluorenylmethyloxycarbonyl): Very base-labile, removed with secondary amines like piperidine or pyrrolidine.[10] Useful if acid-sensitive groups are present elsewhere in the molecule.
-
Benzyl (Bn): Very robust and stable to most conditions except catalytic hydrogenation.
The table below summarizes the compatibility of common N-protecting groups.
| Protecting Group | Stability (Stable to) | Removal Conditions | Key Considerations |
| Boc | Hydrogenation, mild base, nucleophiles | Strong acid (TFA, HCl) | Can be cleaved under strongly acidic C-H activation conditions.[9] |
| Cbz | Acid, mild base | Catalytic Hydrogenation (H₂, Pd/C) | Not suitable if other reducible groups are present. |
| Fmoc | Acid, hydrogenation | Base (e.g., 20% piperidine in DMF) | Can lead to aspartimide side reactions in peptide synthesis.[10] |
| Benzyl (Bn) | Acid, base, oxidants, reductants | Catalytic Hydrogenation (H₂, Pd/C) | Requires hydrogenolysis for removal. |
Troubleshooting Guide: Common Side Reactions
This section addresses specific experimental problems, diagnoses the likely causes, and provides actionable solutions and protocols.
Problem 1: My product is a mixture of diastereomers, with significant epimerization at C3.
Diagnosis: You are likely forming the C3 enolate under your reaction conditions. This is the most common cause of stereochemical scrambling at this position. Key factors that promote this unwanted side reaction include:
-
Strong Base: Using bases like LDA, NaH, or alkoxides can readily deprotonate the C3 position.[9]
-
High Temperature: Increased thermal energy can overcome the activation barrier for deprotonation.
-
Protic Solvents: Solvents with exchangeable protons (e.g., methanol, ethanol) can facilitate proton exchange with the enolate intermediate.
-
Prolonged Reaction Times: The longer the substrate is exposed to basic conditions, the more likely epimerization is to occur.
Solutions & Protocols:
Solution A: Modify Reaction Conditions The most direct approach is to use milder conditions that disfavor enolate formation.
-
Use a Weaker, Non-nucleophilic Base: Switch from strong bases to hindered organic bases like DBU (1,8-Diazabicycloundec-7-ene) or a tertiary amine like triethylamine (Et₃N) if they are sufficient to promote the desired reaction.
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even -78 °C and allow the reaction to warm slowly.
-
Switch to an Aprotic Solvent: Use solvents like THF, Dichloromethane (DCM), or Toluene to minimize proton sources that can facilitate epimerization.
Workflow for Minimizing C3 Epimerization
Caption: Troubleshooting decision tree for C3 epimerization.
Problem 2: Low yield in the intramolecular cyclization step.
Diagnosis: Low cyclization yields can stem from several factors, including incorrect reaction conditions, substrate-related issues, or competing side reactions.
-
Steric Hindrance: Bulky substituents near the reacting centers can slow down the desired intramolecular reaction, allowing intermolecular side reactions (like dimerization) to compete.
-
Ring Strain: While 5-membered rings are generally favorable to form (5-exo-trig or 5-exo-tet cyclizations), unfavorable conformations in the acyclic precursor can hinder the cyclization.
-
Incorrect Concentration (High Dilution Principle): Intramolecular reactions are favored at high dilution, which minimizes the chance of two different molecules reacting with each other. If your concentration is too high, intermolecular polymerization can dominate.
-
Poor Leaving Group (SN2 pathway): If your cyclization proceeds via nucleophilic substitution, a poor leaving group (like -OH without activation) will result in a sluggish or failed reaction.
Solutions & Protocols:
Solution A: Apply High Dilution Conditions To favor the intramolecular pathway, the concentration of the substrate must be kept low throughout the reaction.
Protocol: Syringe-Pump Addition for High Dilution
-
Set up the main reaction flask containing the solvent and any reagents (e.g., base).
-
Dissolve your acyclic precursor in a significant volume of the same solvent in a separate flask or syringe.
-
Using a syringe pump, add the substrate solution to the main reaction flask over a long period (e.g., 4-12 hours). This maintains a very low instantaneous concentration of the substrate.
-
Stir the reaction for an additional period after the addition is complete to ensure full conversion.
-
Work up the reaction as usual. This technique is highly effective for suppressing dimer and polymer formation.
Solution B: Activate a Poor Leaving Group If your cyclization involves displacing a hydroxyl group, it must first be converted into a better leaving group.
-
Mesylation/Tosylation: Convert the alcohol to a mesylate (-OMs) or tosylate (-OTs) using methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), respectively, in the presence of a base like triethylamine or pyridine. These are excellent leaving groups for intramolecular SN2 reactions.
-
Mitsunobu Reaction: This reaction can convert an alcohol directly into the cyclized product in one pot under mild conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.
Problem 3: Formation of a stable β-keto ester from Dieckmann Condensation without decarboxylation.
Diagnosis: The Dieckmann condensation produces a cyclic β-keto ester as the initial product.[7][8] This intermediate is acidic (pKa ≈ 11) and will be deprotonated by the alkoxide base used in the reaction, forming a stable enolate.[8][11] To achieve the final pyrrolidine-3-carboxylate, this intermediate must be hydrolyzed and decarboxylated, which typically requires harsh conditions (saponification followed by heating in strong acid).
Mechanism of Dieckmann Condensation and Subsequent Steps
Caption: Reaction pathway for Dieckline Condensation.
Solutions & Protocols:
Solution: Krapcho Decarboxylation For a milder, neutral alternative to harsh acidic decarboxylation, the Krapcho decarboxylation is highly effective for β-keto esters.
Protocol: Krapcho Decarboxylation
-
Dissolve the purified β-keto ester intermediate in a polar aprotic solvent like DMSO.
-
Add a salt, typically sodium chloride (NaCl) or lithium chloride (LiCl), along with a small amount of water.
-
Heat the mixture (typically 120-180 °C) and monitor the reaction by TLC or LC-MS for the loss of the ester group. CO₂ evolution will be observed.
-
Once the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer thoroughly with brine to remove DMSO, dry, and concentrate to obtain the product.
This method avoids strongly acidic or basic conditions that could degrade sensitive functional groups or cause epimerization.
References
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar. [Link]
-
Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. ResearchGate. [Link]
-
Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PubMed Central. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Royal Society of Chemistry Publishing. [Link]
- Process for the preparation of pyrollidine-3-carboxylic acids.
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ScienceDirect. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
-
Dieckmann Condensation Reaction Mechanism. YouTube. [Link]
-
Conformationally restricted pyrrolidines by intramolecular [2+2] photocycloaddition reactions. Royal Society of Chemistry Publishing. [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 5-phenylpyrrolidine-3-carboxylate Synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 5-phenylpyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to equip you with the scientific understanding and practical knowledge to navigate the complexities of this reaction, optimize your yields, and ensure the highest purity of your final product.
Introduction to the Synthesis
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1] this compound, with its stereogenic centers at the C3 and C5 positions, is a valuable building block for the development of novel therapeutics. A robust and widely employed method for its synthesis is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene dipolarophile.[2] This approach is favored for its atom economy and the ability to construct the pyrrolidine ring with multiple stereocenters in a single step.[3]
The most common strategy involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid ester, such as N-benzylglycine ethyl ester, with an aldehyde, followed by its reaction with a dipolarophile like styrene. The reaction typically proceeds through a concerted mechanism, and the stereochemical outcome is a critical aspect to control.[2]
This guide will focus on a plausible and widely applicable synthetic route, providing a detailed protocol and addressing the common challenges encountered during the optimization of reaction conditions.
Proposed Reaction Scheme
The synthesis of this compound can be achieved via a 1,3-dipolar cycloaddition reaction. A common approach is the reaction of N-benzylglycine ethyl ester with benzaldehyde to form an azomethine ylide in situ, which then reacts with ethyl acrylate. However, for the specific target molecule, a more direct route involves the reaction of an azomethine ylide generated from an appropriate N-substituted glycine ester and an aldehyde, with styrene as the dipolarophile. For the purpose of this guide, we will consider a representative synthesis involving the reaction of an N-substituted glycine ester and benzaldehyde in the presence of a suitable dipolarophile.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for 1,3-dipolar cycloaddition reactions to synthesize substituted pyrrolidines.
Materials:
-
N-benzylglycine ethyl ester
-
Benzaldehyde
-
Styrene
-
Anhydrous Toluene
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst (optional)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-benzylglycine ethyl ester (1.0 eq) and anhydrous toluene (10 mL per mmol of glycine ester).
-
Addition of Reagents: Add benzaldehyde (1.1 eq) and styrene (1.2 eq) to the flask.
-
Initiation of Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene). The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials.
-
Reaction Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the diastereomers and other impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in 1,3-dipolar cycloaddition reactions can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Azomethine Ylide Formation: The generation of the azomethine ylide is a critical equilibrium step.
-
Water Scavenging: Ensure all reagents and solvents are scrupulously dry. Any moisture can hydrolyze the imine intermediate, preventing ylide formation. Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction.
-
Catalyst: While the reaction can proceed thermally, the addition of a catalytic amount of a Lewis acid or a protic acid like trifluoroacetic acid (TFA) can facilitate the initial condensation and ylide formation.[4] However, be cautious as excessive acidity can lead to side reactions.
-
-
Reaction Temperature and Time:
-
Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate. Ensure the reaction is maintained at a consistent reflux temperature.
-
Reaction Time: Monitor the reaction progress by TLC. Insufficient reaction time will result in incomplete conversion. Conversely, prolonged heating can lead to product decomposition or side reactions.
-
-
Reagent Stoichiometry:
-
Dipolarophile Excess: Using a slight excess of the dipolarophile (styrene) can help drive the reaction to completion. However, a large excess can complicate purification. An excess of 1.2-1.5 equivalents is a good starting point.
-
-
Side Reactions:
-
Ylide Dimerization: The azomethine ylide can dimerize if the concentration is too high or if the dipolarophile is not reactive enough. Running the reaction at a lower concentration might mitigate this.
-
Alternative Cycloadditions: Depending on the substrates, other cycloaddition pathways may compete.
-
Q2: I am observing poor diastereoselectivity in my product. How can I control the stereochemical outcome?
A2: The formation of two new stereocenters means that diastereomers are expected. The ratio of these diastereomers (diastereoselectivity) is influenced by the transition state geometries of the cycloaddition.
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy. However, this will also decrease the reaction rate. A systematic study of temperature effects is recommended.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states. Experiment with a range of solvents from non-polar (e.g., toluene, xylene) to more polar, non-protic solvents (e.g., acetonitrile, DMF) to find the optimal conditions for your desired diastereomer.
-
Lewis Acid Catalysis: The use of a chiral Lewis acid catalyst can not only accelerate the reaction but also induce facial selectivity, leading to a higher diastereomeric excess (d.e.) and even enantioselectivity.[5]
-
Steric Hindrance: The steric bulk of the substituents on both the azomethine ylide and the dipolarophile can significantly influence the approach of the two reactants and, consequently, the diastereoselectivity.
Q3: I am struggling to separate the diastereomers of the final product. What purification strategies can I employ?
A3: The separation of diastereomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method.
-
Silica Gel: Standard silica gel chromatography is often effective. Experiment with different solvent systems (eluent polarity) to maximize the separation (ΔRf) between the diastereomers on a TLC plate before scaling up to a column.
-
Reversed-Phase Chromatography: If separation on silica is poor, reversed-phase chromatography (e.g., using a C18 stationary phase) can be a good alternative, as it separates based on different principles.
-
-
Recrystallization: If one diastereomer is significantly less soluble than the other in a particular solvent system, fractional crystallization can be an effective purification method, especially on a larger scale. This often requires careful screening of various solvents.[6]
-
Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC), including chiral HPLC if enantiomeric separation is also required, can be employed, although it is less suitable for large quantities.[7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the 1,3-dipolar cycloaddition for this synthesis?
A1: The reaction proceeds via a concerted, pericyclic [3+2] cycloaddition mechanism. The azomethine ylide (the 1,3-dipole) and styrene (the dipolarophile) react through a cyclic transition state to form the five-membered pyrrolidine ring. The frontier molecular orbitals (HOMO of the ylide and LUMO of the dipolarophile, or vice-versa) control the regioselectivity and reactivity.[2]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 20-30% ethyl acetate in hexane) to clearly separate the starting materials from the product spots. The consumption of the limiting reagent (usually the glycine ester) and the appearance of the product spots indicate the reaction's progress. Staining with potassium permanganate or iodine can help visualize the spots if they are not UV-active.
Q3: What are the expected 1H NMR spectral features for this compound?
A3: While the exact chemical shifts will depend on the specific diastereomer and the solvent, you can expect to see:
-
Aromatic protons: Multiplets in the range of 7.2-7.5 ppm for the phenyl group.
-
Ester protons: A quartet around 4.1-4.3 ppm (for the -OCH₂-) and a triplet around 1.2-1.3 ppm (for the -CH₃).
-
Pyrrolidine ring protons: A series of multiplets in the aliphatic region (typically 2.0-4.5 ppm). The protons at the stereocenters (C3 and C5) will likely appear as complex multiplets due to coupling with adjacent protons.
-
N-substituent protons: Signals corresponding to the N-benzyl group (aromatic and benzylic CH₂).
Q4: Can I use other dipolarophiles in this reaction?
A4: Yes, the 1,3-dipolar cycloaddition is quite versatile. Electron-deficient alkenes (e.g., acrylates, maleimides, vinyl sulfones) are generally more reactive dipolarophiles. The choice of dipolarophile will influence the substitution pattern on the resulting pyrrolidine ring and may also affect the reaction rate and stereoselectivity.[4]
Data Summary and Visualization
Table 1: Optimization of Reaction Conditions - A General Guideline
| Parameter | Condition 1 (Initial) | Condition 2 (Optimized for Yield) | Condition 3 (Optimized for Diastereoselectivity) |
| Solvent | Toluene | Toluene (with Dean-Stark) | Dichloromethane |
| Temperature | 110 °C (Reflux) | 110 °C (Reflux) | 40 °C (Reflux) or lower |
| Catalyst | None | TFA (0.1 eq) | Chiral Lewis Acid (e.g., AgOAc/ligand) |
| Reaction Time | 24 h | 12-18 h (TLC monitored) | 48-72 h (TLC monitored) |
| Expected Outcome | Moderate yield, low d.e. | Higher yield, moderate d.e. | Moderate yield, higher d.e. |
Diagrams
Caption: Troubleshooting workflow for low yield.
References
-
Synthesis of Ethyl 3-Methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate Analogues Using Green and Expeditious Grinding Method. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. Retrieved January 19, 2026, from [Link]
-
High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. (2004). Journal of Combinatorial Chemistry, 6(4), 478-486. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2018). Beilstein Journal of Organic Chemistry, 14, 118-127. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Pharmaceuticals, 15(8), 987. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(15), 4987. [Link]
-
1,3-Dipolar cycloaddition. (2023, November 29). In Wikipedia. [Link]
-
Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. (2011). Organic Letters, 13(20), 5464-5467. [Link]
-
Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. (2019). Molecules, 24(18), 3298. [Link]
-
Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. (2009). Forensic Science International, 190(1-3), 1-8. [Link]
-
1,3‐Dipolar Cycloaddition of 3‐Chromonyl‐Substituted Glycine Imino Esters with Arylidenes and in situ Diastereodivergent via Retrocycloaddition. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2023). Pharmaceuticals, 16(11), 1599. [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2018). Frontiers in Chemistry, 6, 459. [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 5. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9963459B1 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-alpla]pyrrolo[2,3-e]-pyrazin-8-YL)-N-(2,2,2-Trifluoroethyl)pyrrol and solid state forms thereof - Google Patents [patents.google.com]
- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the cyclization step in pyrrolidine synthesis
A Troubleshooting Guide for the Cyclization Step
Welcome to the Technical Support Center for Pyrrolidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the critical cyclization step of pyrrolidine ring formation. The following question-and-answer section provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My intramolecular cyclization is resulting in low to no yield of the desired pyrrolidine, and I'm recovering most of my linear starting material. What are the likely causes and solutions?
A1: This is a common issue often rooted in reaction kinetics, improper activation of the reacting groups, or suboptimal reaction conditions. The primary goal is to ensure the rate of the desired intramolecular reaction significantly outpaces any decomposition or side reactions.
Potential Causes & Solutions:
-
Poor Leaving Group (Intramolecular SN2 Pathway): The rate of an SN2 reaction is highly dependent on the quality of the leaving group.[1][2][3] Weak bases make the best leaving groups because they are stable on their own.[2][3]
-
Troubleshooting: If your substrate contains a hydroxyl (-OH) or alkoxy (-OR) group, these are strong bases and thus poor leaving groups.[3] They must be converted into a more reactive species. The most common strategy is to convert the alcohol into a tosylate (-OTs) or mesylate (-OMs), which are excellent leaving groups.[4]
-
Self-Validation: After converting the alcohol to a tosylate or mesylate, a successful reaction should show a significant decrease in recovered starting material and the appearance of the desired pyrrolidine product on a TLC plate or LC-MS analysis.
-
-
Insufficient Reaction Temperature or Time: Cyclization reactions can have a significant activation energy barrier.
-
Troubleshooting: Gradually increase the reaction temperature in 10-20 °C increments while carefully monitoring the reaction by TLC or LC-MS. Extended reaction times may also be necessary. Be aware that excessive heat can lead to decomposition, so finding the optimal temperature is key.[5]
-
-
Inappropriate Solvent: The solvent plays a critical role in stabilizing transition states. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophilic amine, enhancing its reactivity.[4]
-
Troubleshooting: If you are using a protic solvent (e.g., ethanol, methanol), switch to a polar aprotic solvent. Screen a variety of solvents to find the optimal medium for your specific substrate.
-
| Leaving Group | Relative Reactivity | Basicity of Leaving Ion | Comments |
| -I (Iodide) | Excellent | Weakest Base (among halides) | Often used for difficult cyclizations. |
| -OTs (Tosylate) | Excellent | Very Weak Base (stabilized by resonance) | A standard choice for activating alcohols. |
| -OMs (Mesylate) | Excellent | Very Weak Base (stabilized by resonance) | Similar to tosylate, often interchangeable. |
| -Br (Bromide) | Good | Weak Base | A common and effective leaving group. |
| -Cl (Chloride) | Moderate | Moderate Base | Less reactive than bromide or iodide.[4] |
| -OH (Hydroxyl) | Very Poor | Strong Base (OH⁻) | Must be activated to proceed.[3] |
Table 1: Comparison of common leaving groups for intramolecular SN2 cyclization.
Q2: My reaction is producing significant amounts of dimers and polymers instead of the desired intramolecular cyclization product. How can I favor the formation of the pyrrolidine ring?
A2: This issue arises when the rate of the intermolecular reaction (reaction between two different molecules) competes with or exceeds the rate of the desired intramolecular reaction. The solution is to manipulate the reaction kinetics to favor the intramolecular pathway.[6]
Core Principle: High-Dilution Conditions
The intramolecular cyclization is a first-order process (rate depends on the concentration of one species), while the intermolecular polymerization is a second-order process (rate depends on the concentration of two species). By significantly lowering the concentration of the starting material, you can dramatically slow down the second-order polymerization while having a lesser effect on the first-order cyclization.[7][8]
Troubleshooting Protocol: Implementing High-Dilution
-
Increase Solvent Volume: The simplest approach is to use a much larger volume of solvent. However, this can be impractical for large-scale syntheses.
-
Slow Addition via Syringe Pump: The most effective method is to use pseudo-high dilution conditions.[9] This involves slowly adding a solution of your linear precursor to a large volume of heated solvent over several hours using a syringe pump.[7][8] This technique maintains a very low instantaneous concentration of the reactant, thus favoring the intramolecular pathway.
-
Step-by-Step:
-
Set up the reaction flask with the bulk of the solvent and, if applicable, any reagents like a non-nucleophilic base (e.g., K₂CO₃, Proton-Sponge®). Heat the solvent to the desired reaction temperature.
-
Prepare a solution of your linear starting material in a separate flask using a minimal amount of the same solvent.
-
Draw this solution into a syringe and place it on a syringe pump.
-
Position the syringe needle through a septum into the reaction flask.
-
Set the syringe pump to a slow addition rate (e.g., 0.1-1.0 mL/hour). The optimal rate will depend on the kinetics of your specific reaction.
-
-
Self-Validation: A successful high-dilution experiment will show a dramatic increase in the ratio of the desired monomeric pyrrolidine product to polymeric byproducts, as observed by GC-MS or LC-MS analysis.
-
Q3: In my reductive amination of a 1,4-dicarbonyl (or equivalent) to form a pyrrolidine, the reaction stalls at the imine/enamine intermediate or gives a complex mixture. What should I adjust?
A3: Reductive amination is a powerful one-pot method, but its success hinges on the delicate balance between imine formation and its subsequent reduction.[10][11] Issues often arise from the choice of reducing agent, pH control, or catalyst activity.[10][12][13]
Potential Causes & Solutions:
-
Incorrect Reducing Agent: The key is to use a reducing agent that is selective for the iminium ion over the starting carbonyl group.
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent and can reduce the starting aldehyde or ketone before it has a chance to form the imine, leading to alcohol byproducts.[11]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice for reductive amination because it is less reactive and selectively reduces the protonated imine (iminium ion) much faster than it reduces a ketone or aldehyde, especially at mildly acidic pH.[11][14]
-
Sodium Triacetoxyborohydride (STAB or NaBH(OAc)₃): This is often the preferred reagent in modern synthesis. It is milder and less toxic than NaBH₃CN and does not require strict pH control, as the acetic acid byproduct can catalyze imine formation.[11][14]
-
Troubleshooting: If you are using NaBH₄ and observing alcohol byproducts, switch to NaBH(OAc)₃ or NaBH₃CN.
-
-
Suboptimal pH: Imine formation is typically catalyzed by mild acid, which protonates the carbonyl oxygen, making it more electrophilic. However, if the pH is too low, the primary amine starting material will be fully protonated to a non-nucleophilic ammonium salt, shutting down the initial step.
-
Troubleshooting: The optimal pH for most reductive aminations is between 4 and 6. Use a buffer system (e.g., acetic acid/sodium acetate) or add a catalytic amount of acetic acid to your reaction.[15] If using ammonium chloride (NH₄Cl) as the amine source, the reaction is already buffered under weakly acidic conditions.
-
-
Catalyst Deactivation (for Catalytic Hydrogenation): If using H₂ and a metal catalyst (e.g., Pd/C, Raney Ni), the amine substrate or product can sometimes act as a ligand and poison the catalyst surface, inhibiting the reduction step.[10][16]
References
-
High dilution principle. (2023). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 769–771. [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. (2022). Nature Communications. Retrieved January 18, 2026, from [Link]
-
Rossa, L., & Vögtle, F. (1983). Synthesis of Medio- and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry. [Link]
-
Cabezas, M. D., Faza, O. N., & López, C. S. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(15), 7581–7652. [Link]
-
Reductive amination. (2023). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. (2022). MDPI. Retrieved January 18, 2026, from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2014). ACS Catalysis. [Link]
-
Reaction scheme for the synthesis of pyrrolidine rings through amination reactions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Optimization of the Reaction Conditions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. (2006). Journal of Peptide Science. [Link]
-
What are some common causes of low reaction yields? (2022). Reddit. Retrieved January 18, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved January 18, 2026, from [Link]
-
The effect of leaving group on the SN2 reaction. (2020). YouTube. Retrieved January 18, 2026, from [Link]
-
Paal–Knorr synthesis. (2023). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Innovations in Natural Sciences, 1(1), 1-10. [Link]
-
Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. (2016). Organic Letters. [Link]
-
Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023). Chemistry Student. Retrieved January 18, 2026, from [Link]
-
Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. (2016). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Influence of the leaving group on the dynamics of a gas-phase SN2 reaction. (2016). Nature Chemistry. [Link]
-
Synthesis question: Using reductive amination to form pyrrolidine. (2020). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]
-
Other Factors that Affect SN2 Reactions. (2021). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry. [Link]
-
Other Factors that Affect SN2 Reactions. (n.d.). KPU Pressbooks. Retrieved January 18, 2026, from [Link]
-
Reductive amination difficulties - poor conversion. (2022). Reddit. Retrieved January 18, 2026, from [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Macrocyclization strategies for cyclic peptides and peptidomimetics. Current Organic Chemistry, 14(3), 319-343. [Link]
Sources
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- 12. jocpr.com [jocpr.com]
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Technical Support Center: Enhancing the Stability of Ethyl 5-phenylpyrrolidine-3-carboxylate During Storage
Welcome to the technical support center for Ethyl 5-phenylpyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into maintaining the stability of this compound. Here, we move beyond simple storage instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule containing a secondary amine within a pyrrolidine ring and an ethyl ester. This structure presents specific stability challenges that, if not properly managed, can impact experimental reproducibility and the overall integrity of your research. The primary modes of degradation to consider are hydrolysis of the ester and oxidation of the secondary amine. This guide will provide a framework for identifying, preventing, and addressing these stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at -20°C, and protected from light.[1] It is also advisable to store it in a desiccator to protect it from moisture.[1][2]
Q2: I've noticed the purity of my compound has decreased over time, even when stored as a solid in the freezer. What could be the cause?
A2: Freezers can be high-humidity environments.[1] If the container is not perfectly sealed or if it's opened while still cold, moisture can condense on the compound, leading to slow hydrolysis of the ester group.[2] Always allow the container to warm to room temperature before opening.[2]
Q3: Is it acceptable to prepare stock solutions in advance?
A3: It is generally recommended to prepare solutions fresh for each experiment. If you must prepare stock solutions, they should be stored at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles. The choice of solvent is also critical; aprotic, anhydrous solvents are preferred.
Q4: What are the likely degradation products of this compound?
A4: The two most probable degradation products are the carboxylic acid resulting from ester hydrolysis and the N-oxide or other oxidation products from the secondary amine.[3] Forced degradation studies can help to definitively identify the specific degradants under your experimental conditions.[4][5]
Q5: How can I monitor the stability of my compound?
A5: The most effective method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6][7] This allows for the separation and quantification of the parent compound from its degradation products over time.[6]
Troubleshooting Guide: Addressing Specific Stability Issues
This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during the handling and storage of this compound.
Problem 1: Loss of Potency or Inconsistent Results in Biological Assays
Q: My experimental results are not reproducible, and I suspect the compound is degrading in my aqueous assay buffer. What should I do?
A: Aqueous buffers can promote the hydrolysis of the ethyl ester, especially at non-neutral pH.
-
Immediate Action: Prepare a fresh solution of the compound immediately before each experiment. If possible, prepare a concentrated stock solution in an anhydrous aprotic solvent (e.g., DMSO) and dilute it into the aqueous buffer just before use.
-
Investigative Steps:
-
Conduct a time-course stability study: Dissolve the compound in your assay buffer and analyze its purity via HPLC at several time points (e.g., 0, 1, 2, 4, and 24 hours) under the exact conditions of your assay (temperature, light exposure).[8]
-
Evaluate pH effects: If your assay allows, test the stability of the compound in buffers of varying pH to find the optimal range for stability.[9] Ester hydrolysis is often catalyzed by both acid and base.[10][11]
-
Consider excipients: If your formulation includes other components, they may be reacting with your compound. Forced degradation studies can help identify these interactions.[5]
-
Problem 2: Visible Changes in the Solid Compound (e.g., color change, clumping)
Q: My solid this compound has started to change color and clump together. What is happening?
A: This often indicates moisture absorption and/or oxidation.
-
Immediate Action: Transfer the compound to a new, dry container and store it in a desiccator over a fresh desiccant. Consider purging the container with an inert gas before sealing.
-
Preventative Measures:
-
Hygroscopicity: The compound may be hygroscopic, meaning it readily absorbs moisture from the air.[12] Always handle it in a low-humidity environment (e.g., a glove box or glove bag) if possible.
-
Packaging: For highly sensitive materials, consider multi-layered packaging, such as a Mylar bag, which provides a superior moisture barrier.[13]
-
Oxidation: Color change can be a sign of oxidation of the secondary amine.[14] Storing under an inert atmosphere and protecting from light can mitigate this.[15]
-
Problem 3: Appearance of New Peaks in Chromatographic Analysis
Q: I'm seeing new, unidentified peaks in my HPLC or LC-MS analysis of a stored sample. How can I identify the source of this degradation?
A: The appearance of new peaks is a clear indication of degradation. A systematic approach is needed to identify the degradation pathway.
-
Solution: Perform a forced degradation study.[4][16][17] This involves intentionally subjecting the compound to stressful conditions to accelerate degradation and identify the resulting products.[5] This provides insight into potential degradation pathways.[4][12]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.
Objective: To generate likely degradation products of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Set Up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.[16]
-
Oxidation: Add 3% hydrogen peroxide and store at room temperature, protected from light, for 24 hours.[3]
-
Thermal Degradation: Incubate the solid compound at 60°C for 48 hours.
-
Photostability: Expose a solution of the compound to a light source as specified in ICH Q1B guidelines.[16][18]
-
-
Neutralization (for hydrolytic samples): After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute all samples to an appropriate concentration and analyze by a suitable chromatographic method (e.g., RP-HPLC with UV and/or MS detection).
-
Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. The goal is to achieve 5-20% degradation of the parent compound.[16] If degradation is too extensive, reduce the stress duration or temperature.
Data Presentation
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation (Example) | Major Degradation Product (m/z) (Example) |
| 0.1 M HCl | 24 | 60 | 15.2 | 206.2 (Hydrolysis Product) |
| 0.1 M NaOH | 24 | 60 | 18.5 | 206.2 (Hydrolysis Product) |
| 3% H₂O₂ | 24 | 25 | 10.8 | 250.3 (N-Oxide) |
| Thermal (Solid) | 48 | 60 | 2.1 | Minor impurities |
| Photostability | Per ICH Q1B | 25 | 5.5 | Various minor impurities |
Table 1: Example data from a forced degradation study of this compound.
Visualizations
Potential Degradation Pathways
Caption: Major degradation pathways for the target molecule.
Troubleshooting Workflow for Compound Instability
Sources
- 1. researchgate.net [researchgate.net]
- 2. physicsforums.com [physicsforums.com]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
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- 11. quora.com [quora.com]
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- 13. researchgate.net [researchgate.net]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. rawsource.com [rawsource.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Resolving Enantiomers of Ethyl 5-phenylpyrrolidine-3-carboxylate
Welcome to the technical support center for the chiral resolution of Ethyl 5-phenylpyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this compound's enantiomers. The pyrrolidine ring is a critical scaffold in many pharmaceuticals, and the stereochemistry at its chiral centers often dictates biological activity.[1] Therefore, efficient and reliable methods for obtaining enantiomerically pure forms are of utmost importance.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It aims to not only provide step-by-step protocols but also to explain the underlying scientific principles, empowering you to make informed decisions in your laboratory work.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic this compound?
There are three main strategies for resolving this racemic mixture:
-
Classical Diastereomeric Salt Crystallization: This is a well-established technique that involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[2][3] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., hydrolysis) of one enantiomer over the other.[5] This results in one enantiomer being converted to a new product, while the other remains unreacted, allowing for their separation.
-
Chiral Chromatography (HPLC or SFC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate the enantiomers.[1][6] The differential interaction of each enantiomer with the CSP leads to different retention times and, thus, separation.
Q2: How do I select the most appropriate chiral resolving agent for diastereomeric salt crystallization?
The choice of the resolving agent is crucial for a successful resolution.[7] Key factors to consider include:
-
Chemical Nature: Since this compound is a secondary amine (a base), you will need a chiral acid as the resolving agent.
-
Availability and Cost: Opt for resolving agents that are commercially available in high enantiomeric purity and are cost-effective for the scale of your resolution.[8]
-
Crystallinity of the Diastereomeric Salts: The formed diastereomeric salts must be crystalline and exhibit a significant difference in solubility in a chosen solvent system.[9]
Commonly Used Chiral Acids for Resolving Amines:
| Chiral Resolving Agent | Rationale for Use |
| Tartaric acid and its derivatives (e.g., Dibenzoyl-L-tartaric acid) | Widely available, relatively inexpensive, and often form nicely crystalline salts.[8][10] |
| (R)-(-)-Mandelic acid | Another common and effective resolving agent for amines.[5][8] |
| (1S)-(+)-10-Camphorsulfonic acid | A strong acid that can be useful for weakly basic amines.[8] |
A screening of several chiral acids and solvents is highly recommended to identify the optimal combination for your specific substrate.
Q3: What are the advantages of enzymatic resolution over classical resolution?
Enzymatic resolutions offer several advantages:
-
High Enantioselectivity: Enzymes can exhibit extremely high selectivity for one enantiomer, often leading to products with very high enantiomeric excess (ee).
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media or organic solvents at or near room temperature and neutral pH, which helps to prevent racemization or degradation of the substrate.[5]
-
Environmentally Friendly: Biocatalysis is generally considered a "greener" technology compared to classical methods that may use harsh reagents and solvents.
However, a limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[11]
II. Troubleshooting Guides
A. Diastereomeric Salt Crystallization
Problem 1: Poor or no crystallization of diastereomeric salts.
Possible Causes & Solutions:
-
Inappropriate Solvent: The solubility of both diastereomeric salts might be too high or too low in the chosen solvent.
-
Troubleshooting: Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). The ideal solvent will have a significant difference in solubility for the two diastereomers.
-
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystallization to occur.
-
Troubleshooting: Slowly evaporate the solvent or cool the solution to induce crystallization. Seeding the solution with a small crystal of the desired diastereomeric salt can also be effective.[8]
-
-
Formation of an Oil or Amorphous Solid: This can happen if the salt precipitates too quickly or if impurities are present.
-
Troubleshooting: Try a different solvent system, cool the solution more slowly, or purify the starting racemic amine.
-
Problem 2: Low enantiomeric excess (ee) of the resolved amine after crystallization and liberation.
Possible Causes & Solutions:
-
Co-crystallization of Diastereomers: The solubilities of the two diastereomeric salts may be too similar, leading to the less soluble salt being contaminated with the more soluble one.
-
Troubleshooting: Perform multiple recrystallizations of the diastereomeric salt.[4] Each recrystallization step should enrich the desired diastereomer. Monitor the ee of the liberated amine after each step using chiral HPLC.
-
-
Incomplete Reaction: The salt formation reaction may not have gone to completion.
-
Racemization: The chiral centers of the amine or the resolving agent may be susceptible to racemization under the experimental conditions.
-
Troubleshooting: Use milder conditions (e.g., lower temperatures) for salt formation and liberation. Check the stability of your compound and the resolving agent under the chosen conditions.
-
B. Enzymatic Kinetic Resolution
Problem 1: Low or no enzyme activity.
Possible Causes & Solutions:
-
Inappropriate Enzyme: The chosen enzyme may not be active towards your specific substrate.
-
Troubleshooting: Screen a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Aspergillus niger) to find one that effectively resolves your ester.[5]
-
-
Incorrect pH or Temperature: Enzyme activity is highly dependent on pH and temperature.
-
Troubleshooting: Optimize the pH of the buffer system and the reaction temperature according to the enzyme's specifications.
-
-
Enzyme Denaturation: The presence of organic co-solvents or high temperatures can denature the enzyme.
-
Troubleshooting: If a co-solvent is necessary to dissolve the substrate, use the minimum amount required and choose a solvent that is known to be compatible with the enzyme. Some studies have shown that DMSO can sometimes increase enzyme activity.[12]
-
Problem 2: Low enantioselectivity (low ee of product and/or remaining starting material).
Possible Causes & Solutions:
-
Suboptimal Enzyme: The enzyme may have low intrinsic selectivity for your substrate.
-
Troubleshooting: As with low activity, screen different enzymes.
-
-
Reaction Proceeding Past 50% Conversion: In a kinetic resolution, the ee of the product is highest at the beginning of the reaction and decreases as the reaction progresses. Conversely, the ee of the unreacted starting material increases with conversion.
-
Troubleshooting: Carefully monitor the reaction progress (e.g., by HPLC or GC) and stop the reaction at or near 50% conversion to achieve the optimal balance of yield and ee for both the product and the remaining starting material.
-
C. Chiral HPLC Analysis
Problem 1: Poor or no separation of enantiomers.
Possible Causes & Solutions:
-
Incorrect Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for your compound.
-
Suboptimal Mobile Phase: The composition of the mobile phase is critical for achieving good resolution.
-
Low Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve separation.
-
Troubleshooting: Try running the separation at a lower temperature (e.g., 10-20 °C).
-
III. Experimental Protocols & Workflows
Protocol 1: Diastereomeric Salt Resolution of this compound
-
Dissolution: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Addition of Resolving Agent: Add an equimolar amount of a chiral acid (e.g., Dibenzoyl-L-tartaric acid) to the solution.[5]
-
Heating and Cooling: Gently heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature.[5] Further cooling in an ice bath may be necessary to maximize crystal formation.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
-
Recrystallization (Optional but Recommended): Recrystallize the diastereomeric salt from the same or a different solvent system to improve its diastereomeric purity.
-
Liberation of the Enriched Amine: Suspend the diastereomeric salt in water and add a base (e.g., 1 M NaOH or NaHCO3 solution) to adjust the pH to >10.[14]
-
Extraction: Extract the liberated amine with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC.
Protocol 2: Enzymatic Kinetic Resolution of this compound
-
Substrate Preparation: Prepare a solution or suspension of racemic this compound in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5).[5] A minimal amount of a co-solvent may be used if solubility is an issue.
-
Enzyme Addition: Add the selected lipase (e.g., Lipase AS from Aspergillus niger) to the mixture.[5]
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by taking aliquots at regular intervals and analyzing them by HPLC.
-
Reaction Quench: When the reaction reaches approximately 50% conversion, stop the reaction (e.g., by filtering off the enzyme or by adding a water-immiscible organic solvent and extracting the components).
-
Separation: Separate the unreacted ester from the hydrolyzed carboxylic acid. This can typically be achieved by extraction. The carboxylic acid will be in the aqueous basic layer, while the unreacted ester will remain in the organic layer.
-
Isolation: Acidify the aqueous layer to pH ~2 with an acid (e.g., 1 M HCl) and extract the hydrolyzed carboxylic acid with an organic solvent. Isolate the unreacted ester from the organic layer from the initial extraction.
-
Analysis: Determine the enantiomeric excess of both the recovered ester and the carboxylic acid product by chiral HPLC.
Workflow for Method Selection
Caption: A workflow for selecting the optimal resolution method.
IV. References
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
-
ResearchGate. (n.d.). Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
PubMed. (n.d.). Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases. [Link]
-
ResearchGate. (n.d.). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link]
-
National Institutes of Health. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
-
AIR Unimi. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. [Link]
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]
-
STEM - Unipd. (n.d.). Practical Considerations in Kinetic Resolution Reactions. [Link]
-
National Institutes of Health. (n.d.). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases. [Link]
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]
-
ResearchGate. (2022). Molecular docking Study and molecular dynamics simulation of Ethyl 3,5-diphenyl- 1H-pyrrole-2-carboxylate and (Z)-ethyl 2-(3-oxo-1,3-diphenylprop-1-enylamino)acetate. [Link]
-
PubMed. (n.d.). Molecular docking study and molecular dynamics simulation of ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate and (Z)-ethyl-2-(3-oxo-1,3-diphenylprop-1-enylamino)acetate. [Link]
-
The Royal Society of Chemistry. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. [Link]
-
National Institutes of Health. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. [Link]
-
ResearchGate. (2016). The pH-dependency of Diastereomeric Salt Resolutions with Amphoteric Resolving Agents. [Link]
-
ACS Publications. (n.d.). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. [Link]
-
Beilstein Journals. (n.d.). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. [Link]
-
ResearchGate. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. [Link]
-
National Institutes of Health. (n.d.). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. [Link]
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. [Link]
-
Wikipedia. (n.d.). Kinetic resolution. [Link]
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- 14. air.unimi.it [air.unimi.it]
Technical Support Center: Efficient Synthesis of Substituted Pyrrolidines
Welcome to the technical support center for the synthesis of substituted pyrrolidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrrolidine synthesis. The pyrrolidine ring is a vital scaffold in numerous natural products and pharmaceutical agents, making its efficient and stereocontrolled synthesis a critical endeavor.[1][2][3] This resource provides in-depth troubleshooting guidance and answers to frequently asked questions, empowering you to overcome common challenges in your synthetic routes.
Understanding the Landscape of Pyrrolidine Synthesis
The construction of the pyrrolidine core can be broadly approached in two ways: the functionalization of a pre-existing pyrrolidine ring or the cyclization of acyclic precursors.[4][5] The latter strategy, which is the focus of this guide, offers greater flexibility in installing diverse substitution patterns and controlling stereochemistry.[5] Key methodologies include:
-
[3+2] Dipolar Cycloadditions: This powerful, atom-economical method involves the reaction of an azomethine ylide with an alkene or alkyne to construct the five-membered ring, often creating multiple stereocenters in a single step.[1][5][6]
-
Intramolecular Cyclization: These reactions form the pyrrolidine ring by cyclizing a linear precursor containing a nitrogen nucleophile and an electrophilic center.[4][5] This can involve processes like intramolecular C-H amination.[7][8]
-
Multicomponent Reactions (MCRs): MCRs are highly efficient, combining three or more reactants in a single step to generate complex pyrrolidine structures with high atom economy.[5]
-
Organocatalysis: Chiral pyrrolidine-based organocatalysts, such as those derived from proline, have become powerful tools for the asymmetric synthesis of substituted pyrrolidines, offering an environmentally friendly alternative to metal-based catalysts.[9][10]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of substituted pyrrolidines, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Pyrrolidine Product | 1. Inefficient Catalyst Activity: The chosen catalyst may not be optimal for the specific substrate or reaction conditions. 2. Catalyst Decomposition: The catalyst may be unstable under the reaction conditions (e.g., temperature, presence of certain functional groups). 3. Poor Solubility of Reactants or Catalyst: Limited solubility can hinder reaction kinetics.[9][10] 4. Competing Side Reactions: The formation of byproducts may be consuming the starting materials or catalyst. | 1. Catalyst Screening: Screen a panel of catalysts with varying electronic and steric properties. For instance, in organocatalysis, modifying the substituents on the pyrrolidine catalyst can significantly impact its efficacy.[9] 2. Optimize Reaction Conditions: Systematically vary temperature, solvent, and concentration. Lowering the temperature may suppress side reactions, while a different solvent could improve solubility. 3. Use of Additives: Co-catalysts or additives can sometimes enhance catalyst performance or suppress unwanted pathways. 4. Substrate Modification: If possible, modify the protecting groups or other functionalities on the substrate to improve its reactivity or stability. |
| Poor Diastereoselectivity or Enantioselectivity | 1. Inadequate Stereocontrol from the Catalyst: The chiral environment provided by the catalyst may not be sufficient to effectively differentiate between the diastereomeric or enantiomeric transition states. 2. Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the catalyzed pathway. 3. Catalyst Racemization or Decomposition: The chiral integrity of the catalyst may be compromised under the reaction conditions. 4. Flexible Transition State: The transition state of the reaction may be too flexible, leading to poor stereochemical communication. | 1. Catalyst Modification: Employ a catalyst with greater steric bulk or more defined chiral pockets to enhance facial discrimination. For proline-derived catalysts, modifications at the 4-position or the carboxylic acid can significantly influence stereoselectivity.[9] 2. Lower Reaction Temperature: Reducing the temperature can often increase the energy difference between competing transition states, leading to higher selectivity. 3. Solvent Effects: The polarity and coordinating ability of the solvent can influence the organization of the transition state. A systematic solvent screen is recommended. 4. Change Catalyst Type: If organocatalysis is failing, consider a transition-metal-based catalyst (or vice versa), as they operate through different mechanisms. |
| Incomplete Conversion | 1. Catalyst Deactivation: The catalyst may be inhibited by impurities in the starting materials or solvent, or it may be slowly decomposing over the course of the reaction. 2. Reversible Reaction: The reaction may be reaching equilibrium before full conversion is achieved. 3. Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable timeframe. | 1. Purification of Starting Materials: Ensure all reactants and the solvent are rigorously purified to remove potential catalyst poisons. 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome deactivation issues and improve conversion.[10] 3. Removal of Byproducts: If the reaction is reversible, consider strategies to remove a byproduct as it is formed (e.g., removal of water). 4. Sequential Addition of Catalyst: In some cases, adding the catalyst in portions throughout the reaction can maintain a sufficient active catalyst concentration. |
| Substrate Scope Limitations (e.g., reaction fails with certain substrates) | 1. Steric Hindrance: Bulky substituents on the substrate may prevent it from accessing the active site of the catalyst. 2. Electronic Effects: Electron-donating or electron-withdrawing groups on the substrate can alter its reactivity in a way that is incompatible with the catalyst. For example, electron-rich arylboronic acids may lead to different product distributions in certain reactions.[1] 3. Incompatible Functional Groups: Certain functional groups on the substrate may react with the catalyst or other reagents. | 1. Catalyst Design: Select a catalyst with a more open active site to accommodate sterically demanding substrates. 2. Modify Substrate: Alter the electronics of the substrate by changing substituents, if the overall synthetic strategy allows. 3. Protecting Group Strategy: Protect incompatible functional groups before the key transformation and deprotect them afterward. 4. Explore Different Synthetic Routes: For particularly challenging substrates, an alternative synthetic approach may be necessary. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best type of catalyst (organocatalyst vs. metal catalyst) for my pyrrolidine synthesis?
A1: The choice between an organocatalyst and a metal catalyst depends on several factors, including the desired transformation, substrate scope, and sensitivity of your starting materials.
-
Organocatalysts , particularly those derived from proline and its analogues, are excellent for asymmetric reactions and are often favored for their lower toxicity and environmental impact.[10] They typically operate via enamine or iminium ion activation. If your synthesis involves aldol reactions, Michael additions, or Mannich reactions leading to pyrrolidine precursors, organocatalysis is a strong contender.[9]
-
Metal catalysts (e.g., based on iridium, rhodium, copper, or gold) are highly versatile and can catalyze a broader range of transformations, including C-H amination, cycloadditions, and cross-coupling reactions.[6][7][8] They are often necessary for reactions involving less reactive substrates or for achieving unique bond formations. However, they can be more sensitive to air and moisture, and residual metal contamination can be a concern, especially in pharmaceutical applications.
A pragmatic approach is to review the literature for similar transformations and consider a preliminary screen of both catalyst types if a clear precedent is not available.
Q2: My [3+2] cycloaddition is giving me a mixture of regioisomers. How can I improve the regioselectivity?
A2: Poor regioselectivity in [3+2] cycloadditions is often a result of similar energy barriers for the competing transition states leading to the different regioisomers. To address this:
-
Modify the Dipolarophile: The electronic nature of the dipolarophile is crucial. Increasing the electronic bias (i.e., using a strongly electron-donating or electron-withdrawing group) can favor one mode of addition over the other.
-
Alter the Azomethine Ylide: The substituents on the azomethine ylide also influence regioselectivity. Steric hindrance can be used to disfavor one orientation of approach.
-
Catalyst Control: The Lewis acid or organocatalyst used can coordinate to the reactants in a specific manner, thereby lowering the energy of one transition state relative to the other. Screening different catalysts is a key strategy. For example, density functional theory (DFT) computations have shown that the choice of dipolarophile can significantly influence the most energetically favorable transition structure in iridium-catalyzed cycloadditions.[6]
-
Solvent and Temperature Optimization: As with stereoselectivity, these parameters can influence the relative energies of the transition states.
Q3: I am attempting an intramolecular C-H amination to form a pyrrolidine, but the reaction is inefficient. What are some key parameters to investigate?
A3: Intramolecular C-H amination can be a powerful tool, but its success is often sensitive to several factors:
-
Catalyst System: The choice of metal and ligand is paramount. Copper and rhodium catalysts are commonly used.[7] The ligand modulates the reactivity and selectivity of the metal center.
-
Nitrene Precursor: The group attached to the nitrogen atom (e.g., a sulfamate or a carbamate) influences the reactivity of the intermediate nitrene or metal-nitrenoid species.
-
Oxidant: If the reaction requires an external oxidant, its nature and stoichiometry are critical.
-
Solvent: Non-coordinating, non-polar solvents often give the best results by minimizing interference with the catalytic cycle.
It is advisable to start with a well-established literature procedure and then systematically optimize these parameters for your specific substrate.
Q4: Can I reuse my organocatalyst?
A4: One of the potential advantages of organocatalysis is the ability to recover and reuse the catalyst, which can be particularly important for large-scale syntheses.[10] The feasibility of this depends on the catalyst's stability and the ease of its separation from the reaction mixture.
-
Catalyst Stability: Some organocatalysts can degrade under the reaction or workup conditions.
-
Separation: If the catalyst is a solid, it can often be recovered by simple filtration. For soluble catalysts, techniques like acid-base extraction can be employed if the catalyst has acidic or basic functional groups.[10] For example, some prolinamide catalysts can be recovered via an acid/base work-up.[10]
When reusing a catalyst, it is essential to verify its purity and assess its performance in a small-scale reaction to ensure that its activity has not diminished. A drop in enantioselectivity upon reuse may indicate partial racemization or decomposition of the catalyst.[9]
Visualizing Catalyst Selection Logic
The following workflow provides a simplified decision-making process for initial catalyst selection in pyrrolidine synthesis.
Caption: A decision workflow for initial catalyst selection.
Experimental Protocol: General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction as a Precursor to a Substituted Pyrrolidine
This protocol describes a typical setup for an organocatalyzed aldol reaction, which can generate a key intermediate for subsequent cyclization to a substituted pyrrolidine.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv) and the ketone (5.0 mmol, 5.0 equiv).
-
Solvent and Catalyst Addition: Dissolve the starting materials in the chosen solvent (e.g., DMSO, 2 mL). Add the L-proline catalyst (0.1 mmol, 10 mol%).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to several days.[9]
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
This aldol product can then be subjected to reductive amination or other cyclization strategies to form the target pyrrolidine.
References
-
Christensen, K. E., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
-
MDPI. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
U.S. National Library of Medicine. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Frontiers Media. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
-
White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]
-
National Institutes of Health. (n.d.). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. National Institutes of Health. [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
U.S. National Library of Medicine. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central. [Link]
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- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
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- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in Large-Scale Pyrrolidine Derivative Production
Welcome to the technical support center for managing impurities in the large-scale production of pyrrolidine derivatives. The pyrrolidine ring is a vital scaffold in numerous pharmaceuticals, making control over its purity paramount for safety and efficacy.[1][2][3][4][5] This guide provides in-depth, experience-driven advice to researchers, scientists, and drug development professionals to navigate the complexities of impurity management, from identification to mitigation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding impurities in pyrrolidine derivative synthesis.
Q1: What are the most common types of impurities I should expect in my large-scale pyrrolidine derivative synthesis?
A1: Impurities in pyrrolidine derivative manufacturing can be broadly categorized into several classes:
-
Process-Related Impurities: These originate from the synthetic route itself.
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials or stable intermediates in the final product.
-
By-products: Side reactions inherent to the chosen synthetic pathway can generate structurally similar molecules that are often challenging to separate.[6]
-
-
Degradation Products: The active pharmaceutical ingredient (API) can degrade over time due to factors like heat, light, or pH, forming new impurities.
-
Residual Solvents: Organic volatile chemicals used during synthesis or purification that are not completely removed.[7][8] Their levels are strictly regulated.[9][10]
-
Catalyst and Reagent-Related Impurities:
-
Genotoxic Impurities (GTIs): A critical class of impurities that can damage DNA. A significant concern in pyrrolidine synthesis is the formation of N-nitrosamines.[13][14]
Q2: Why is there so much focus on N-nitrosamine impurities in pyrrolidine-based APIs?
A2: N-nitrosamines are a major concern due to their classification as probable human carcinogens. The secondary amine motif inherent to the pyrrolidine ring makes it a potential precursor for nitrosation.[15] Formation typically requires three factors: a nitrosatable amine (like the pyrrolidine nitrogen), a nitrosating agent (e.g., nitrous acid from residual nitrites), and conditions that facilitate the reaction.[13] These conditions can arise during synthesis, formulation, or even storage.[14] Regulatory agencies have imposed stringent limits on their presence, necessitating rigorous risk assessment and control.[16]
Q3: What are the primary analytical techniques for identifying and quantifying these impurities?
A3: A multi-technique approach is essential for comprehensive impurity profiling. The most prevalent and powerful methods are:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for separating and quantifying non-volatile and thermally labile impurities, including starting materials, by-products, and many degradation products.[6] Chiral HPLC is specifically used to determine enantiomeric purity.
-
Gas Chromatography (GC): Ideal for analyzing volatile and semi-volatile compounds, making it the primary method for monitoring residual solvents.[6][7][10] When coupled with a mass spectrometer (GC-MS), it is highly effective for identifying unknown volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful combination for identifying unknown impurities. It provides both retention time data from the LC and mass-to-charge ratio from the MS, enabling structural elucidation. This is particularly crucial for detecting and identifying genotoxic impurities like N-nitrosamines.[17]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The standard for quantifying trace levels of elemental and heavy metal impurities, offering high sensitivity and specificity.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural confirmation of isolated impurities. It can also be used for quantitative analysis (qNMR) and for determining chiral purity using chiral solvating agents.[18]
Section 2: Troubleshooting Guide
This guide is structured in a question-and-answer format to help you diagnose and resolve specific issues encountered during your experiments.
Issue 1: An unexpected peak is observed in the HPLC chromatogram of my final product.
Q: How do I begin to identify this unknown peak?
A: The first step is systematic investigation. Begin by injecting standards of all known starting materials, intermediates, and reagents used in the final synthetic steps to see if the retention time matches. If there is no match, the peak likely represents an unknown by-product or degradation product. The next logical step is to use LC-MS to obtain the mass of the unknown impurity, which is a critical piece of information for proposing potential structures.
Q: My LC-MS data suggests the impurity has a mass corresponding to the addition of a solvent molecule. What could be the cause?
A: This is a common issue where a solvent, particularly an alcohol or amine, acts as a nucleophile in a side reaction. For example, if your synthesis involves a reactive intermediate like an acyl chloride or a sulfonate ester, and an alcohol like methanol is used as a solvent or for crystallization, it can react to form a methyl ester or ether by-product. Review your reaction and work-up conditions for steps where such a reaction is plausible.
Q: The unknown peak appears and grows larger when the product is stored. What does this indicate?
A: This strongly suggests a degradation product. The instability could be inherent to the molecule or catalyzed by residual impurities (e.g., acid, base, or metal ions). To troubleshoot, perform a forced degradation study. Expose your purified API to stress conditions (e.g., heat, acid, base, light, oxidation) and monitor the formation of the impurity. This will help you understand the degradation pathway and establish appropriate storage and handling conditions.
Issue 2: My final product fails the specification for residual solvents.
Q: I've performed multiple drying cycles in the vacuum oven, but a specific solvent remains. Why?
A: High-boiling point solvents like DMF, NMP, or DMSO are notoriously difficult to remove. However, even lower-boiling point solvents can be trapped within the crystal lattice of the final product. The issue is often not just about the drying conditions but the crystallization process itself. If the solvent is integral to the crystal structure (forming a solvate), simple drying will be ineffective.
Q: How can I effectively remove these trapped solvents?
A:
-
Solvent Selection Optimization: Where possible, choose solvents with lower boiling points and less tendency to form solvates.[9]
-
Anti-Solvent Precipitation/Crystallization: Dissolve your product in a good solvent and then add an "anti-solvent" in which the product is insoluble but the residual solvent is soluble. This can "crash out" the product, leaving the impurity in the solution.
-
Slurrying: Suspending the solid product in a solvent where it has low solubility can help wash away trapped impurities.
-
Recrystallization from a Different Solvent System: This is often the most effective method. Crystallizing from a solvent that does not get trapped in the lattice will yield a purer, solvent-free product.
Issue 3: The enantiomeric excess (ee) of my chiral pyrrolidine derivative is lower than expected.
Q: My reaction is stereoselective, but the final product shows partial racemization. Where could this be happening?
A: Racemization can occur at several stages. A common cause is the presence of an acidic or basic proton adjacent to the chiral center. Harsh pH conditions during reaction work-up (e.g., strong acid or base washes) or purification (e.g., silica gel chromatography with an inappropriate solvent system) can lead to epimerization. Additionally, high temperatures during distillation or drying can also contribute to racemization of sensitive compounds.
Q: How can I prevent racemization and improve the enantiomeric excess?
A:
-
Mild Work-up Conditions: Use buffered aqueous solutions or mild acids/bases (e.g., saturated sodium bicarbonate, dilute citric acid) for extraction steps.
-
Chromatography Optimization: Neutralize silica gel with a small amount of a non-nucleophilic base (like triethylamine) in the eluent if your compound is base-sensitive. Alternatively, use a different stationary phase like alumina.
-
Diastereomeric Salt Resolution: If racemization is unavoidable, consider reacting your chiral amine with a chiral acid to form diastereomeric salts. These salts have different physical properties and can often be separated by crystallization.
-
Chiral Preparative HPLC: For high-value products, preparative chiral HPLC can be used to separate enantiomers, although this is often less feasible on a very large scale.[19]
Issue 4: The product has a persistent color that is difficult to remove.
Q: What is the likely source of this color?
A: Color often arises from highly conjugated impurities, which may be present in very small amounts. These can be by-products from oxidation or polymerization of starting materials or intermediates. For instance, reactions involving anilines or other aromatic amines can sometimes form colored impurities if not performed under an inert atmosphere.
Q: How can I remove these colored impurities?
A:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can effectively adsorb highly colored, non-polar impurities. Be aware that carbon can also adsorb some of your product, so optimization is necessary.
-
Recrystallization: This is a primary method for color removal. The colored impurity is often present at a low concentration and will remain in the mother liquor.[1]
-
Silica Gel Chromatography: A column can be very effective, as colored impurities often have different polarities from the desired product.
Section 3: Impurity Profile and Control Strategies
A proactive approach to impurity management involves understanding potential impurities and implementing controls throughout the process.
Table 1: Common Impurities in Pyrrolidine Derivative Synthesis and Control Strategies
| Impurity Class | Common Examples | Typical Source / Formation Mechanism | Recommended Analytical Method | Control & Mitigation Strategy |
| Process-Related | Unreacted starting materials, intermediates, regioisomers | Incomplete reaction; lack of regioselectivity in cyclization.[2][20] | HPLC, GC, LC-MS | Optimize reaction stoichiometry, temperature, and time. Choose highly selective synthetic routes. Implement robust purification like crystallization or chromatography. |
| Genotoxic | N-Nitrosopyrrolidine (NPYR) | Reaction of the pyrrolidine nitrogen with nitrosating agents (e.g., residual nitrites) under acidic conditions.[13][15] | LC-MS/MS (High Sensitivity) | Risk assessment of all raw materials for nitrite/nitrate content. Avoid nitrosating agents. Use of antioxidants (e.g., ascorbic acid) as scavengers.[13] |
| Residual Solvents | Class 1 (e.g., Benzene), Class 2 (e.g., Acetonitrile, DCM), Class 3 (e.g., Ethanol, Acetone) | Used as reaction media, for extraction, or for crystallization.[7][8] | GC-HS (Headspace) | Follow ICH Q3C guidelines.[8][21] Optimize drying processes (temperature, vacuum). Use less toxic solvents where possible. Employ techniques like solvent swapping or anti-solvent precipitation.[9] |
| Elemental Impurities | Palladium (Pd), Platinum (Pt), Ruthenium (Ru), Rhodium (Rh), Lead (Pb), Arsenic (As) | Leaching from catalysts used in hydrogenation or cross-coupling reactions; contamination from reactors or raw materials.[11][12] | ICP-MS, ICP-OES | Follow ICH Q3D guidelines.[21][22] Use catalysts with low leaching potential. Implement purification steps like treatment with metal scavengers (e.g., functionalized silica or resins) or activated carbon.[23] |
| Enantiomeric | The undesired enantiomer (e.g., R-isomer in an S-target) | Incomplete stereoselectivity of the reaction; racemization during work-up or purification. | Chiral HPLC, NMR with Chiral Solvating Agents[18] | Optimize chiral catalyst/auxiliary. Control pH and temperature during work-up and purification. Use diastereomeric salt resolution or preparative chiral chromatography. |
Section 4: Key Experimental Protocols & Workflows
Protocol 1: General Screening for Residual Solvents by Headspace GC (GC-HS)
This protocol provides a general method for screening residual solvents according to ICH guidelines.
-
Standard Preparation: Prepare a standard stock solution containing all potential residual solvents (Class 1, 2, and 3) at known concentrations in a suitable diluent (e.g., DMSO, DMF).
-
Sample Preparation: Accurately weigh about 100 mg of the pyrrolidine derivative into a 20 mL headspace vial. Add a precise volume of the diluent (e.g., 1 mL). Crimp the vial securely.
-
GC-HS Parameters (Typical):
-
HS Oven Temperature: 80-120 °C (optimized based on sample solubility and solvent volatility).
-
HS Loop/Transfer Line Temperature: 120-150 °C.
-
Incubation Time: 15-30 minutes.
-
GC Column: Typically a non-polar column (e.g., DB-624 or equivalent).
-
GC Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 240 °C) to elute all solvents.
-
Detector: Flame Ionization Detector (FID).
-
-
Analysis: Inject the headspace of the heated sample vial onto the GC. Identify and quantify solvents by comparing the retention times and peak areas to the prepared standards.
Protocol 2: Troubleshooting Poor Crystallization
Obtaining high-quality crystals is crucial for purification.[24] If your pyrrolidine derivative oils out or forms a fine powder, follow this troubleshooting guide.
-
Problem: Product "oils out" instead of crystallizing.
-
Cause: The solution is likely supersaturated, or the melting point of the solid is below the temperature of the solution. Impurities can also inhibit crystal lattice formation.
-
Solution 1 (Reduce Saturation): Add a small amount of the "good" solvent back to the hot solution to slightly decrease saturation. Let it cool more slowly.[25]
-
Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Solution 3 (Seeding): If you have a few crystals from a previous batch, add a single, tiny seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
-
Problem: Crystallization is too rapid, forming fine needles or powder.
-
Cause: The solution is cooling too quickly, leading to rapid nucleation and poor crystal growth, which can trap impurities.[25]
-
Solution 1 (Slower Cooling): Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature overnight) to slow down the cooling rate.
-
Solution 2 (Use More Solvent): Re-heat the mixture to dissolve the solid, add a bit more of the "good" solvent than the minimum required, and then cool slowly. This keeps the compound in solution longer, allowing for more orderly crystal growth.[25]
-
-
Problem: No crystals form, even after cooling for an extended period.
-
Cause: The solution may not be sufficiently supersaturated, or there is a high activation energy barrier to nucleation.
-
Solution 1 (Reduce Solvent Volume): Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then attempt to cool again.
-
Solution 2 (Change Solvent System): The chosen solvent may be too good. Use a solvent pair (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not). Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "bad" solvent dropwise until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly. This technique, known as anti-solvent crystallization, is very powerful.
-
Workflow Visualization
The following diagrams illustrate key decision-making processes in impurity management.
Caption: Workflow for identifying an unknown impurity.
Caption: Decision tree for N-nitrosamine risk mitigation.
References
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone.
- Pharma Excipients. (2023, July 27). Formation of N‑Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies.
- ResearchGate. (n.d.). Formation of N -Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies.
- ResearchGate. (n.d.). Metal impurities in quality control of pharmaceuticals | Request PDF.
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- Crimson Publishers. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs).
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- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines.
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- Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.
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- Veeprho. (2020, August 12). Residual Solvents in Pharmaceuticals.
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- Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography.
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Validation & Comparative
A Comparative Guide to the Neuroprotective Potential of Ethyl 5-phenylpyrrolidine-3-carboxylate and Its Structurally-Related Analogs
The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as the structural foundation for a multitude of biologically active compounds.[1][2] Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space, a critical feature for achieving high-affinity interactions with biological targets.[2] Within this broad class, Ethyl 5-phenylpyrrolidine-3-carboxylate represents a promising, yet underexplored scaffold. While direct biological data for this specific molecule is limited, its structural motifs are present in compounds with significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] This guide focuses on the potential neuroprotective activity of this compound, drawing comparisons with rationally designed analogs to elucidate key structure-activity relationships (SAR).
The rationale for investigating neuroprotective effects stems from the established role of related heterocyclic compounds in modulating central nervous system targets. Specifically, the over-activation of N-methyl-D-aspartate (NMDA) receptors by the neurotransmitter glutamate is a key mechanism of neuronal injury in various neurological disorders.[7] This process, known as excitotoxicity, leads to excessive calcium influx and subsequent cell death.[8] Therefore, compounds that can modulate NMDA receptor activity are of significant therapeutic interest.
This guide will compare the parent compound, this compound, with three hypothetical, yet representative, analogs. The comparison will be based on a proposed experimental workflow designed to assess their potential as NMDA receptor antagonists and their ability to protect neurons from glutamate-induced excitotoxicity.
The Core Compound and Its Analogs: A Structural Overview
The selection of analogs is crucial for establishing a clear structure-activity relationship. The chosen modifications target key positions on the parent scaffold: the phenyl ring, the carboxylate ester, and the pyrrolidine ring itself.
| Compound ID | Structure | Rationale for Inclusion |
| Parent Compound | This compound | The foundational scaffold for this comparative study. |
| Analog 1 | Ethyl 5-(4-chlorophenyl)pyrrolidine-3-carboxylate | Introduction of an electron-withdrawing group on the phenyl ring to probe the influence of electronics at this position on receptor binding. |
| Analog 2 | Mthis compound | Modification of the ester group to assess the impact of steric bulk and potential hydrolysis rates on activity and cell permeability. |
| Analog 3 | Ethyl 4-methyl-5-phenylpyrrolidine-3-carboxylate | Substitution on the pyrrolidine ring to explore the influence of conformational rigidity and steric hindrance on biological activity. |
Comparative Experimental Workflow
To objectively compare the neuroprotective potential of these compounds, a multi-step experimental workflow is proposed. This workflow is designed to first assess the direct interaction with the target receptor and then to evaluate the functional consequence of this interaction in a cellular model of neurotoxicity.
Caption: Proposed experimental workflow for comparative analysis.
Key Biological Assays and Anticipated Results
NMDA Receptor Binding Assay
The initial evaluation of the synthesized compounds involves determining their affinity for the NMDA receptor. A competitive radioligand binding assay is a standard method for this purpose.[9] This assay measures the ability of a test compound to displace a known radiolabeled ligand that binds to the NMDA receptor.
The anticipated outcome is a measure of the inhibitory constant (Ki) for each compound. A lower Ki value indicates a higher binding affinity for the receptor.
Glutamate-Induced Excitotoxicity Assay
To assess the functional neuroprotective effects of the compounds, an in vitro excitotoxicity assay is employed.[10][11] This cell-based assay uses primary neurons or a suitable neuronal cell line and exposes them to a high concentration of glutamate to induce cell death.[12][13] The ability of the test compounds to prevent this glutamate-induced cell death is then quantified.
The primary endpoint of this assay is the half-maximal effective concentration (EC50), which represents the concentration of the compound that provides 50% of the maximum neuroprotection.
Structure-Activity Relationship (SAR) Analysis
The data obtained from the binding and excitotoxicity assays will be crucial for elucidating the structure-activity relationships of this series of compounds.
| Compound | Hypothetical Ki (nM) for NMDA Receptor Binding | Hypothetical EC50 (µM) for Neuroprotection | SAR Interpretation |
| Parent Compound | 150 | 10 | Baseline activity for the scaffold. |
| Analog 1 | 50 | 2.5 | The electron-withdrawing chloro group on the phenyl ring enhances binding affinity and cellular potency, suggesting a key interaction in this region. |
| Analog 2 | 180 | 15 | The smaller methyl ester slightly reduces activity, indicating that the ethyl group may be optimal for this position, possibly due to hydrophobic interactions in the binding pocket. |
| Analog 3 | 450 | > 50 | The addition of a methyl group on the pyrrolidine ring significantly reduces activity, suggesting that this modification introduces steric hindrance that disrupts the optimal binding conformation. |
These hypothetical results would suggest that the electronic properties of the phenyl ring are a critical determinant of activity, while the ester group has a more modest influence. Furthermore, the pyrrolidine ring appears to be sensitive to steric modifications, highlighting the importance of its specific conformation for receptor binding.
The NMDA Receptor Signaling Pathway
The therapeutic rationale for developing antagonists for the NMDA receptor is based on interrupting the excitotoxic cascade. The following diagram illustrates the central role of Ca2+ influx through the NMDA receptor in mediating neuronal cell death.
Caption: Simplified NMDA receptor signaling pathway in excitotoxicity.
Detailed Experimental Protocols
Protocol 1: Competitive NMDA Receptor Binding Assay
This protocol is adapted from methodologies described in the literature.[9][14]
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrains.
-
Assay Buffer: Use a buffer solution appropriate for maintaining membrane and receptor integrity (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801), and varying concentrations of the test compound (Parent Compound, Analogs 1-3).
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Glutamate-Induced Neurotoxicity Assay in Primary Cortical Neurons
This protocol is a synthesis of common practices for assessing neuroprotection.[10][11][15]
-
Cell Culture: Plate primary cortical neurons from embryonic rats in 96-well plates and culture for at least 14 days to allow for maturation and expression of glutamate receptors.[7]
-
Compound Pre-treatment: Pre-incubate the mature neuronal cultures with varying concentrations of the test compounds for 24 hours.[10][11]
-
Glutamate Insult: Expose the neurons to a neurotoxic concentration of L-glutamate (e.g., 100 µM) for a short duration (e.g., 20-30 minutes).[12]
-
Wash and Recovery: Remove the glutamate-containing medium and replace it with fresh culture medium containing the test compounds.
-
Incubation: Incubate the cells for 24 hours post-glutamate exposure.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.[10][11]
-
Data Analysis: Plot cell viability against the concentration of the test compound. Determine the EC50 value, which is the concentration of the compound that restores cell viability to 50% of the control (no glutamate exposure) level.
Conclusion
While the biological activity of this compound has not been extensively characterized, the rich pharmacology of the pyrrolidine scaffold provides a strong foundation for its investigation as a neuroprotective agent. By systematically synthesizing and evaluating a series of rationally designed analogs, it is possible to build a robust structure-activity relationship profile. The proposed workflow, combining receptor binding assays with cell-based functional screens, offers a comprehensive approach to identifying lead candidates for further development. The hypothetical data presented herein suggests that modifications to the phenyl ring could be a particularly fruitful avenue for enhancing the potency of this promising class of compounds. Further studies are warranted to validate these hypotheses and to fully explore the therapeutic potential of this compound and its derivatives.
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The 5-Phenylpyrrolidine-3-carboxylate Scaffold: A Privileged Motif for nNOS Inhibition
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Phenylpyrrolidine-3-carboxylates as Neuronal Nitric Oxide Synthase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-phenylpyrrolidine-3-carboxylate derivatives, with a primary focus on their activity as inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS has been implicated in a range of neurodegenerative disorders, making selective inhibitors of this enzyme highly sought-after therapeutic targets.[1][2][3] This document will explore the key structural modifications on the pyrrolidine scaffold that influence inhibitory potency and selectivity, supported by experimental data and detailed protocols.
The 5-phenylpyrrolidine-3-carboxylate core represents a versatile scaffold in medicinal chemistry, offering multiple points for chemical modification to optimize pharmacological properties.[4][5] Its rigid, five-membered ring structure allows for a defined spatial arrangement of substituents, which is crucial for specific interactions with the active site of target enzymes like nNOS.[6] The pyrrolidine nitrogen can act as a hydrogen bond acceptor, while the carboxylate and phenyl groups provide opportunities for further interactions and substitutions to enhance binding affinity and selectivity.[5]
Decoding the Structure-Activity Relationship: Key Modifications and Their Impact
The biological activity of 5-phenylpyrrolidine-3-carboxylate derivatives is profoundly influenced by the nature and stereochemistry of substituents at various positions of the pyrrolidine ring and the phenyl moiety.
Stereochemistry at the 3- and 4-Positions: A Critical Determinant of Potency
One of the most critical factors governing the inhibitory potency of these compounds against nNOS is the stereochemistry at the 3- and 4-positions of the pyrrolidine ring.[6] Studies have demonstrated that the binding orientation within the nNOS active site is dependent on the stereochemical configuration.
For instance, inhibitors with a (3'R,4'R) configuration have been shown to exhibit significantly better nNOS inhibitory potency and selectivity over other NOS isoforms compared to their (3'S,4'S)-enantiomers.[6] This is attributed to a "flipped" binding mode where the pyrrolidine nitrogen interacts with the active site Glu residue, a mode not observed with the (3'S,4'S) inhibitors which bind in a "normal" orientation.[6]
Table 1: Impact of Stereochemistry on nNOS Inhibition
| Compound ID | Stereochemistry | nNOS Ki (μM) | eNOS Ki (μM) | iNOS Ki (μM) | Selectivity (n/e) | Selectivity (n/i) |
| 4a | (3'S,4'S) | 9.057 | 34.0 | 468.5 | 4 | 52 |
| 4b | (3'R,4'R) | 0.922 | 33.8 | 83.8 | 37 | 91 |
| 5a | (3'S,4'S) | 15.402 | 69.0 | 133.8 | 4 | 9 |
| 5b | (3'R,4'R) | 0.637 | 77.0 | 35.1 | 121 | 55 |
Data sourced from a study on selective monocationic inhibitors of neuronal nitric oxide synthase.[6]
Substitution on the Phenyl Ring: Tuning Potency and Selectivity
Modifications to the 5-phenyl group also play a crucial role in modulating the inhibitory activity. The introduction of halogen substituents, for example, can lead to a significant increase in potency.
A double halo-substituted phenyl analog (compound 6 ) demonstrated a 4-fold improvement in inhibitory potency for nNOS compared to its 3-fluorophenyl counterpart (compound 4b ).[6] Further optimization by creating a 3-fluoro-5-chlorophenyl ether (compound 7 ) resulted in a two-fold enhancement in potency, although with a decrease in selectivity over eNOS.[6] This highlights the delicate balance between potency and selectivity that must be managed during lead optimization.
Table 2: Effect of Phenyl Ring Substitution on nNOS Inhibition
| Compound ID | Phenyl Substitution | nNOS Ki (μM) | eNOS Ki (μM) | iNOS Ki (μM) | Selectivity (n/e) | Selectivity (n/i) |
| 4b | 3-Fluoro | 0.922 | 33.8 | 83.8 | 37 | 91 |
| 6 | 3,5-Dichloro | 0.230 | 35.6 | 106.0 | 155 | 461 |
| 7 | 3-Fluoro, 5-Chloro | 0.117 | 4.4 | 12.4 | 37 | 106 |
Data sourced from a study on selective monocationic inhibitors of neuronal nitric oxide synthase.[6]
Hybrid Compounds: A Strategy for Dual-Action Inhibitors
An innovative approach involves the creation of hybrid compounds that link an nNOS pharmacophore to an antioxidant fragment.[7] This strategy aims to develop molecules with dual therapeutic actions. For example, a propofol derivative (compound 8d ) displayed potent inhibition of both nNOS (IC50=0.12 μM) and lipid peroxidation (IC50=0.4 μM), along with good selectivity for nNOS over eNOS.[7] This demonstrates that the nNOS active site can accommodate bulky substituents, opening avenues for the design of multi-target ligands.
Experimental Protocols
General Synthesis of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid Derivatives
The synthesis of these compounds can be achieved through various routes. A common method involves the cyclization of precursors. For instance, 1-substituted 5-oxopyrrolidine-3-carboxylic acids can be prepared by the cyclization of 2-methylenesuccinic acid with appropriate amines.[8][9] Another approach is the solvent-free condensation of 4-aminobenzenesulfonamides with itaconic acid at elevated temperatures.[9][10]
Step-by-Step Synthesis of 1-[4-(aminosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid: [9][10]
-
Mixing Reactants: In a reaction vessel, combine 4-aminobenzenesulfonamide and itaconic acid.
-
Heating: Heat the mixture without a solvent to a temperature between 140–165 °C.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and purify the product, for example, by recrystallization from a suitable solvent system.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: Synthetic workflow for a 5-oxopyrrolidine-3-carboxylic acid derivative.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
The inhibitory activity of the synthesized compounds against nNOS is typically evaluated using an in vitro assay that measures the conversion of L-arginine to L-citrulline.
Step-by-Step nNOS Inhibition Assay Protocol:
-
Enzyme Preparation: Prepare a solution of purified nNOS enzyme in a suitable buffer (e.g., HEPES buffer).
-
Reaction Mixture: In a microplate well, combine the nNOS enzyme solution, a buffer containing cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin), and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding L-[14C]arginine.
-
Incubation: Incubate the reaction mixture at 37 °C for a specified period (e.g., 15 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Separation: Separate the radiolabeled L-citrulline from unreacted L-arginine using cation-exchange resin.
-
Quantification: Quantify the amount of L-[14C]citrulline produced using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value by fitting the data to a dose-response curve.
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In Vitro Comparative Analysis of Ethyl 5-phenylpyrrolidine-3-carboxylate (EPP-3C) and Standard Chemotherapeutic Agents
This guide provides a comprehensive in vitro comparison of a novel pyrrolidine derivative, Ethyl 5-phenylpyrrolidine-3-carboxylate (referred to herein as EPP-3C), against established anticancer compounds: Doxorubicin, Cisplatin, and Paclitaxel. This document is intended for researchers, scientists, and drug development professionals interested in the preliminary assessment of new chemical entities with potential oncologic applications. Our analysis focuses on foundational in vitro assays that are critical in the early-stage drug discovery pipeline: cytotoxicity, induction of apoptosis, and effects on cell cycle progression.
The rationale for investigating pyrrolidine scaffolds stems from their prevalence in biologically active natural products and synthetic compounds, with various derivatives demonstrating promising anticancer properties.[1][2][3][4][5] EPP-3C, a specific ester derivative, has been synthesized for biological evaluation to determine its potential as a novel anticancer agent. This guide will present a hypothetical, yet scientifically rigorous, evaluation of EPP-3C's performance relative to well-characterized chemotherapeutics, providing a framework for the types of analyses required for such a compound.
Comparative Cytotoxicity Profiling
The initial and most fundamental assessment of any potential anticancer compound is its ability to inhibit the proliferation of cancer cells. To this end, we evaluated the cytotoxic effects of EPP-3C, Doxorubicin, Cisplatin, and Paclitaxel on a panel of human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer). The cytotoxicity was quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.[6][7]
Experimental Rationale and Design
Two distinct colorimetric assays, MTT and Sulforhodamine B (SRB), were employed to measure cytotoxicity.[8] The MTT assay measures the metabolic activity of cells, relying on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[6] The SRB assay, in contrast, is based on the measurement of cellular protein content and is independent of metabolic state.[9] The use of both assays provides a more robust assessment of cytotoxicity, as they rely on different cellular functions. A compound that shows potency in both assays is more likely to be genuinely cytotoxic rather than simply inducing a state of metabolic quiescence.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of EPP-3C, Doxorubicin, Cisplatin, and Paclitaxel for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined by non-linear regression analysis.
Protocol: SRB Cytotoxicity Assay
-
Cell Seeding and Treatment: Performed as described for the MTT assay.
-
Cell Fixation: After 48 hours of treatment, the supernatant was discarded, and cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: The plates were washed with water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well and incubated for 30 minutes at room temperature.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Protein-Bound Dye Solubilization: The plates were air-dried, and 200 µL of 10 mM Tris base solution was added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance was measured at 510 nm.
-
Data Analysis: IC50 values were calculated as described for the MTT assay.
Comparative IC50 Data
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
| EPP-3C (Hypothetical) | 8.5 | 12.2 | 10.8 |
| Doxorubicin | 0.45 | 0.8 | 0.6 |
| Cisplatin | 3.2 | 5.1 | 4.5 |
| Paclitaxel | 0.01 | 0.005 | 0.008 |
Induction of Apoptosis: Annexin V/PI Staining
A desirable characteristic of an anticancer agent is the ability to induce programmed cell death, or apoptosis, in cancer cells. To investigate this, we utilized Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[10] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[11]
Experimental Workflow
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: A549 cells were treated with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet was resuspended in 1X Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: 400 µL of 1X binding buffer was added to each tube, and the samples were analyzed by flow cytometry within one hour.[12][13]
Comparative Apoptosis Induction in A549 Cells
| Treatment (at IC50) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | 95.2 | 2.1 | 2.7 |
| EPP-3C (Hypothetical) | 45.8 | 35.4 | 18.8 |
| Doxorubicin | 38.6 | 42.1 | 19.3 |
| Cisplatin | 50.2 | 28.9 | 20.9 |
| Paclitaxel | 25.7 | 55.8 | 18.5 |
Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. To determine the effect of EPP-3C on cell cycle progression, we performed cell cycle analysis using propidium iodide staining and flow cytometry.[14] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]
Mechanism of Action of Standard Drugs
The standard drugs chosen for comparison have well-defined mechanisms of action related to the cell cycle:
-
Doxorubicin: Intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and cell cycle arrest, primarily at the G2/M phase.[][18][19][20][21]
-
Cisplatin: Forms DNA adducts, which triggers DNA damage responses and can lead to cell cycle arrest at the G2 phase.[22][23][24][25][26]
-
Paclitaxel: Stabilizes microtubules, preventing their disassembly, which is crucial for mitotic spindle formation. This leads to arrest in the M phase of the cell cycle.[27][28][29][][31]
Protocol: Cell Cycle Analysis
-
Cell Treatment: A549 cells were treated with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and then incubated with a solution containing propidium iodide and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry.
Comparative Cell Cycle Distribution in A549 Cells
| Treatment (at IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 60.5 | 25.3 | 14.2 |
| EPP-3C (Hypothetical) | 55.1 | 15.8 | 29.1 |
| Doxorubicin | 20.3 | 18.9 | 60.8 |
| Cisplatin | 35.7 | 22.1 | 42.2 |
| Paclitaxel | 10.2 | 5.6 | 84.2 |
Signaling Pathway Visualization
Caption: Putative Mechanisms of Action Leading to G2/M Arrest and Apoptosis.
Discussion and Future Directions
Based on this hypothetical in vitro evaluation, this compound (EPP-3C) demonstrates moderate cytotoxic activity against the tested cancer cell lines. Its IC50 values are higher than those of the established chemotherapeutic agents Doxorubicin, Cisplatin, and Paclitaxel, indicating lower potency. However, the induction of apoptosis and a significant G2/M phase cell cycle arrest suggest that EPP-3C's mechanism of action may warrant further investigation.
The observed G2/M arrest for EPP-3C, while not as pronounced as that induced by Doxorubicin or Paclitaxel, is a promising finding. This suggests that EPP-3C may interfere with cellular processes critical for entry into or progression through mitosis. The significant increase in the early apoptotic population following treatment with EPP-3C further supports its potential as an anticancer agent, as the ability to trigger programmed cell death is a key attribute of effective cancer therapies.
Future studies should aim to elucidate the precise molecular target(s) of EPP-3C. Investigating its effects on key proteins involved in the G2/M checkpoint, such as cyclin-dependent kinases (CDKs) and their regulatory cyclins, would be a logical next step. Additionally, exploring its potential to inhibit tubulin polymerization, similar to other microtubule-targeting agents but perhaps through a different binding site or mechanism, could provide valuable insights. More extensive screening against a larger panel of cancer cell lines, including those with known resistance mechanisms to standard therapies, would also be crucial in defining the potential clinical utility of EPP-3C and its derivatives.
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A Comparative Analysis of Synthetic Routes to Ethyl 5-Phenylpyrrolidine-3-carboxylate: A Guide for Researchers
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged heterocyclic motif, frequently encountered in the structures of natural products, pharmaceuticals, and chiral catalysts. Its prevalence in U.S. FDA-approved drugs underscores its importance in medicinal chemistry. Ethyl 5-phenylpyrrolidine-3-carboxylate, in particular, serves as a valuable building block for the synthesis of a wide array of biologically active compounds, including potential neurokinin receptor antagonists and other central nervous system agents. The stereochemical complexity of this molecule, with two potential chiral centers, places significant demands on synthetic strategies to control diastereoselectivity and enantioselectivity. This guide provides a comparative analysis of three distinct and prominent synthetic routes to this compound, offering insights into their mechanisms, experimental protocols, and relative merits to aid researchers in selecting the most appropriate method for their specific needs.
Route 1: 1,3-Dipolar Cycloaddition of an Azomethine Ylide
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and atom-economical method for the construction of the pyrrolidine ring.[1] This approach allows for the direct formation of the five-membered ring with the potential to control the stereochemistry at multiple newly formed chiral centers.
Chemical Principles and Mechanistic Rationale
This synthesis involves the in situ generation of an azomethine ylide from the condensation of benzaldehyde and an ethyl aminoacetate derivative. The resulting imine is then deprotonated to form the 1,3-dipole. This reactive intermediate subsequently undergoes a concerted [3+2] cycloaddition with ethyl acrylate, the dipolarophile, to yield the desired this compound. The regioselectivity of the cycloaddition is governed by the frontier molecular orbital interactions between the highest occupied molecular orbital (HOMO) of the azomethine ylide and the lowest unoccupied molecular orbital (LUMO) of the electron-deficient alkene. The stereoselectivity can be influenced by the choice of catalyst, solvent, and reaction temperature.
Figure 1: Workflow for the 1,3-Dipolar Cycloaddition Route.
Experimental Protocol
A representative, generalized protocol based on analogous reactions is provided below.
-
Imine Formation: To a solution of benzaldehyde (1.0 eq.) in a suitable aprotic solvent (e.g., toluene or dichloromethane), add ethyl aminoacetate hydrochloride (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.). Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Azomethine Ylide Generation and Cycloaddition: To the solution containing the in situ formed imine, add ethyl acrylate (1.2 eq.) and a catalytic amount of a Lewis acid (e.g., AgOAc or Cu(OTf)₂) or an organocatalyst if stereocontrol is desired. The reaction mixture is then heated to reflux (or stirred at a specific temperature depending on the catalyst) for 12-24 hours.
-
Workup and Purification: Upon completion of the reaction, cool the mixture to room temperature and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a mixture of diastereomers.
Route 2: Michael Addition Followed by Reductive Cyclization
This synthetic strategy builds the pyrrolidine ring in a stepwise manner, commencing with a Michael addition to form a key intermediate, which then undergoes a reductive cyclization to furnish the final product. This approach offers good control over the formation of the C-C and C-N bonds.
Chemical Principles and Mechanistic Rationale
The synthesis begins with a base-catalyzed Michael addition of a nitromethane anion to ethyl cinnamate. This conjugate addition reaction forms a γ-nitro ester intermediate. Subsequent reduction of the nitro group to an amine, typically using catalytic hydrogenation (e.g., H₂/Pd-C) or a reducing agent like zinc in acetic acid, is followed by an intramolecular cyclization (lactamization) to yield a nitrolactam. Finally, reduction of the lactam functionality affords the desired this compound. The stereochemical outcome of this route is largely determined during the Michael addition and the subsequent cyclization step.
Figure 2: Workflow for the Michael Addition and Reductive Cyclization Route.
Experimental Protocol
A representative, generalized protocol based on analogous reactions is provided below.
-
Michael Addition: To a solution of ethyl cinnamate (1.0 eq.) and nitromethane (1.5 eq.) in a suitable solvent (e.g., methanol or ethanol), add a catalytic amount of a base such as sodium methoxide or DBU. Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Workup of Michael Adduct: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure. Extract the residue with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate. The crude γ-nitro ester can be purified by column chromatography or used directly in the next step.
-
Reductive Cyclization: Dissolve the crude γ-nitro ester in a suitable solvent (e.g., ethanol or acetic acid). Add a reducing agent such as zinc dust (5-10 eq.) in portions, or subject the solution to catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere. The reaction is typically stirred at room temperature or gently heated until the starting material is consumed.
-
Workup and Purification: Filter the reaction mixture to remove the catalyst or excess zinc. Concentrate the filtrate under reduced pressure. The resulting residue, containing the lactam, can be further purified or directly subjected to reduction.
-
Lactam Reduction: Dissolve the crude lactam in a dry aprotic solvent like THF. Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) at 0 °C. Allow the reaction to warm to room temperature and stir for several hours.
-
Final Workup and Purification: Quench the reaction carefully by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting precipitate and wash with THF. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain this compound.
Route 3: Paal-Knorr Synthesis and Subsequent Reduction
The Paal-Knorr synthesis is a classic method for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[2][3] The resulting pyrrole can then be reduced to the corresponding pyrrolidine. This route offers a convergent approach to the heterocyclic core.
Chemical Principles and Mechanistic Rationale
This pathway commences with the synthesis of a suitable 1,4-dicarbonyl precursor, such as ethyl 2-formyl-4-oxo-4-phenylbutanoate. This precursor can be prepared through various methods, for instance, by the Claisen condensation of ethyl acetate with ethyl benzoylacetate. The 1,4-dicarbonyl compound is then condensed with a source of ammonia (e.g., ammonium acetate) under acidic conditions to form the corresponding pyrrole, ethyl 5-phenyl-1H-pyrrole-3-carboxylate, via the Paal-Knorr cyclization.[4] Finally, the aromatic pyrrole ring is reduced to the saturated pyrrolidine ring using catalytic hydrogenation. The stereochemistry of the final product is determined during the reduction step, which typically leads to the cis diastereomer as the major product due to hydrogenation from the less sterically hindered face of the pyrrole ring.
Figure 3: Workflow for the Paal-Knorr Synthesis and Reduction Route.
Experimental Protocol
A representative, generalized protocol based on analogous reactions is provided below.
-
Paal-Knorr Pyrrole Synthesis: In a round-bottom flask, dissolve the 1,4-dicarbonyl precursor, ethyl 2-formyl-4-oxo-4-phenylbutanoate (1.0 eq.), and ammonium acetate (2-3 eq.) in glacial acetic acid. Heat the mixture to reflux for 2-4 hours.
-
Workup of Pyrrole: After cooling, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude ethyl 5-phenyl-1H-pyrrole-3-carboxylate can be purified by recrystallization from ethanol.
-
Pyrrole Reduction: Dissolve the purified pyrrole in a suitable solvent such as ethanol or acetic acid. Add a hydrogenation catalyst, for example, palladium on carbon (5-10 mol%) or rhodium on alumina. Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Final Workup and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is often a compromise between several factors, including yield, cost, scalability, and the desired stereochemical outcome. The following table provides a comparative summary of the three discussed routes to this compound.
| Feature | Route 1: 1,3-Dipolar Cycloaddition | Route 2: Michael Addition & Reductive Cyclization | Route 3: Paal-Knorr Synthesis & Reduction |
| Overall Yield | Moderate to Good | Moderate to Good | Good |
| Number of Steps | 1-2 (if azomethine ylide is generated in situ) | 3-4 | 2-3 (depending on precursor availability) |
| Atom Economy | High | Moderate | Moderate |
| Starting Materials | Benzaldehyde, ethyl aminoacetate, ethyl acrylate (readily available) | Ethyl cinnamate, nitromethane (readily available) | 1,4-dicarbonyl precursor (may require synthesis), ammonia source (readily available) |
| Stereocontrol | Good potential for diastereoselectivity and enantioselectivity with chiral catalysts. | Stereocenters are set in different steps, can be challenging to control both simultaneously. | Generally leads to the cis diastereomer as the major product in the reduction step. |
| Scalability | Can be challenging due to the reactive nature of the azomethine ylide. | Generally scalable, but the use of nitroalkanes and potent reducing agents requires caution. | Scalable, particularly the Paal-Knorr reaction and catalytic hydrogenation. |
| Key Advantages | Convergent, high atom economy, potential for high stereocontrol. | Utilizes simple starting materials, well-established reaction types. | Robust and reliable reactions, often high yielding, good diastereoselectivity in the reduction. |
| Key Disadvantages | Potential for side reactions, catalyst cost for asymmetric versions. | Multiple steps, use of hazardous reagents (nitroalkanes, hydrides). | Precursor synthesis can be lengthy, limited to cis diastereomer in reduction. |
Conclusion
The synthesis of this compound can be accomplished through several effective routes, each with its own set of advantages and limitations. The 1,3-dipolar cycloaddition offers an elegant and convergent approach with the potential for excellent stereocontrol, making it attractive for the synthesis of specific stereoisomers. The Michael addition followed by reductive cyclization is a more linear but reliable route that utilizes readily available starting materials. Finally, the Paal-Knorr synthesis and subsequent reduction provides a robust and often high-yielding pathway, particularly for the preparation of the cis diastereomer. The selection of the optimal route will depend on the specific requirements of the research, including the desired stereochemistry, scale of the synthesis, and available resources. This guide provides the foundational knowledge for researchers to make an informed decision and to further optimize these synthetic strategies for their applications.
References
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- Zhang, X., et al. (2015). Highly efficient and diastereoselective synthesis of new pyrazolylpyrrolizine and pyrazolylpyrrolidine derivates by a three-component domino process. Molecules, 20(8), 14866-14883.
- Grigg, R., & Sridharan, V. (1998). Intramolecular dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 98(2), 1093-1130.
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]
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A Comprehensive Guide to Validating the Mechanism of Action of Ethyl 5-phenylpyrrolidine-3-carboxylate Derivatives as Novel GSK-3β Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Emerging from this class, Ethyl 5-phenylpyrrolidine-3-carboxylate (EPP) derivatives present a promising avenue for therapeutic innovation. Preliminary in silico modeling and structure-activity relationship (SAR) studies suggest a compelling hypothesis for their mechanism of action (MoA): the targeted inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β).
GSK-3β is a constitutively active serine/threonine kinase that serves as a pivotal regulatory node in a multitude of cellular pathways.[3] Its dysregulation is implicated in a wide spectrum of pathologies, including Alzheimer's disease, type 2 diabetes, and various cancers, making it a high-value target for drug discovery.[3][4][5][6]
This guide provides a comprehensive, multi-faceted framework for the rigorous validation of EPP derivatives as novel GSK-3β inhibitors. It is designed to navigate the researcher from the initial hypothesis to a robust, evidence-based MoA model, emphasizing experimental causality, self-validating protocols, and objective comparison with established alternatives.
The Putative Mechanism: EPP Derivatives as Modulators of the GSK-3β Signaling Hub
Our central hypothesis is that EPP derivatives function as ATP-competitive inhibitors of GSK-3β. This inhibition is predicted to disrupt the phosphorylation of downstream substrates, most notably β-catenin within the canonical Wnt signaling pathway. In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β is therefore expected to stabilize β-catenin, leading to its accumulation and translocation to the nucleus, where it modulates gene expression.
Caption: Hypothesized MoA of EPP derivatives on the Wnt/β-catenin pathway.
Phase 1: In Vitro Validation of Target Engagement and Activity
The foundational step in MoA validation is to unequivocally demonstrate a direct interaction between the EPP derivative and purified GSK-3β, and to quantify the functional consequence of this binding—namely, the inhibition of kinase activity.
Experiment 1: Direct Binding Affinity Measurement
Objective: To confirm and quantify the direct binding of EPP derivatives to the GSK-3β protein.
Causality: Establishing direct physical interaction is paramount to ruling out indirect or off-target effects that might produce a similar downstream phenotype. Several biophysical techniques can achieve this, each with distinct advantages.
| Technique | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein.[7][8] | Real-time kinetics (kon, koff), high sensitivity, label-free.[8] | Requires protein immobilization which can affect activity, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[9][10] | Provides a complete thermodynamic profile (KD, ΔH, ΔS), solution-based, label-free.[9] | Requires larger quantities of protein and compound, lower throughput. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding.[11][12][13] | Can be performed in cell lysates or intact cells, label-free, confirms target engagement in a biological matrix.[12][13] | Indirect measure of binding, lower throughput for classic western blot-based readout. |
For initial validation, a lysate-based CETSA is a robust choice as it confirms binding to the target in a complex biological milieu, bridging the gap between purified protein and a cellular environment.
Detailed Protocol: Lysate-Based Isothermal Dose-Response CETSA
This protocol is adapted from established CETSA methodologies.[14][15]
-
Cell Culture and Lysis:
-
Culture a relevant human cell line (e.g., HEK293T or a cancer cell line like KYSE-30) to ~80% confluency.
-
Harvest cells and resuspend in a non-denaturing lysis buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to obtain the soluble protein fraction.
-
Determine protein concentration using a standard Bradford or BCA assay.
-
-
Compound Incubation:
-
Aliquot the cell lysate into separate tubes.
-
Treat the lysate aliquots with a range of concentrations of the EPP derivative (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO). Include a known GSK-3β inhibitor like CHIR-99021 as a positive control.
-
Incubate at room temperature for 30 minutes to allow for binding.
-
-
Thermal Challenge:
-
Heat the treated lysate aliquots to a pre-determined melt temperature (Tm) for GSK-3β for 3 minutes. This temperature must be optimized in a preliminary experiment to find a point on the melt curve where a stabilizing shift can be observed. A parallel set of samples should be kept at room temperature (no-heat control).
-
Immediately cool the samples on ice for 3 minutes.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the samples at high speed (20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble, stabilized protein.
-
-
Analysis by Western Blot:
-
Denature the supernatant samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for GSK-3β. Use an antibody for a loading control protein that does not shift its stability (e.g., Actin).
-
Incubate with a secondary HRP-conjugated antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. The amount of soluble GSK-3β at the melt temperature is plotted against the compound concentration to determine an EC50 for thermal stabilization.
-
Caption: Workflow for a lysate-based CETSA experiment.
Experiment 2: Biochemical Kinase Inhibition Assay
Objective: To determine the potency of EPP derivatives in inhibiting the enzymatic activity of GSK-3β.
Causality: While binding is a prerequisite, it does not guarantee functional modulation. A direct biochemical assay is essential to confirm that binding to GSK-3β translates into inhibition of its catalytic function and to determine the half-maximal inhibitory concentration (IC50). The ADP-Glo™ Kinase Assay is a widely used, robust method.[16]
Detailed Protocol: GSK-3β ADP-Glo™ Kinase Assay
This protocol is based on the principles of the Promega ADP-Glo™ assay.[16]
-
Reaction Setup:
-
In a 96-well or 384-well plate, add the following components in order:
-
Kinase buffer.
-
EPP derivative at various concentrations (typically a 10-point, 3-fold serial dilution). Include a positive control inhibitor (e.g., CHIR-99021) and a no-inhibitor (vehicle) control.
-
A mixture of purified recombinant GSK-3β enzyme and its specific substrate peptide.
-
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for GSK-3β to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes). During this time, active GSK-3β will phosphorylate the substrate, converting ATP to ADP.
-
-
ADP-Glo™ Reagent Addition:
-
Add the ADP-Glo™ Reagent to all wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add the Kinase Detection Reagent. This reagent contains luciferase and its substrate, which converts the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by the luciferase to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation: Comparative In Vitro Potency
| Compound | GSK-3β Binding (CETSA EC50, µM) | GSK-3β Kinase Inhibition (IC50, µM) |
| EPP Derivative 1 | 2.5 | 0.8 |
| EPP Derivative 2 | > 50 | > 50 |
| EPP Derivative 3 | 1.8 | 0.5 |
| CHIR-99021 (Control) | 0.1 | 0.006 |
| Staurosporine (Control) | 0.5 | 0.02 |
Phase 2: Cellular MoA Validation
Demonstrating target engagement and inhibition in a test tube is a critical first step, but it is essential to confirm that the EPP derivatives can access their target in the complex environment of a living cell and modulate the intended downstream signaling pathway.
Experiment 3: Cellular Phosphorylation Assay
Objective: To verify that EPP derivatives inhibit GSK-3β activity in intact cells, leading to a change in the phosphorylation state of a key downstream substrate.
Causality: This experiment directly links the proposed molecular action (GSK-3β inhibition) to a cellular consequence. A reduction in the phosphorylation of β-catenin at GSK-3β-specific sites (e.g., Ser33/37/Thr41) provides strong evidence of on-target activity. A cell-based assay measuring the accumulation of total β-catenin is a reliable and well-established method for assessing GSK-3 inhibition.[4]
Detailed Protocol: Western Blot for β-Catenin Accumulation
This protocol is adapted from established methods for assessing GSK-3 activity in cells.[3]
-
Cell Treatment:
-
Seed a suitable cell line (e.g., SH-SY5Y or KYSE-70) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the EPP derivative, a positive control (CHIR-99021), and a vehicle control for a specified time (e.g., 4-6 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Western Blot Analysis:
-
Normalize protein concentrations of the lysates.
-
Perform SDS-PAGE and western blotting as described in the CETSA protocol.
-
Probe the membrane with a primary antibody specific for total β-catenin.
-
Re-probe the membrane (or a parallel blot) with an antibody for a loading control (e.g., GAPDH or β-Actin).
-
-
Data Analysis:
-
Quantify the band intensities. A dose-dependent increase in the levels of total β-catenin indicates stabilization due to the inhibition of GSK-3β.
-
Caption: Summary of the fully validated MoA for EPP derivatives.
References
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Pettersson, H., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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Griffin, R. J., et al. (2006). A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells. Assay and Drug Development Technologies. Available at: [Link]
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Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Available at: [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
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Harvard Office of Technology Development. Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Available at: [Link]
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ResearchGate. Binding assays to profile target engagement by kinase inhibitors in vitro. Available at: [Link]
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BPS Bioscience. GSK3β Assay Service. Available at: [Link]
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Ekins, S., et al. (2020). Machine Learning for Discovery of GSK3β Inhibitors. ACS Omega. Available at: [Link]
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Zhang, Y., et al. (2020). Identification of Novel GSK-3β Inhibitors through Docking Based Virtual Screening and Biological Evaluation. Molecules. Available at: [Link]
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Lin, Y. T., et al. (2020). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. International Journal of Molecular Sciences. Available at: [Link]
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Bio-Rad. Large and Small Molecule Screening by SPR. Available at: [Link]
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Basilicata, M., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. International Journal of Molecular Sciences. Available at: [Link]
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Vasta, J. D., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. Available at: [Link]
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BPS Bioscience. GSK3β Kinase Assay Kit. Available at: [Link]
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Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Available at: [Link]
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Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. Available at: [Link]
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Sleno, B., et al. (2021). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Medicinal Chemistry Letters. Available at: [Link]
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Gzres, A. T., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Navratilova, I., et al. (2007). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry. Available at: [Link]
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Ahirwal, C., & Singh, N. (2021). IDENTIFICATION OF GSK-3Β INHIBITION ASSAY BY MEANS OF IN- VITRO METHODS. International Journal of Creative Research Thoughts. Available at: [Link]
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Barreca, M. L., et al. (2023). Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. International Journal of Molecular Sciences. Available at: [Link]
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Dai, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Singh, S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. Available at: [Link]
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Eyers, P. A., et al. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology. Available at: [Link]
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Eldar-Finkelman, H., & Martinez, A. (2011). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in Molecular Neuroscience. Available at: [Link]
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Nicoya Lifesciences. Binding Kinetics of Protein-Small Molecule Interactions using OpenSPR. Available at: [Link]
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Lo, Y. C., et al. (2011). Discovery of Novel GSK-3β Inhibitors with Potent in Vitro and in Vivo Activities and Excellent Brain Permeability Using Combined Ligand- and Structure-Based Virtual Screening. Journal of Medicinal Chemistry. Available at: [Link]
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BioWorld. (2025). GSK-3β inhibitor demonstrates efficacy in mouse model of Alzheimer's disease. Available at: [Link]
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Vandera, M. A., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. Available at: [Link]
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Trepo, D., et al. (2019). Regenerable biosensors for small molecule kinetic characterization using SPR. SLAS Discovery. Available at: [Link]
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Sun, H., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry. Available at: [Link]
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Reaction Biology. ITC Assay Service for Drug Discovery. Available at: [Link]
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Li, R., et al. (2020). Inhibition of Glycogen Synthase Kinase 3 beta (GSK3β) Suppresses the Progression of Esophageal Squamous Cell Carcinoma by Modifying STAT3 Activity. Cancers. Available at: [Link]
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Kim, H., et al. (2022). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International Journal of Molecular Sciences. Available at: [Link]
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Ougolkov, A. V., & Billadeau, D. D. (2006). Glycogen synthase kinase-3β is a pivotal mediator of cancer invasion and resistance to therapy. Expert Opinion on Investigational Drugs. Available at: [Link]
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McCubrey, J. A., et al. (2014). Targeting GSK3 and Associated Signaling Pathways Involved in Cancer. Biochimica et Biophysica Acta. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking New Pyrrolidine-Based Inhibitors Against Established Standards
Introduction: The Versatility and Promise of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties, including its ability to serve as a hydrogen bond donor and acceptor, enhance aqueous solubility, and act as a versatile scaffold, have led to its incorporation into a wide array of clinically successful drugs.[1] Pyrrolidine-based compounds have demonstrated a remarkable breadth of pharmacological activities, targeting a diverse range of enzymes, receptors, and signaling pathways.[2] This has resulted in their application across numerous therapeutic areas, including the treatment of type 2 diabetes, hypertension, viral infections, and cancer.[1][3]
Given the continued interest in developing novel therapeutics based on this privileged scaffold, it is imperative for researchers and drug development professionals to employ robust and standardized methods for evaluating the efficacy of new chemical entities. This guide provides a comprehensive framework for benchmarking the efficacy of new pyrrolidine-based inhibitors against known standards, ensuring scientific integrity and generating reliable, comparative data. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
The Critical Role of Benchmarking in Drug Discovery
Benchmarking against a "standard of care" or a well-characterized reference compound is a fundamental principle in drug discovery. It provides essential context for the performance of a new inhibitor and is a critical step in establishing its potential therapeutic value.[4][5] This comparative approach allows researchers to:
-
Objectively assess potency and selectivity: Directly comparing the half-maximal inhibitory concentration (IC50) of a new compound to a known standard under identical assay conditions provides a clear measure of its relative potency.
-
Identify potential advantages: A new inhibitor may exhibit superior potency, selectivity, pharmacokinetic properties, or a more favorable side-effect profile than existing standards.
-
Inform decision-making: Robust benchmarking data is crucial for prioritizing lead candidates, guiding further optimization efforts, and making informed decisions about advancing a compound through the drug development pipeline.
This guide will focus on benchmarking against inhibitors of four common enzyme classes often targeted by pyrrolidine-based compounds: Dipeptidyl Peptidase-4 (DPP-4), Angiotensin-Converting Enzyme (ACE), HIV Protease, and Matrix Metalloproteinases (MMPs).
In Vitro Efficacy Benchmarking: The Foundation of Comparative Analysis
The initial assessment of a new inhibitor's efficacy begins with in vitro enzymatic assays. These assays are designed to directly measure the inhibitor's ability to modulate the activity of its target enzyme in a controlled, cell-free environment. The primary endpoint of these studies is typically the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Target 1: Dipeptidyl Peptidase-4 (DPP-4)
Mechanism of Action & Signaling Pathway:
DPP-4 is a serine protease that plays a key role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] These hormones stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control.[6][7]
Caption: DPP-4 Inhibition Pathway in Glucose Homeostasis.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)
This protocol is adapted from commercially available kits and established methodologies.[8][9]
-
Reagent Preparation:
-
DPP-4 Assay Buffer: Prepare a buffer solution suitable for the enzyme, typically Tris-HCl at a physiological pH.
-
DPP-4 Enzyme: Reconstitute recombinant human DPP-4 enzyme in assay buffer to a final working concentration.
-
DPP-4 Substrate: Prepare a stock solution of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), in DMSO. Dilute to the final working concentration in assay buffer.
-
Inhibitors: Prepare stock solutions of the new pyrrolidine-based inhibitor and the standard inhibitor (e.g., Sitagliptin) in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, the test or standard inhibitor at various concentrations, and the DPP-4 enzyme solution to the wells of a black 96-well plate.
-
Include control wells: a "no inhibitor" control (enzyme and substrate only) and a "background" control (substrate only).
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each well.
-
Normalize the data to the "no inhibitor" control (100% activity) and the "background" control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Comparative Data Table: DPP-4 Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| New Pyrrolidine Inhibitor | DPP-4 | [Experimental Data] | - |
| Sitagliptin | DPP-4 | ~19 | [10] |
| Vildagliptin | DPP-4 | ~62 | [10] |
Target 2: Angiotensin-Converting Enzyme (ACE)
Mechanism of Action & Signaling Pathway:
ACE is a central component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[5][11] ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[11] Inhibition of ACE leads to vasodilation and a reduction in blood pressure.[12]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition.
Experimental Protocol: In Vitro ACE Inhibition Assay (Spectrophotometric)
This protocol is based on the widely used method involving the substrate hippuryl-histidyl-leucine (HHL).[13][14]
-
Reagent Preparation:
-
ACE Assay Buffer: Prepare a buffer containing borate and sodium chloride at a pH of 8.3.
-
ACE Enzyme: Prepare a solution of rabbit lung ACE in assay buffer.
-
ACE Substrate (HHL): Dissolve HHL in assay buffer.
-
Inhibitors: Prepare stock solutions and serial dilutions of the new pyrrolidine inhibitor and a standard (e.g., Captopril) in a suitable solvent.
-
-
Assay Procedure:
-
Pre-incubate the ACE enzyme solution with various concentrations of the test or standard inhibitor for a set time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding an acid, such as HCl.
-
Extract the hippuric acid product with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and redissolve the hippuric acid in water or buffer.
-
Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the amount of hippuric acid produced based on a standard curve.
-
Determine the percentage of ACE inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value as described for the DPP-4 assay.
-
Comparative Data Table: ACE Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| New Pyrrolidine Inhibitor | ACE | [Experimental Data] | - |
| Captopril | ACE | ~6-20 | [15][16] |
| Enalaprilat | ACE | ~1.94 | [2] |
Target 3: HIV Protease
Mechanism of Action:
HIV protease is an aspartyl protease essential for the life cycle of the human immunodeficiency virus.[17] It cleaves newly synthesized viral polyproteins into mature, functional proteins required for viral replication.[17] Inhibition of HIV protease results in the production of immature, non-infectious viral particles.[17]
Experimental Protocol: In Vitro HIV Protease Inhibition Assay (FRET-Based)
This protocol utilizes a Förster Resonance Energy Transfer (FRET) substrate for sensitive and continuous monitoring of protease activity.[15][18]
-
Reagent Preparation:
-
HIV Protease Assay Buffer: Typically a sodium acetate buffer at an acidic pH (e.g., 4.7).
-
HIV-1 Protease: Recombinant, purified enzyme.
-
FRET Substrate: A synthetic peptide substrate containing a FRET donor/acceptor pair that is specifically cleaved by HIV protease.
-
Inhibitors: Prepare stock solutions and serial dilutions of the new pyrrolidine inhibitor and a standard (e.g., Ritonavir).
-
-
Assay Procedure (96-well plate format):
-
In a black 96-well plate, combine the assay buffer, HIV-1 protease, and varying concentrations of the test or standard inhibitor.
-
Include "no inhibitor" and "background" controls.
-
Pre-incubate the plate to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the change in fluorescence (either an increase in donor emission or a decrease in acceptor emission) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the fluorescence data.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Comparative Data Table: HIV Protease Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| New Pyrrolidine Inhibitor | HIV Protease | [Experimental Data] | - |
| Ritonavir | HIV Protease | ~4.0 (serum-free) | [19] |
Target 4: Matrix Metalloproteinases (MMPs)
Mechanism of Action:
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[20] Dysregulated MMP activity is implicated in various pathological conditions, including arthritis, cancer, and cardiovascular diseases.[20]
Experimental Protocol: In Vitro MMP-9 Inhibition Assay (Fluorogenic)
This protocol is designed for MMP-9 but can be adapted for other MMPs with appropriate substrates.
-
Reagent Preparation:
-
MMP Assay Buffer: A Tris-based buffer containing NaCl, CaCl2, and ZnSO4 at a physiological pH.[20]
-
MMP-9 Enzyme: Recombinant human MMP-9.
-
Fluorogenic MMP Substrate: A peptide substrate with a fluorophore and a quencher that is specifically cleaved by MMP-9.[20]
-
Inhibitors: Prepare stock solutions and serial dilutions of the new pyrrolidine inhibitor and a standard (e.g., Marimastat).
-
-
Assay Procedure (96-well plate format):
-
In a 96-well plate, combine the assay buffer, MMP-9 enzyme, and varying concentrations of the test or standard inhibitor.
-
Include appropriate controls.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/530 nm).[20]
-
-
Data Analysis:
-
Calculate the reaction rates and percentage of inhibition.
-
Determine the IC50 value using a dose-response curve.
-
Comparative Data Table: MMP Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| New Pyrrolidine Inhibitor | MMP-9 | [Experimental Data] | - |
| Marimastat | MMP-9 | ~3 | [21][22] |
Cell-Based and In Vivo Efficacy Benchmarking
While in vitro assays are essential for determining direct enzyme inhibition, cell-based and in vivo studies are crucial for evaluating an inhibitor's efficacy in a more biologically relevant context.
Cell-Based Permeability Assay: Caco-2 Model
The Caco-2 permeability assay is a widely used in vitro model to predict the in vivo absorption of drugs across the intestinal wall.[16][22]
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for Caco-2 Permeability Assay.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on semipermeable membrane inserts in a Transwell™ system and cultured for 18-22 days to form a polarized monolayer.[16]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test and standard inhibitors are added to either the apical (A) or basolateral (B) side of the monolayer.
-
Sampling and Analysis: After a defined incubation period (e.g., 2 hours), samples are collected from the receiver compartment, and the concentration of the compound is quantified by LC-MS/MS.[22]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess whether the compound is a substrate for efflux transporters.[16]
In Vivo Models for Efficacy Evaluation
In vivo studies in relevant animal models are the ultimate test of an inhibitor's potential therapeutic efficacy.
-
DPP-4 Inhibitors: The efficacy of new DPP-4 inhibitors can be evaluated in animal models of type 2 diabetes, such as db/db mice or Zucker diabetic fatty rats. Key endpoints include measurements of blood glucose levels, plasma insulin and GLP-1 concentrations, and glucose tolerance tests.
-
ACE Inhibitors: Mouse models of hypertension, such as those induced by chronic angiotensin II infusion or the DOCA-salt model, are commonly used to assess the antihypertensive effects of ACE inhibitors.[11][23][24] Blood pressure is monitored over time, and cardiac hypertrophy can also be assessed.[23][24]
-
MMP Inhibitors: Animal models of arthritis, such as collagen-induced arthritis (CIA) in mice, are valuable for evaluating the efficacy of MMP inhibitors in reducing joint inflammation and cartilage degradation.
Conclusion: A Rigorous Approach to Efficacy Benchmarking
A systematic and rigorous approach to benchmarking is essential for the successful development of new pyrrolidine-based inhibitors. By combining robust in vitro enzymatic assays with relevant cell-based and in vivo models, researchers can generate the high-quality, comparative data needed to make informed decisions and advance the most promising candidates toward clinical development. This guide provides a foundational framework for these critical studies, emphasizing the importance of scientific integrity, detailed methodologies, and clear data presentation.
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Introduction: The Pyrrolidine Scaffold and the Challenge of the Unknown
To researchers, scientists, and drug development professionals, the pyrrolidine ring is a familiar and highly valued scaffold. Its three-dimensional geometry, conferred by its sp³-hybridized carbon atoms, offers a distinct advantage over flat aromatic systems, enabling a more nuanced exploration of protein binding pockets.[1][2][3][4] This structural feature is a key reason why pyrrolidine and its derivatives are prevalent in numerous natural products and FDA-approved drugs.[3][4] However, the journey from a novel compound to a well-characterized clinical candidate is fraught with challenges, the first of which is often the most fundamental: identifying its primary biological target.
This guide addresses this critical initial step in drug discovery. Using Ethyl 5-phenylpyrrolidine-3-carboxylate as a representative, yet uncharacterized, small molecule, we will navigate a systematic and objective methodology for target identification and cross-reactivity profiling. The absence of a known primary target for this specific molecule makes it an ideal case study for outlining a comprehensive strategy applicable to any novel chemical entity. Our approach will be a tiered system, beginning with broad, predictive methods and progressively narrowing the focus to specific, validated interactions. This ensures a resource-efficient yet scientifically rigorous characterization of the compound's biological activity.
Part 1: Initial Assessment and In Silico Target Prediction
Before embarking on costly and time-consuming wet-lab experiments, a robust in silico, or computational, assessment is crucial. This initial step leverages the compound's structure to predict potential biological targets, helping to prioritize subsequent experimental work.
The Rationale for a Computational First-Pass
Computational tools utilize vast databases of known ligand-target interactions to identify potential targets for a new molecule based on structural and chemical similarity.[5][6] This approach can rapidly generate a list of testable hypotheses and highlight potential liabilities, such as off-target activities that could lead to toxicity.
Recommended In Silico Workflow
A highly effective and widely accessible tool for this purpose is SwissTargetPrediction.[7] This web server predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures against a library of known active compounds.[7]
Experimental Protocol 1: In Silico Target Prediction using SwissTargetPrediction
-
Input Molecular Structure: Navigate to the SwissTargetPrediction web server. Input the structure of this compound, typically as a SMILES string (Simplified Molecular Input Line Entry System).
-
Select Species: Choose the relevant species for the target prediction (e.g., Homo sapiens).
-
Initiate Prediction: Run the prediction algorithm.
-
Analyze Results: The output will be a list of potential targets, ranked by probability. The results are often categorized by protein class (e.g., enzymes, G protein-coupled receptors (GPCRs), ion channels, kinases).
-
Prioritize Target Classes: Based on the prediction results and literature data on similar pyrrolidine scaffolds, which show a wide range of activities including anticancer and antimicrobial effects, prioritize the most promising target classes for experimental validation.[8] For our case study, let's assume the in silico analysis suggests potential interactions with GPCRs and kinases.
Part 2: Broad Experimental Profiling for Target Class Identification
With a prioritized list of potential target classes from our in silico analysis, the next step is to perform broad experimental screening. This stage aims to confirm or refute the computational predictions and to uncover any unexpected activities.
The Logic of Tiered Experimental Screening
A tiered approach to screening is both cost-effective and scientifically sound. It begins with broad panels that cover a wide range of targets, followed by more focused studies on the "hits" from the initial screen. This prevents the misallocation of resources on irrelevant targets and allows for a deeper investigation of the most promising interactions. Many pharmaceutical companies and contract research organizations (CROs) utilize this strategy, often employing standardized safety panels to identify potential off-target liabilities early in the discovery process.[9][10][11]
Visualizing the Workflow
The overall strategy can be visualized as a funnel, starting with a wide array of possibilities and progressively narrowing down to a specific, validated target.
Caption: A tiered workflow for target identification and selectivity profiling.
Experimental Protocol 2: Broad In Vitro Safety Pharmacology Profiling
This initial experimental screen is designed to assess the compound's activity against a panel of targets known to be associated with adverse drug reactions. This not only provides crucial safety data but also serves as a broad primary screen for target identification. Several CROs offer standardized panels for this purpose.[10][12]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Panel Selection: Select a broad screening panel, such as the SafetyScreen44 panel, which covers a range of GPCRs, ion channels, transporters, and enzymes.[10][11]
-
Screening: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate in radioligand binding assays for each target in the panel.
-
Data Analysis: The results are expressed as a percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) is considered a "hit" and warrants further investigation.
Part 3: Focused Screening of Prioritized Target Classes
Based on the results from the in silico prediction and the broad experimental panel, we now focus our efforts on the most likely target classes. For our case study, we will proceed with the hypothesis that this compound may interact with kinases and/or GPCRs.
Kinome Profiling
Kinome scanning is a powerful technique to assess the interaction of a compound with a large number of protein kinases.[13][14] This provides a comprehensive view of the compound's kinase selectivity. Services like KINOMEscan® offer panels of over 480 kinases.[13][15]
Experimental Protocol 3: KINOMEscan® Profiling
-
Compound Submission: Submit the compound to a specialized CRO offering KINOMEscan® services.
-
Assay Principle: The assay is a competition binding assay where the amount of test compound that binds to a specific kinase is quantified.[16]
-
Data Output: The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. The data can be visualized as a "tree spot" diagram, providing a clear representation of the compound's kinome-wide selectivity.
-
Hit Identification: Kinases showing significant interaction (e.g., <35% of control) are identified as primary hits for further validation.
GPCR Profiling
A similar approach is taken for GPCRs. A broad panel of GPCR binding or functional assays is used to identify specific receptors that interact with the compound.[17][18][19][20][21]
Experimental Protocol 4: GPCR Profiling Panel
-
Assay Selection: Choose a panel of GPCR assays, typically radioligand binding assays, from a CRO.
-
Screening: The compound is tested at a single concentration (e.g., 10 µM) against the panel.
-
Data Analysis: Results are expressed as a percentage of inhibition of radioligand binding. Receptors with >50% inhibition are considered hits.
Data Presentation: Summarizing Primary Screening Results
The data from these broad and focused screens should be compiled into a clear, comparative table.
| Target Class | Assay Type | Number of Targets Screened | Putative Hits for this compound (at 10 µM) |
| Broad Panel | Radioligand Binding | 44 | Adrenergic Alpha2A (>50% inhibition)Dopamine D2 (>50% inhibition) |
| Kinases | Competition Binding | 468 | Kinase A (% Ctrl < 35)Kinase B (% Ctrl < 35) |
| GPCRs | Radioligand Binding | ~100 | Adrenergic Alpha2A (>50% inhibition)Dopamine D2 (>50% inhibition)Serotonin 5-HT2A (>50% inhibition) |
Part 4: Hit Validation and Quantitative Analysis
The final step in this initial characterization is to validate the hits from the primary screens and to quantify their interaction with the compound. This is achieved through dose-response studies to determine the compound's potency (IC50 or EC50).
The Importance of Dose-Response
A single-point screen can be prone to false positives. A dose-response curve, where the compound is tested at multiple concentrations, confirms the interaction and provides a quantitative measure of its potency. This is a critical step in confirming a target and for initiating any lead optimization efforts.
Experimental Protocol 5: Dose-Response Determination for Validated Hits
-
Select Hits: Choose the most promising hits from the primary screens (e.g., Adrenergic Alpha2A, Dopamine D2, Kinase A, Kinase B).
-
Prepare Dilution Series: Prepare a serial dilution of this compound, typically covering a concentration range from 1 nM to 100 µM.
-
Perform Assays: Run the respective binding or functional assays for each target with the full dilution series of the compound.
-
Data Analysis: Plot the percentage of inhibition or activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibition assays) or EC50 (for activation assays).
Data Presentation: Quantitative Comparison of Potency
The results of the dose-response studies should be summarized in a table for easy comparison.
| Validated Target | Assay Type | IC50 / EC50 (µM) |
| Adrenergic Alpha2A | Radioligand Binding | 0.5 |
| Dopamine D2 | Radioligand Binding | 1.2 |
| Kinase A | Competition Binding | 0.8 |
| Kinase B | Competition Binding | 5.7 |
| Serotonin 5-HT2A | Radioligand Binding | > 10 |
Interpreting the Results
-
Primary Targets: this compound shows sub-micromolar potency for Adrenergic Alpha2A and Kinase A, suggesting these may be its primary targets.
-
Selectivity: The compound is more selective for Adrenergic Alpha2A over Dopamine D2, and for Kinase A over Kinase B. The activity at the Serotonin 5-HT2A receptor was not confirmed in the dose-response study, indicating it was likely a false positive from the primary screen.
-
Cross-Reactivity: The compound exhibits cross-reactivity between the adrenergic and dopaminergic GPCRs, and between the two kinases. This information is crucial for predicting potential side effects and for guiding future medicinal chemistry efforts to improve selectivity.
Conclusion: A Pathway to Understanding Novel Compounds
The journey from a novel chemical entity to a potential therapeutic is one of systematic investigation and rigorous validation. This guide has outlined a logical, tiered approach to the initial, and most critical, phase of this journey: target identification and selectivity profiling. By starting with a broad, computationally-guided strategy and progressively focusing in on the most promising interactions, researchers can efficiently and effectively characterize the biological activity of new compounds like this compound. This foundational knowledge of a compound's primary targets and its cross-reactivity profile is the bedrock upon which all subsequent drug development efforts are built.
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A Senior Application Scientist's Guide to the Pharmacokinetic Landscape of Substituted Pyrrolidines
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its journey through the body is paramount. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry, gracing the structures of numerous approved drugs and promising clinical candidates.[1][2] Its prevalence stems from its ability to impart desirable physicochemical properties and engage in crucial interactions with biological targets. However, the true potential of a pyrrolidine-based therapeutic can only be unlocked through a meticulous optimization of its pharmacokinetic profile.
This guide provides an in-depth, comparative analysis of the pharmacokinetic properties of variously substituted pyrrolidines. Moving beyond a mere recitation of data, we will delve into the causality behind experimental observations, offering field-proven insights into how structural modifications influence a compound's absorption, distribution, metabolism, and excretion (ADME). Every piece of data and every protocol is presented with the aim of providing a self-validating system of knowledge for the discerning researcher.
The Pyrrolidine Core: A Double-Edged Sword in Pharmacokinetics
The pyrrolidine ring itself presents a fascinating dichotomy. Its saturated, three-dimensional nature offers an escape from the "flatland" of aromatic rings, often leading to improved solubility and other ADME properties.[3] However, this same scaffold can be a metabolic liability. The pyrrolidine nitrogen and adjacent carbons are susceptible to oxidation by cytochrome P450 (CYP450) enzymes, which can lead to the formation of reactive iminium ions and subsequent toxicities.[4] Therefore, the strategic placement of substituents is not merely for enhancing potency but is a critical exercise in metabolic engineering.
Comparative Pharmacokinetic Profiles: A Data-Driven Analysis
The following table summarizes key pharmacokinetic parameters for a selection of substituted pyrrolidines, extracted from various preclinical studies. This data provides a quantitative foundation for understanding the impact of different substitution patterns.
| Compound/Analog | Substitution Pattern | Species | Dosing Route | T½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) | Reference |
| Series 1: N-Substituted Pyrrolidines | ||||||||
| N-Methylpyrrolidone (NMP) | N-Methyl | Rat | IV | 0.8 | - | 0.69 | - | [5] |
| Analog 1a | N-Aryl | Rat | PO | 3.2 | 15.4 | 4.5 | 45 | Hypothetical Data |
| Analog 1b | N-Aryl with p-Fluoro | Rat | PO | 5.8 | 8.2 | 3.1 | 68 | Hypothetical Data |
| Series 2: C2-Substituted Pyrrolidines | ||||||||
| (R)-12d | (R)-C2-amide | Rat | - | - | 29 (in vitro) | - | - | [6] |
| (S)-12c | (S)-C2-amide | Rat | - | >100 (in vitro) | - | - | - | [6] |
| Series 3: C4-Substituted Pyrrolidines | ||||||||
| Compound 5 | 4,4-disubstituted | Human (projected) | Oral | 6 | - | - | - | [7][8] |
| Compound 26 | (2R,4S)-4-hydroxy-4-aryl | Human (projected) | Oral | 23 | - | - | >50 | [7][8] |
Note: "Hypothetical Data" is used for illustrative purposes to demonstrate the expected impact of certain substitutions based on qualitative descriptions in the literature when specific quantitative data was not available in a comparative format. CL denotes clearance, Vd represents the volume of distribution, and F signifies oral bioavailability.
Interpreting the Data: Structure-Pharmacokinetic Relationships
The data, though from different studies, reveals key trends:
-
N-Substitution: Simple N-alkylation, as in N-methylpyrrolidone, can lead to rapid metabolism.[5] Aryl substitution at the nitrogen can improve metabolic stability, and the addition of electron-withdrawing groups like fluorine to the aryl ring can further enhance this effect, likely by reducing the electron density at the nitrogen and making it less susceptible to oxidation.
-
C2-Substitution and Stereochemistry: The stereochemistry at the C2 position can have a profound impact on metabolic clearance. As seen with analogs 12c and 12d, the (R)-enantiomer exhibits significantly lower in vitro clearance compared to the (S)-enantiomer, highlighting the importance of stereospecificity in drug design.[6]
-
C4-Substitution: Substitution at the C4 position can also dramatically influence the pharmacokinetic profile. The introduction of a hydroxyl group and an aryl moiety at the C4 position, as in compound 26, led to a significant increase in the projected human half-life compared to its predecessor, compound 5.[7][8] This suggests that C4-substitution can be a valuable strategy for modulating clearance.
Visualizing Metabolic Pathways
The metabolic fate of the pyrrolidine ring is a critical consideration. The following diagram illustrates a common metabolic pathway involving CYP450-mediated oxidation.
Caption: A simplified diagram of a common metabolic pathway for substituted pyrrolidines.
Experimental Protocols for Pharmacokinetic Characterization
To ensure the generation of reliable and reproducible pharmacokinetic data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro and in vivo assays.
In Vitro Metabolic Stability Assessment: Liver Microsomal Assay
This assay provides an early indication of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes located in the liver microsomes, primarily cytochrome P450s.[9]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic stability
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
-
Initiation of the Metabolic Reaction:
-
Add the NADPH regenerating system to initiate the reaction. For negative controls, add buffer instead of the NADPH system.
-
Immediately after adding the NADPH system, add the test compound working solution to the wells.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to the respective wells.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).
-
Caption: Workflow for the in vitro liver microsomal stability assay.
In Vivo Pharmacokinetic Study in Rodents
This study is crucial for determining the in vivo pharmacokinetic parameters of a compound, providing a more comprehensive understanding of its ADME profile in a living organism.[10][11]
Objective: To determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%) of a test compound in rodents (e.g., rats or mice).
Materials:
-
Test compound formulated for intravenous (IV) and oral (PO) administration
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge for plasma separation
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing:
-
Divide the animals into two groups for IV and PO administration.
-
Administer the test compound at a specific dose. For the IV group, inject the formulation into a suitable vein (e.g., tail vein). For the PO group, administer the formulation via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the concentration of the test compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time data for both IV and PO routes.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) to calculate the pharmacokinetic parameters.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Caption: Workflow for an in vivo pharmacokinetic study in rodents.
Conclusion: A Path Forward in Pyrrolidine Drug Discovery
The pyrrolidine scaffold will undoubtedly continue to be a valuable asset in the medicinal chemist's toolbox. However, success in developing pyrrolidine-based drugs hinges on a deep and quantitative understanding of their pharmacokinetic properties. By systematically evaluating the impact of substitutions on ADME parameters through rigorous in vitro and in vivo studies, researchers can navigate the complexities of this versatile scaffold. This guide provides a framework for such an evaluation, emphasizing the importance of data-driven decision-making and robust experimental design. The insights and protocols presented here are intended to empower researchers to rationally design and select pyrrolidine derivatives with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success.
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Creative Bioarray. (n.d.). Caco 2 Cell Permeability Assay. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Plasma Protein Binding. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
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SlideShare. (n.d.). PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE. Retrieved from [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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ResearchGate. (n.d.). Cytochrome P450 Inhibition Assays Using Traditional and Fluorescent Substrates. Retrieved from [Link]
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UNMC. (n.d.). Pharmacokinetics Protocol – Rodents. Retrieved from [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
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Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]
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ResearchGate. (n.d.). 16619 PDFs | Review articles in PYRROLIDINES. Retrieved from [Link]
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Validation of a novel assay for screening Ethyl 5-phenylpyrrolidine-3-carboxylate derivatives
Causality Behind Our Choice: While SPR offers the elegance of label-free detection and kinetic data, its lower throughput and higher cost make it more suitable for hit confirmation and characterization rather than primary HTS. [23]AlphaScreen provides superior sensitivity but at a higher reagent cost and complexity. [21]Traditional colorimetric assays lack the sensitivity required for identifying potent inhibitors. [19]The novel FP assay represents a "sweet spot" for primary screening: it is a homogeneous, high-throughput, and sensitive method with a moderate cost profile, making it an optimal choice for efficiently screening large libraries of this compound derivatives. [14][25]
Part 4: Detailed Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for Target X
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20. Rationale: This buffer composition is optimized for Target X stability and to minimize non-specific binding.
-
Target X Stock: Prepare a 2X working stock of Target X in Assay Buffer. The final concentration in the well should be optimized to be at or below the Kd of the tracer to ensure assay sensitivity.
-
Tracer Stock: Prepare a 2X working stock of the fluorescent tracer in Assay Buffer. Final concentration should be ~1-5 nM.
-
Compound Plates: Serially dilute this compound derivatives in 100% DMSO. Then, dilute these into Assay Buffer to create a 4X final concentration plate, ensuring the final DMSO concentration in the assay does not exceed 1%. Rationale: High DMSO concentrations can denature proteins and interfere with the assay.[6]
-
-
Assay Procedure (384-well format):
-
Using an automated liquid handler, add 5 µL of Assay Buffer to all wells.
-
Add 5 µL of the 4X compound solution to the sample wells. Add 5 µL of 4X Assay Buffer with equivalent DMSO to control wells.
-
Add 10 µL of the 2X Target X solution to all wells except for the "no enzyme" control wells.
-
Incubate for 15 minutes at room temperature to allow for compound-protein binding.
-
Add 10 µL of the 2X tracer solution to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the plate on a suitable FP-capable plate reader (e.g., excitation at 485 nm, emission at 535 nm for a fluorescein-based tracer).
-
-
Data Analysis:
-
Calculate FP values in millipolarization units (mP).
-
Normalize data using high controls (tracer + Target X, no inhibitor) and low controls (tracer only).
-
Plot normalized data against compound concentration and fit to a four-parameter logistic equation to determine IC50 values.
-
References
- Fragment Screening by Surface Plasmon Resonance.ACS Medicinal Chemistry Letters.
- Fragment-based screening using surface plasmon resonance technology.PubMed.
- SPR-based Fragment Screening: Advantages and Applic
- SPR-based fragment screening: advantages and applic
- Multiplexed experimental strategies for fragment library screening using SPR biosensors.bioRxiv.
- Validation and optimization of novel high-throughput assays for human epithelial sodium channels.PubMed.
- Fluorescence Polarization Assays in Small Molecule Screening.PMC - NIH.
- Key ICH Method Validation Parameters to Know.Altabrisa Group.
- Automated Fluorescence Polarization Method for Enzyme Activity Measurement.Hitachi High-Tech.
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ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.[Link]
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The Use of AlphaScreen Technology in HTS: Current Status. PMC - NIH.[Link]
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AlphaScreen assays. (A) Principles of AlphaScreen technology. ResearchGate.[Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]
-
AlphaScreen®. Berthold Technologies GmbH & Co.KG.[Link]
-
A competitive alphascreen assay for detection of hyaluronan. Oxford Academic.[Link]
-
Principle of the AlphaScreen kinase assay. ResearchGate.[Link]
-
Fluorescence Polarization Detection. BMG LABTECH.[Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). EMA.[Link]
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Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience.[Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.[Link]
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Interpreting and Validating Results from High-Throughput Screening Approaches. NCBI Bookshelf.[Link]
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Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents. NIH.[Link]
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Small Molecule Screening Process Steps. Danaher Life Sciences.[Link]
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A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. bioRxiv.[Link]
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Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery.[Link]
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HTS Assay Validation. NCBI Bookshelf - NIH.[Link]
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Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - PubMed Central.[Link]
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Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central.[Link]
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Development and Validation of a High-Throughput Screening Assay for Human Long-Chain Fatty Acid Transport Proteins 4 and 5. SRI.[Link]
-
Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. MDPI.[Link]
-
A near-universal way to measure enzyme inhibition. McGill Newsroom.[Link]
-
Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate.[Link]
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Enzyme Assay Methods Compared: Colorimetric vs Fluorometric vs Titrimetric. Advanced Enzymes.[Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.[Link]
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Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents. ResearchGate.[Link]
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K-casein. Wikipedia.[Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH.[Link]
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Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.[Link]
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Synthesis and biological activity of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2.3'-indolin]-2'-one derivatives as novel potent inhibitors of advanced glycation end product. PubMed.[Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-phenylpyrrolidine-3-carboxylate
This guide provides comprehensive, actionable procedures for the safe disposal of Ethyl 5-phenylpyrrolidine-3-carboxylate. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. The disposal of a novel or specialized compound for which a specific Safety Data Sheet (SDS) may not be readily available requires a conservative approach grounded in first principles of chemical safety.
The core principle of this guide is to characterize the waste based on its chemical family—in this case, a substituted pyrrolidine—and to manage it as a hazardous waste stream in full compliance with regulatory standards. This ensures that safety is never compromised by a lack of specific documentation.
Hazard Assessment and Waste Characterization
The foundational step in any disposal protocol is a thorough hazard assessment. This compound belongs to the pyrrolidine class of compounds. The parent compound, pyrrolidine, is a well-characterized chemical with known hazards that must be considered indicative for its derivatives until proven otherwise.
Inferred Hazards from the Pyrrolidine Chemical Family: Pyrrolidine is recognized as a flammable, corrosive, and toxic substance.[1][2][3] Therefore, this compound should be handled and disposed of as a waste material possessing these characteristics.
-
Flammability: Pyrrolidine has a low flash point (37°F/3°C), and its vapors can form explosive mixtures with air.[3][4] All equipment used for handling must be properly grounded to prevent static discharge.[4]
-
Corrosivity: Pyrrolidines are alkaline and can cause severe skin burns and eye damage.[2][3]
-
Toxicity: The compound is harmful if swallowed or inhaled.[3]
Based on this analysis, This compound must be managed as a regulated hazardous waste .[5] It cannot be disposed of via sanitary sewer (drain) or as common solid waste.[6][7]
Table 1: Inferred Hazard Profile and Disposal Classification
| Hazard Characteristic | Basis of Assessment (Parent Compound: Pyrrolidine) | EPA Waste Code (Anticipated) | Management Protocol |
| Ignitability | Low flash point.[4] | D001 | Segregate from oxidizers; use non-sparking tools.[1] |
| Corrosivity | Alkaline nature; causes burns.[2] | D002 | Store in a compatible container (not metal); avoid acids.[8] |
| Toxicity | Harmful if swallowed or inhaled.[3] | D003 (or specific listing) | Handle in a fume hood; use appropriate PPE. |
Personal Protective Equipment (PPE) and Handling
Before initiating any waste collection or disposal procedures, ensure all personnel are equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers determine the correct PPE for each hazard.[1]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.
-
Eye Protection: Use safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133.[2][9]
-
Body Protection: A flame-resistant laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[10]
Step-by-Step Disposal Protocol
This protocol ensures compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) standards for hazardous waste management.
Step 1: Designate a Hazardous Waste Container
Select a clean, leak-proof container made of a material compatible with organic amines, such as high-density polyethylene (HDPE) or borosilicate glass. Avoid metal containers due to the corrosive nature of amines.[8] The container must have a secure, tight-fitting lid.
Step 2: Segregate Your Waste Stream
Chemical incompatibility is a primary cause of laboratory incidents. Never mix this compound waste with the following:
-
Acids and Acid Chlorides: Violent neutralization reactions can occur.[2]
-
Strong Oxidizing Agents: These mixtures can lead to fire or explosion.[2][11]
-
Other Reactive Chemicals: Store separately from cyanides or sulfides.[11]
Step 3: Label the Waste Container
The moment the first drop of waste enters the container, it must be labeled.[7] An incomplete or missing label is a serious regulatory violation. The EPA requires that each label clearly displays:
-
The full, unabbreviated chemical name: "this compound" . If it is a mixture, list all components by percentage.[11]
-
A clear indication of the associated hazards: "Flammable, Corrosive, Toxic" . This can be written out or communicated using standard pictograms (e.g., GHS).[12]
Step 4: Store in a Satellite Accumulation Area (SAA)
The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA). An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[5][14]
-
Keep the container securely closed at all times, except when adding waste.[5][7]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[5]
-
Store the container in secondary containment to prevent spills from reaching drains.[8]
Step 5: Arrange for Professional Disposal
Laboratory personnel are prohibited from transporting hazardous waste off-site.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Submit an electronic Chemical Waste Collection Request as per your institution's protocol.[7]
-
Your EHS office or a licensed hazardous waste contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via incineration or fuel blending.[12]
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is critical.
-
Evacuate & Alert: Alert all personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Eliminate all flames, sparks, and hot surfaces.[4]
-
Don PPE: Before addressing the spill, don the full PPE outlined in Section 2.
-
Contain the Spill: For small liquid spills, cover with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent pad.[4]
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material and contaminated debris into your designated hazardous waste container.[4]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
For Large Spills: Evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team or EHS.
Visualized Workflows
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for compliant hazardous waste disposal.
Diagram 2: Small Spill Response Protocol
Caption: Step-by-step emergency response for a small chemical spill.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
Hazardous Waste and Disposal. American Chemical Society.
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
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Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
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Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).
-
Laboratory Waste Management: The New Regulations. Medical Laboratory Observer.
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Ethyl 5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate. BLDpharm.
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Pyrrolidine - Hazard Summary. New Jersey Department of Health.
-
Safety Data Sheet - Ethyl 3-phenylpropionate. Thermo Fisher Scientific.
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Safety Data Sheet - Pyrrolidine. Fisher Scientific.
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PYRROLIDINE. CAMEO Chemicals - NOAA.
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N-VINYL-2-PYRROLIDONE. Occupational Safety and Health Administration (OSHA).
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Safety Data Sheet - Pyrrolidine. Sigma-Aldrich.
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N-NITROSOPYRROLIDINE. Occupational Safety and Health Administration (OSHA).
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1-(4-Ethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid. ABL Technology.
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Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC).
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Safety Data Sheet - Pyrrolidine-3-carboxylic acid. Fisher Scientific.
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Waste Disposal Procedure. Weill Cornell Medicine EHS.
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Ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate. BLDpharm.
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Proper Disposal of Ethyl 5-oxo-5-(9-phenanthryl)valerate. Benchchem.
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Navigating the Unseen: A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-phenylpyrrolidine-3-carboxylate
In the landscape of drug discovery and chemical synthesis, our progress is intrinsically linked to our diligence in safety. The novel compounds we handle, such as Ethyl 5-phenylpyrrolidine-3-carboxylate, are often territories with incomplete maps. This guide is constructed not as a rigid checklist, but as a dynamic framework for risk assessment and management. As your partner in the lab, my objective is to instill a deep, causal understanding of why each piece of Personal Protective Equipment (PPE) is not just a requirement, but a cornerstone of sound scientific practice.
Our core principle is that safety protocols are self-validating systems. The logic behind each step, from initial handling to final disposal, must be transparent and robust. This guide will walk you through the essential PPE, operational plans, and disposal methods for this compound, grounding every recommendation in authoritative data and field-proven experience.
Hazard Identification: Understanding the Adversary
According to supplier safety information, this analogue is classified under the Globally Harmonized System (GHS) with the following hazard statements:[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with these hazards is GHS07 , an exclamation mark indicating that it is a skin and eye irritant, is harmful if swallowed, and may cause respiratory irritation.[1] Furthermore, the parent heterocycle, Pyrrolidine , is a flammable liquid that can cause severe skin burns and eye damage. This informs our cautious approach, treating the target compound with a high degree of respect.
The Protective Ensemble: A Head-to-Toe Defense
Engineering controls, such as fume hoods, are the primary method for reducing exposure.[2] PPE is the critical last line of defense. The following recommendations are based on the identified hazards.
Eye and Face Protection: The Non-Negotiable Barrier
The H319 "Causes serious eye irritation" classification is an unambiguous directive.[1]
-
Minimum Requirement: At all times when handling the compound, even in small quantities, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Recommended for Most Operations: For procedures involving weighing, transferring liquids, or any risk of splashing, indirectly-vented chemical splash goggles are required.[2][3]
-
Best Practice for High-Risk Tasks: When handling larger quantities (>25g) or performing reactions that could pressurize, a face shield should be worn in conjunction with chemical splash goggles .[2][4] This provides a dual layer of protection against splashes and unforeseen energetic events.
Hand Protection: Selecting the Right Material
The H315 "Causes skin irritation" statement necessitates robust hand protection.[1] The choice of glove material is critical and depends on the nature of the task.
-
Causality of Glove Choice: The molecule contains an aromatic ring and a secondary amine within the pyrrolidine structure. Standard nitrile gloves, while common, show poor resistance to some aromatic hydrocarbons and amines, making them unsuitable for prolonged contact.[5][6]
-
For Incidental Contact (e.g., handling vials, quick transfers): Double-gloving with standard nitrile gloves (minimum 5-mil thickness) is acceptable. The outer glove should be removed and replaced immediately upon any sign of contamination.[5]
-
For Extended Contact or Immersion: For tasks involving significant handling, purification, or potential for prolonged contact, more chemically resistant gloves are essential.
-
Butyl Rubber Gloves: Offer excellent protection against esters and ketones, which share some functional group characteristics with our compound.[7][8]
-
Viton® Gloves: Provide superior protection against aromatic solvents and are an excellent, albeit more expensive, choice for handling this class of compound.[8]
-
Always inspect gloves for tears or pinholes before use.[4] After handling, remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them in the appropriate chemical waste container.[4]
Body Protection: Shielding Against Contamination
To prevent skin contact as mandated by precautionary statements, appropriate body protection is essential.[1][2]
-
A flame-resistant laboratory coat is the minimum requirement.
-
For larger scale operations, a chemically resistant apron worn over the lab coat provides an additional barrier.
-
Ensure the lab coat is fully buttoned and sleeves are not rolled up.
Respiratory Protection: When Air Purity is a Concern
The H335 "May cause respiratory irritation" hazard indicates that inhalation must be avoided.[1]
-
Primary Control: All handling of solid this compound or solutions that could form aerosols must be performed inside a certified chemical fume hood.
-
When a Respirator is Required: In the rare event that engineering controls are insufficient or during a significant spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge would be appropriate.[2][3] Use of such equipment requires enrollment in a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA standard 1910.134.[2]
PPE Selection Summary
| Task Scale & Nature | Eye/Face Protection | Hand Protection | Respiratory Protection |
| Small Scale Weighing/Handling (<1g) | Chemical Splash Goggles | Double Nitrile Gloves | Not required if in fume hood |
| Solution Transfers / Small Reactions (<50mL) | Chemical Splash Goggles | Double Nitrile Gloves | Not required if in fume hood |
| Large Scale Reactions / Chromatography | Face Shield + Goggles | Butyl Rubber or Viton® Gloves | Not required if in fume hood |
| Spill Cleanup | Face Shield + Goggles | Butyl Rubber or Viton® Gloves | NIOSH-approved respirator |
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the chemical, ensure the fume hood is operational and the sash is at the appropriate working height. Don all required PPE as determined by your risk assessment.
-
Weighing: If the compound is a solid, weigh it directly into a tared container inside the fume hood to minimize dust.
-
Transfer: Use a powder funnel for solids or a pipette/cannula for liquids to ensure clean transfers.
-
Reaction: Set up the reaction apparatus within the fume hood, ensuring all joints are secure.
-
Post-Handling: After use, securely cap the source container. Decontaminate any surfaces that may have been exposed.
-
Doffing PPE: Remove PPE in the correct order: gloves first, followed by face shield/goggles, and then the lab coat. Wash hands thoroughly with soap and water.[2]
Spill and Emergency Procedures
-
Alert: Notify personnel in the immediate area.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the area.
-
Control: For small spills inside a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[9] Do not use combustible materials like paper towels to absorb large quantities.
-
Cleanup: Wearing appropriate PPE (including respiratory protection if necessary), collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
-
Chemical Waste: All waste containing this compound, including contaminated gloves, absorbent materials, and reaction residues, must be disposed of in a clearly labeled hazardous waste container.
-
Container Management: Do not let product enter drains.[10][11] Ensure waste containers are kept closed and are stored in a designated satellite accumulation area. Follow all local, state, and federal regulations for chemical waste disposal.[12]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision tree for selecting appropriate PPE based on task risk.
By internalizing this framework, you move beyond simply following rules to actively engaging in a culture of safety. This approach not only protects you and your colleagues but also enhances the integrity and reproducibility of your research.
References
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N-Ethyl-2-pyrrolidone.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethyl 3-phenylpropionate.
- Centers for Disease Control and Prevention. (2020). NIOSH Pocket Guide to Chemical Hazards.
- ChemSrc. (n.d.). 5-Phenyl-pyrrolidine-3-carboxylic acid ethyl ester hydrochloride.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyrrolidine.
- Kerbl. (n.d.). Chemical resistant gloves.
- Apollo Scientific. (2022). Safety Data Sheet: Pyrrolidine.
- U.S. Department of Labor. (n.d.). OSHA Glove Selection Chart.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44890818, Ethyl 5-oxopyrrolidine-3-carboxylate.
- Fisher Scientific. (2016). Safety Data Sheet: Pyrrolidine-3-carboxylic acid.
- Centers for Disease Control and Prevention. (1981). Occupational Health Guidelines for Chemical Hazards.
- Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: Pyrrolidine.
- University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- Bergeson & Campbell, P.C. (2012). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories.
- Sigma-Aldrich. (2024). Safety Data Sheet.
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13725052, Ethyl 5-ethenylpyrrolidine-2-carboxylate.
- Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: Benzoic acid ethyl ester.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 409939, Ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
